Product packaging for 6-Bromo-2-naphthol(Cat. No.:CAS No. 15231-91-1)

6-Bromo-2-naphthol

Cat. No.: B032079
CAS No.: 15231-91-1
M. Wt: 223.07 g/mol
InChI Key: YLDFTMJPQJXGSS-UHFFFAOYSA-N
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Description

6-bromo-2-naphthol is a member of the class of naphthols that is 2-naphthol carrying an additional bromo substituent at position 6. It is a member of naphthols and an organobromine compound. It is functionally related to a 2-naphthol.
RN given refers to cpd with specified bromide locant

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrO B032079 6-Bromo-2-naphthol CAS No. 15231-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromonaphthalen-2-ol
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InChI

InChI=1S/C10H7BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YLDFTMJPQJXGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5074551
Record name 6-Bromo-2-naphthol
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Molecular Weight

223.07 g/mol
Source PubChem
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CAS No.

15231-91-1
Record name 6-Bromo-2-naphthalenol
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Record name 6-BROMO-2-NAPHTHOL
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Foundational & Exploratory

A Comprehensive Technical Guide to 6-Bromo-2-naphthol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 6-Bromo-2-naphthol, a key intermediate in organic synthesis with significant applications in the pharmaceutical and materials science industries. This document outlines its key characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its chemical reactivity.

Physicochemical Properties

This compound is a brominated derivative of 2-naphthol (B1666908), presenting as a white to off-white or slightly beige crystalline powder.[1][2][3] Its core structure consists of a naphthalene (B1677914) ring system with a hydroxyl group at the 2-position and a bromine atom at the 6-position.[4] This substitution pattern significantly influences its chemical reactivity and physical properties.

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative properties of this compound.

Identifier Value Reference
IUPAC Name 6-bromonaphthalen-2-ol[5]
CAS Number 15231-91-1[6]
Molecular Formula C₁₀H₇BrO[6]
Molecular Weight 223.07 g/mol [6]
Appearance White to cream to pink to pale brown or grey powder[1][7]
Property Value Reference
Melting Point 122-132 °C[2][7][8]
Boiling Point 353.8 °C at 760 mmHg[1][6]
200-205 °C at 20 mmHg[9]
Density 1.614 g/cm³[1]
Flash Point 167.8 °C[1][6]
Vapor Pressure 1.71 x 10⁻⁵ mmHg at 25°C[1]
Solubility Sparingly soluble in water; Soluble in ethanol, benzene, and other organic solvents.[3][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Technique Key Features
¹H NMR Spectra available for review.[10][11]
¹³C NMR Spectra available for review.[5]
Infrared (IR) Spectra available for review.[5][12][13]
Mass Spectrometry (MS) Electron ionization mass spectra are available, showing characteristic fragmentation patterns.[5][14]

Experimental Protocols

Synthesis of this compound from 2-Naphthol

This protocol is adapted from established organic synthesis procedures.[9][15] It involves the bromination of 2-naphthol to form 1,6-dibromo-2-naphthol, followed by a reduction step.

Materials:

  • 2-Naphthol

  • Glacial Acetic Acid

  • Bromine

  • Mossy Tin

  • Deionized Water

Procedure:

  • Bromination:

    • In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, dissolve 1 mole of 2-naphthol in glacial acetic acid.[9]

    • Slowly add a solution of 2 moles of bromine in glacial acetic acid through the dropping funnel with gentle shaking. The reaction is exothermic, and cooling may be necessary.[9][15]

    • After the addition is complete, add water and heat the mixture to boiling to ensure the bromination reaction goes to completion.[9][15]

  • Reduction:

    • Cool the mixture to 100°C and add mossy tin in portions. The reaction can be vigorous.[9]

    • After all the tin has been added, boil the mixture for approximately 3 hours.[9]

    • Cool the reaction mixture and filter to remove tin salts.[15]

  • Isolation and Purification:

    • Pour the filtrate into cold water to precipitate the crude this compound.[9][15]

    • Collect the precipitate by filtration and wash with cold water.[9]

    • Dry the crude product. For higher purity, the product can be purified by vacuum distillation followed by recrystallization from a mixture of acetic acid and water.[9][15]

G Synthesis Workflow for this compound cluster_bromination Bromination cluster_reduction Reduction cluster_purification Isolation & Purification 2-Naphthol 2-Naphthol Reaction_Vessel_1 Reaction Vessel: Dissolution & Bromination 2-Naphthol->Reaction_Vessel_1 Bromine_Solution Bromine in Glacial Acetic Acid Bromine_Solution->Reaction_Vessel_1 1,6-Dibromo-2-naphthol Intermediate: 1,6-Dibromo-2-naphthol Reaction_Vessel_1->1,6-Dibromo-2-naphthol Heat to boiling Reaction_Vessel_2 Reaction Vessel: Reduction 1,6-Dibromo-2-naphthol->Reaction_Vessel_2 Mossy_Tin Mossy_Tin Mossy_Tin->Reaction_Vessel_2 Crude_Product_Mixture Mixture with Crude Product Reaction_Vessel_2->Crude_Product_Mixture Boil for 3 hours Precipitation Precipitation in Cold Water Crude_Product_Mixture->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Optional_Purification Optional: Vacuum Distillation & Recrystallization Drying->Optional_Purification Purified_Product Purified this compound Optional_Purification->Purified_Product G Chemical Reactivity of this compound cluster_hydroxyl Hydroxyl Group Reactions cluster_bromine Bromine Atom Reactions This compound This compound Etherification Etherification This compound->Etherification R-X Esterification Esterification This compound->Esterification Acyl Halide/ Anhydride Suzuki_Coupling Suzuki Coupling This compound->Suzuki_Coupling Boronic Acid, Pd Catalyst Heck_Coupling Heck Coupling This compound->Heck_Coupling Alkene, Pd Catalyst Nucleophilic_Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic_Substitution Nucleophile

References

6-Bromo-2-naphthol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 15231-91-1

Synonyms: 6-Bromonaphthalen-2-ol, 2-Naphthalenol, 6-bromo-, 6-Bromo-beta-naphthol

This technical guide provides an in-depth overview of 6-Bromo-2-naphthol, a versatile aromatic organic compound. It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document covers the compound's chemical and physical properties, detailed synthesis protocols, and its applications, particularly in the pharmaceutical industry.

Chemical and Physical Properties

This compound is a halogenated derivative of 2-naphthol (B1666908). It is a solid at room temperature, typically appearing as an off-white to beige powder. The presence of the bromine atom and the hydroxyl group on the naphthalene (B1677914) core imparts specific reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₇BrO
Molecular Weight 223.07 g/mol
Melting Point 122-124 °C
Boiling Point 353.8 °C at 760 mmHg
Density 1.614 g/cm³
Flash Point 167.8 °C
Vapor Pressure 1.71E-05 mmHg at 25°C
Appearance Off-white to beige powder
Solubility Insoluble in water; soluble in ethanol (B145695), benzene

Synthesis of this compound

The synthesis of this compound is a well-established process in organic chemistry, typically involving the bromination of 2-naphthol followed by a reduction step. The following protocol is a common method for its preparation.

Experimental Protocol: Synthesis from 2-Naphthol

Materials:

  • 2-Naphthol

  • Glacial Acetic Acid

  • Bromine

  • Mossy Tin

  • Water

Procedure:

  • Bromination:

    • In a suitable reaction flask, dissolve 2-naphthol in glacial acetic acid.

    • Slowly add a solution of bromine in glacial acetic acid to the 2-naphthol solution. The reaction is exothermic, and cooling may be necessary.

    • After the addition is complete, heat the mixture to boiling to ensure the completion of the bromination reaction, forming 1,6-dibromo-2-naphthol (B94854).

  • Reduction:

    • To the hot reaction mixture, cautiously add water.

    • Cool the mixture slightly and add mossy tin in portions. The reaction with tin is vigorous.

    • Reflux the mixture for several hours until the tin has completely reacted. This step reduces the 1,6-dibromo-2-naphthol to this compound.

  • Isolation and Purification:

    • After the reduction is complete, cool the reaction mixture. The product will precipitate.

    • Filter the crude product and wash it with cold water.

    • The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of acetic acid and water, to yield a pure, crystalline product.

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_process Reaction Steps cluster_intermediate Intermediate cluster_product Final Product 2-Naphthol 2-Naphthol Bromination Bromination 2-Naphthol->Bromination Bromine Bromine Bromine->Bromination Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Bromination Solvent Mossy Tin Mossy Tin Reduction Reduction Mossy Tin->Reduction Reducing Agent 1,6-Dibromo-2-naphthol 1,6-Dibromo-2-naphthol Bromination->1,6-Dibromo-2-naphthol This compound This compound Reduction->this compound 1,6-Dibromo-2-naphthol->Reduction

Synthesis Workflow of this compound

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds and is a subject of interest in medicinal chemistry research.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The chemical structure of this compound makes it a versatile precursor for more complex molecules. It is utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and has been investigated for its potential in developing anticancer agents.[] Its flavonoid-like structure has led to suggestions of potential steroid hormone activity.[]

Synergistic Antibacterial Activity

Recent studies have highlighted the potential of this compound in combating multidrug-resistant bacteria. Research has shown that it can act synergistically with antibiotics like polymyxin (B74138) B against strains of Acinetobacter baumannii.[] The proposed mechanism involves this compound increasing the permeability of the bacterial cell membrane, thereby enhancing the efficacy of the antibiotic.[]

G Mechanism of Synergistic Action This compound This compound MembranePermeability Increased Membrane Permeability This compound->MembranePermeability Induces Polymyxin B Polymyxin B CellDeath Bacterial Cell Death Polymyxin B->CellDeath Enhanced effect due to Acinetobacter baumannii Acinetobacter baumannii Acinetobacter baumannii->MembranePermeability Target Acinetobacter baumannii->CellDeath Result MembranePermeability->CellDeath Leads to

Mechanism of Synergistic Action with Polymyxin B
Research Applications

Beyond its role as a synthetic intermediate, this compound is also used in various research applications. It can be used as a probe in real-time polymerase chain reaction (PCR) applications and in the synthesis of fluorescent dyes.[2]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be worn when handling this chemical. It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Molecular structure and weight of 6-Bromo-2-naphthol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and synthesis of 6-Bromo-2-naphthol. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science.

Molecular Structure and Properties

This compound, with the IUPAC name 6-bromonaphthalen-2-ol, is a brominated derivative of 2-naphthol (B1666908). Its chemical formula is C10H7BrO. The molecule consists of a naphthalene (B1677914) ring system substituted with a hydroxyl group at position 2 and a bromine atom at position 6. This substitution pattern is crucial for its chemical reactivity and applications.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C10H7BrO
Molecular Weight 223.07 g/mol
Appearance Off-white to slightly beige powder
Melting Point 122-130 °C
Boiling Point 353.8 °C at 760 mmHg
Density 1.614 g/cm³
CAS Number 15231-91-1
InChIKey YLDFTMJPQJXGSS-UHFFFAOYSA-N
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol (B145695), acetone, chloroform, and methanol.
Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

  • ¹H NMR, ¹³C NMR, IR, and Mass Spectra are available in various databases such as the NIST WebBook and ChemicalBook.

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common and well-documented procedure involves the bromination of 2-naphthol followed by a selective reduction.

Synthesis of this compound from 2-Naphthol

This two-step synthesis is adapted from a procedure published in Organic Syntheses.

Step 1: Bromination of 2-Naphthol to 1,6-Dibromo-2-naphthol

  • In a round-bottomed flask, dissolve 1 mole of 2-naphthol in glacial acetic acid.

  • Slowly add a solution of 2 moles of bromine in glacial acetic acid to the flask with gentle shaking. The reaction is exothermic, and cooling may be necessary.

  • After the addition is complete, add water to the reaction mixture and heat it to boiling. This step helps to complete the bromination.

Step 2: Reduction of 1,6-Dibromo-2-naphthol to this compound

  • Cool the mixture from the previous step to 100°C and add mossy tin in portions.

  • Continue boiling the mixture until all the tin has dissolved. The tin reduces the bromine at the 1-position.

  • After the reaction is complete, cool the mixture to 50°C and filter it to remove the tin salts.

  • Pour the filtrate into cold water to precipitate the crude this compound.

  • Collect the precipitate by filtration and wash it with cold water.

Purification

The crude this compound can be purified by the following methods:

  • Vacuum Distillation: The crude product can be distilled under reduced pressure.

  • Crystallization: Further purification can be achieved by crystallization from a solvent mixture such as ethanol and water or benzene (B151609) and petroleum ether.

Applications in Research and Development

This compound is a versatile intermediate with applications in various fields:

  • Pharmaceuticals: It serves as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and potential anticancer agents.

  • Agrochemicals: It is used in the manufacturing of fungicides and herbicides.

  • Dyes and Pigments: The compound is utilized in the synthesis of high-performance azo dyes.

  • Electronic Materials: It is a building block for organic semiconductors used in OLED displays.

  • Biochemical Research: this compound is used as a room-temperature phosphorescence (RTP) probe and has shown synergistic activity with antibiotics like polymyxin.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for the Synthesis of this compound

experimental_workflow Synthesis Workflow of this compound start Start: 2-Naphthol bromination Bromination (Br2, Acetic Acid) start->bromination intermediate Intermediate: 1,6-Dibromo-2-naphthol bromination->intermediate reduction Reduction (Sn, Acetic Acid) intermediate->reduction crude_product Crude Product: This compound reduction->crude_product purification Purification (Distillation/Crystallization) crude_product->purification final_product Final Product: Pure this compound purification->final_product

Caption: Synthesis workflow for this compound.

A Technical Guide to the Solubility of 6-Bromo-2-naphthol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Bromo-2-naphthol in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on reported qualitative solubility and provides a detailed experimental framework for researchers to determine precise solubility values tailored to their specific laboratory conditions.

Introduction to this compound

This compound is an organic compound featuring a naphthalene (B1677914) backbone substituted with a hydroxyl group (-OH) and a bromine atom (-Br).[1] This structure imparts a combination of hydrophobic (naphthalene ring) and polar (hydroxyl group) characteristics, influencing its solubility profile.[1] It is a white to light yellow crystalline powder and is utilized as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[2][3] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Solubility Profile of this compound

Table 1: Solubility of this compound in Various Solvents

SolventChemical FormulaTypeReported Solubility
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic55 mg/mL (Sonication recommended)[4]
EthanolC₂H₅OHPolar ProticSoluble[2][3]
Acetone(CH₃)₂COPolar AproticSoluble[2]
BenzeneC₆H₆NonpolarSoluble[3]
ChloroformCHCl₃Polar AproticSoluble[5]
MethanolCH₃OHPolar ProticSoluble[5]
WaterH₂OPolar ProticSparingly soluble/Insoluble[2]

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following section outlines a general and robust methodology for determining the solubility of a solid compound like this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method.

Principle

An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear solution is quantified using a suitable analytical technique.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Analytical balance

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure
  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For finer suspensions, centrifugation can be employed to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. Immediately filter the solution through a chemically inert syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the diluted solution using a pre-calibrated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation (e.g., 24-48h) A->B C Allow solid to settle (or centrifuge) B->C D Withdraw and filter the supernatant C->D E Dilute the saturated solution D->E F Quantify concentration (e.g., via HPLC or UV-Vis) E->F G Calculate solubility F->G

General workflow for solubility determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. While specific quantitative data is sparse, the provided qualitative information and detailed experimental protocols empower researchers to generate the precise data required for their work. The outlined methodologies are standard in the field and, when followed diligently, will yield accurate and reproducible solubility measurements, which are indispensable for the successful application of this compound in research and development.

References

Stability and Storage of 6-Bromo-2-naphthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Bromo-2-naphthol. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound for research and development purposes.

Chemical and Physical Properties

This compound is a brominated derivative of 2-naphthol, presenting as a solid, off-white to slightly beige powder. A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference(s)
Molecular FormulaC₁₀H₇BrO[1]
Molecular Weight223.07 g/mol [1]
Melting Point122-124 °C[2]
AppearanceOff-white to beige powder[3]
SolubilitySoluble in Chloroform, Methanol[4]
pKa9.26 ± 0.40 (Predicted)[4]

Stability Profile and Storage Conditions

Proper storage is critical to maintain the chemical integrity of this compound. The compound is stable under recommended storage conditions, but can be susceptible to degradation under adverse environments.

Recommended Storage

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Protection from light is also recommended to prevent potential photodegradation. For long-term storage, specific temperature conditions have been suggested to maximize shelf-life.

Quantitative Stability Data

The following table summarizes the recommended storage conditions and expected stability based on available data.

FormStorage TemperatureShelf-Life
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Data sourced from a Certificate of Analysis.[5]

Incompatible Materials

To prevent degradation, this compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[4] Contact with these substances can lead to chemical reactions that compromise the purity of the compound.

Forced Degradation Studies and Potential Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. While specific degradation products for this compound are not extensively documented in publicly available literature, general degradation pathways for phenolic and brominated aromatic compounds can be anticipated under stress conditions.

Typical Stress Conditions

Forced degradation studies for compounds like this compound typically involve exposure to the following conditions:

  • Acidic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with bases (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Stress: Heating the solid compound at a high temperature.

  • Photolytic Stress: Exposing the compound to UV and visible light.[6]

Potential Degradation Products

Under these stress conditions, potential degradation pathways could include:

  • Oxidation: The naphthalene (B1677914) ring system and the hydroxyl group are susceptible to oxidation, potentially leading to the formation of quinone-type structures or ring-opened products.

  • Hydrolysis: While the bromo and hydroxyl groups are generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to debromination or other reactions.

  • Photodegradation: Aromatic compounds can undergo various reactions upon exposure to light, including oxidation and polymerization.

Further experimental work, utilizing techniques such as LC-MS and NMR, is required for the definitive identification and characterization of the degradation products of this compound.

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method

The following is a general protocol for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. This method can be used to separate the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile (B52724) and water is a common starting point for the analysis of naphthalene derivatives.[7] The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary to resolve all degradation products. For mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid.[7]

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute to a known concentration.

  • Forced Degradation Sample Preparation: Subject this compound to forced degradation conditions as described in Section 3.1. Neutralize the acidic and basic samples before injection.

  • Chromatographic Analysis: Inject the standard solution and the stressed samples into the HPLC system.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity (the ability to resolve the parent peak from degradation products), linearity, accuracy, precision, and robustness.

Biological Activity and Signaling Pathway Interaction

Recent research has highlighted the biological activity of this compound, particularly its synergistic effect with the antibiotic polymyxin (B74138) B against the bacterium Acinetobacter baumannii. This interaction provides a valuable context for its potential application in drug development.

Synergistic Mechanism with Polymyxin B

Polymyxin B exerts its antibacterial effect by binding to the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This binding displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS, leading to membrane destabilization and increased permeability, ultimately causing cell death.

This compound has been shown to enhance the efficacy of polymyxin B. The proposed mechanism involves this compound increasing the permeability of the bacterial cell membrane, which facilitates the entry of polymyxin B and enhances its disruptive action on the outer membrane.

Experimental Workflow for Assessing Synergy

Synergy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare bacterial culture (Acinetobacter baumannii) C Perform checkerboard assay to determine Fractional Inhibitory Concentration (FIC) index A->C B Prepare stock solutions of This compound and Polymyxin B B->C D Conduct time-kill assays with sub-inhibitory concentrations C->D E Analyze bacterial viability over time D->E F Determine synergistic, additive, or antagonistic effect E->F

Workflow for assessing the synergistic effect of this compound and Polymyxin B.
Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) LipidA Lipid A MgCa Mg2+ / Ca2+ LipidA->MgCa Displaces PolymyxinB Polymyxin B PolymyxinB->LipidA Binds to BromoNaphthol This compound cluster_membrane cluster_membrane BromoNaphthol->cluster_membrane Increases permeability of MembraneDamage Membrane Destabilization & Increased Permeability CellDeath Bacterial Cell Death MembraneDamage->CellDeath Results in cluster_membrane->MembraneDamage Leads to

References

An In-depth Technical Guide to the Health and Safety of 6-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety profile of chemical reagents is paramount. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 6-Bromo-2-naphthol (CAS No. 15231-91-1), a compound utilized in various organic synthesis applications, including as a dye and pharmaceutical intermediate.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory tract irritation.

GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2A / 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

PropertyValue
Appearance Off-white to beige powder/solid
Molecular Formula C10H7BrO
Molecular Weight 223.07 g/mol
Melting Point 122-130 °C / 252-266 °F
Boiling Point 353.8 °C at 760 mmHg
Flash Point 167.8 °C
Density 1.614 g/cm³
Solubility Insoluble in water. Soluble in benzene (B151609) and ethanol.
Vapor Pressure 1.71E-05 mmHg at 25°C

Exposure Controls and Personal Protection

To minimize the risk of exposure, appropriate engineering controls and personal protective equipment (PPE) must be utilized.

Engineering Controls:

  • Work in a well-ventilated area, preferably outdoors or in a fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment:

PPE TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure. Impervious clothing is recommended.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A dust mask (type N95, US) is recommended. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.

Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's stability.

Handling:

  • Avoid contact with skin and eyes.

  • Do not breathe dust.

  • Wash hands and any exposed skin thoroughly after handling.

  • Minimize dust generation and accumulation.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

  • Store at room temperature. Some suppliers recommend storage at 2°C - 8°C and protection from light.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

Exposure RouteFirst-Aid Procedure
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs or persists.
Eye Contact Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.

Accidental Release Measures

In case of a spill, follow these procedures to contain and clean up the material safely.

Personal Precautions:

  • Ensure adequate ventilation.

  • Use personal protective equipment as required.

  • Avoid dust formation.

  • Evacuate unnecessary personnel to a safe area.

Environmental Precautions:

  • Prevent further leakage or spillage if safe to do so.

  • Do not let the product enter drains.

Methods for Containment and Cleaning Up:

  • Sweep up and shovel the material into suitable containers for disposal.

  • Collect and arrange for disposal.

G Workflow for Handling a this compound Spill cluster_initial_response Initial Response cluster_ppe Personal Protective Equipment cluster_containment Containment & Cleanup cluster_disposal Disposal & Decontamination spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate Assess Situation ppe Don Appropriate PPE: - Safety Goggles - Gloves - Respirator (N95) - Protective Clothing evacuate->ppe Prepare for Cleanup ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill (Prevent Spread) ventilate->contain Control Environment cleanup Sweep/Shovel into Labeled Container contain->cleanup Mechanical Cleanup disposal Dispose of Waste (Follow Regulations) cleanup->disposal decontaminate Decontaminate Area & Equipment disposal->decontaminate Final Steps

Analysis of 6-Bromo-2-naphthol: A Structural Classification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document addresses the chemical classification of 6-Bromo-2-naphthol, specifically examining whether it belongs to the flavonoid family of molecules. This analysis is based on the fundamental structural definitions of both flavonoids and naphthol derivatives.

Core Question: Is this compound a Flavonoid?

No, this compound is not a flavonoid. The classification of a molecule is determined by its core chemical skeleton. This compound is a derivative of naphthalene (B1677914), while flavonoids are characterized by a completely different multi-ring structure.

Fundamental Chemical Structures

A comparative analysis of the foundational structures reveals clear distinctions.

  • Flavonoid Structure: Flavonoids are a class of polyphenolic compounds defined by a 15-carbon skeleton.[1] This framework, denoted as C6-C3-C6, consists of two benzene (B151609) rings (an A-ring and a B-ring) connected by a three-carbon chain that forms an oxygen-containing heterocyclic ring (the C-ring).[2][3][4] This three-ring structure is the indispensable characteristic of all molecules in the flavonoid class.[5]

  • This compound Structure: This molecule is a member of the naphthol class of compounds.[6] Its core is naphthalene, an aromatic hydrocarbon composed of two fused benzene rings. Specifically, it is a derivative of 2-naphthol, with a bromine atom substituted at the 6th position.[6] Its molecular formula is C₁₀H₇BrO.[7][8]

The fundamental difference lies in the carbon skeleton: flavonoids possess a C6-C3-C6 three-ring system, whereas this compound is built upon a two-ring naphthalene base.

Structural Comparison Visualization

The logical distinction between the two molecular backbones is illustrated below. The diagram shows that the essential structural requirements for a flavonoid are not met by this compound.

G cluster_0 Structural Analysis cluster_1 Core Structure Comparison cluster_2 Conclusion Molecule This compound Naphthalene Naphthalene Backbone (Two Fused Rings) Molecule->Naphthalene is based on FlavonoidDef Flavonoid Definition (C6-C3-C6 Skeleton) FlavonoidCore Flavonoid Backbone (Two Phenyl Rings + Heterocyclic Ring) FlavonoidDef->FlavonoidCore is defined by Conclusion Classification: NOT a Flavonoid Naphthalene->Conclusion does not match FlavonoidCore->Conclusion required structure

Logical workflow for the classification of this compound.

Conclusion for Researchers

For professionals in chemical research and drug development, precise molecular classification is critical. This compound's identity as a substituted naphthol, not a flavonoid, dictates its expected chemical properties, potential synthetic pathways, and biological interactions. It lacks the C6-C3-C6 backbone that defines the extensive family of flavonoids and therefore should not be categorized as such in research, library screening, or developmental programs.

References

An In-depth Technical Guide to the Reactivity of the Naphthalene Ring in 6-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the naphthalene (B1677914) ring in 6-Bromo-2-naphthol. This versatile building block is of significant interest in organic synthesis, particularly in the development of pharmaceuticals and other functional materials. This document details the influence of the bromo and hydroxyl substituents on the reactivity of the naphthalene core towards various transformations, including electrophilic and nucleophilic substitution reactions, as well as modern cross-coupling methodologies.

Core Concepts: Substituent Effects on the Naphthalene Ring

The reactivity of the naphthalene ring in this compound is primarily governed by the electronic effects of its two substituents: the electron-donating hydroxyl (-OH) group and the electron-withdrawing but ortho-, para-directing bromo (-Br) group.

The hydroxyl group at the C-2 position is a strongly activating, ortho-, para-directing group. Through its +M (mesomeric) effect, it increases the electron density of the naphthalene ring, particularly at the positions ortho and para to it (C-1, C-3, and in a broader sense, the peri-position C-8). This activation facilitates electrophilic attack.

The bromo group at the C-6 position exhibits a dual electronic effect. It is deactivating due to its -I (inductive) effect, withdrawing electron density from the ring and making it less nucleophilic. However, through its +M effect (lone pair donation), it directs incoming electrophiles to the ortho and para positions (C-5 and C-7).

The interplay of these two substituents dictates the regioselectivity of various reactions, making this compound a molecule with distinct and predictable reactivity at several positions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) reactions on this compound are directed by the powerful activating effect of the hydroxyl group. The primary sites of substitution are the positions activated by the -OH group.

General Reactivity and Regioselectivity

The most activated positions for electrophilic attack on the this compound ring are C-1 and C-3 due to the strong directing effect of the C-2 hydroxyl group. The bromine at C-6 has a lesser influence on the regioselectivity of EAS reactions on the same ring.

Logical Flow of Electrophilic Aromatic Substitution Regioselectivity:

This compound This compound Hydroxyl Group (-OH) at C-2 Hydroxyl Group (-OH) at C-2 This compound->Hydroxyl Group (-OH) at C-2 Activating & o,p-directing Bromo Group (-Br) at C-6 Bromo Group (-Br) at C-6 This compound->Bromo Group (-Br) at C-6 Deactivating & o,p-directing Increased electron density at C-1 and C-3 Increased electron density at C-1 and C-3 Hydroxyl Group (-OH) at C-2->Increased electron density at C-1 and C-3 Favored sites for electrophilic attack Favored sites for electrophilic attack Increased electron density at C-1 and C-3->Favored sites for electrophilic attack Decreased overall ring reactivity Decreased overall ring reactivity Bromo Group (-Br) at C-6->Decreased overall ring reactivity Directs to C-5 and C-7 (less favored) Directs to C-5 and C-7 (less favored) Bromo Group (-Br) at C-6->Directs to C-5 and C-7 (less favored) cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack This compound This compound 6-Bromo-2-naphthoxide 6-Bromo-2-naphthoxide This compound->6-Bromo-2-naphthoxide Base (e.g., NaH, NaOH) 6-Bromo-2-alkoxynaphthalene 6-Bromo-2-alkoxynaphthalene 6-Bromo-2-naphthoxide->6-Bromo-2-alkoxynaphthalene Alkyl halide (R-X) Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

The Versatility of 6-Bromo-2-naphthol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and burgeoning applications of 6-Bromo-2-naphthol, a pivotal intermediate in organic and medicinal chemistry.

For Immediate Release:

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical intermediate, this compound. This document outlines its fundamental properties, established synthesis protocols, and explores its expanding role in various scientific domains, from pharmaceuticals to materials science.

Core Chemical and Physical Properties

This compound (CAS No. 15231-91-1) is a halogenated aromatic compound, appearing as an off-white to slightly beige or pink crystalline powder.[1][2][3][4] Its core structure consists of a naphthalene (B1677914) ring substituted with a hydroxyl group at the 2-position and a bromine atom at the 6-position.[5][6] This substitution pattern imparts a unique reactivity profile, making it a valuable precursor in diverse synthetic applications.[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₀H₇BrO[3][8]
Molecular Weight 223.07 g/mol [3][8]
Melting Point 121-129 °C[1][2][3][8][9]
Boiling Point 200-205 °C at 20 mmHg (0.267 kPa)[1][9]
Appearance Off-white to beige/pink powder[2][3][4]
Solubility Soluble in benzene, ethanol (B145695), and acetone; sparingly soluble in water.[1][5]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is most commonly achieved through the bromination of 2-naphthol (B1666908) followed by a reduction step. Several methods have been reported, with variations in reagents and conditions.

Traditional Synthesis via Bromination and Reduction with Tin

A well-established method involves the bromination of 2-naphthol to yield 1,6-dibromo-2-naphthol (B94854), which is then selectively reduced.[9][10]

Experimental Protocol:

  • Bromination: In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, place 144 g (1 mole) of 2-naphthol and 400 ml of glacial acetic acid.[9]

  • Slowly add a solution of 320 g (2 moles) of bromine in 100 ml of glacial acetic acid through the dropping funnel over 15-30 minutes, with gentle shaking. The reaction is exothermic, and cooling may be necessary.[9][10]

  • After the addition is complete, add 100 ml of water and heat the mixture to boiling.[9]

  • Reduction: Cool the mixture to 100°C and add 25 g of mossy tin. Continue boiling until the tin dissolves. Repeat this with a second 25 g portion of tin. Finally, add a third portion of 100 g of tin (total of 150 g).[9][10]

  • Boil the mixture for 3 hours.[9]

  • Cool the reaction to 50°C and filter to remove tin salts. Wash the collected solids with 100 ml of cold acetic acid and combine the filtrates.[9]

  • Pour the filtrate into 3 liters of cold water to precipitate the crude this compound.[9]

  • Filter the precipitate, wash with cold water, and dry at 100°C. The crude product can be purified by vacuum distillation and recrystallization from a mixture of acetic acid and water to yield a white product.[9] The yield of the crude product is typically high, around 96-100%.[9]

Synthesis_of_6_Bromo_2_naphthol 2-Naphthol 2-Naphthol 1,6-Dibromo-2-naphthol 1,6-Dibromo-2-naphthol 2-Naphthol->1,6-Dibromo-2-naphthol Bromine, Acetic Acid This compound This compound 1,6-Dibromo-2-naphthol->this compound Tin, Acetic Acid/HCl

Synthesis of this compound Workflow.
Alternative Synthesis and Purification Methods

Other reported synthesis methods include the reduction of 1,6-dibromo-2-naphthol using hydriodic acid or stannous chloride.[9][11] A newer, patented process utilizes hydrogen peroxide and ferric bromide for bromination, followed by reduction with nano Pd/Fe, reporting a yield of 95.3% and purity of 99.55%.[1] Purification can also be achieved by crystallization from ethanol or a benzene/petroleum ether mixture.[2][3]

Potential Applications of this compound

This compound is a versatile intermediate with applications spanning several fields of chemical science.[1][6][7]

Pharmaceutical Intermediate

A primary application of this compound is as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[12] It is a precursor to 6-bromo-2-methoxynaphthalene, which is then converted to drugs such as naproxen (B1676952) and nabumetone.[12] This highlights its significance in medicinal chemistry and drug manufacturing. Furthermore, it is described as a flavonoid molecule with potential steroid hormone activity that may be useful in anticancer therapy.[2][3][13][]

Pharmaceutical_Applications cluster_synthesis Synthesis Pathway cluster_activity Potential Bioactivity This compound This compound 6-Bromo-2-methoxynaphthalene 6-Bromo-2-methoxynaphthalene This compound->6-Bromo-2-methoxynaphthalene Methylation Anticancer Therapy Anticancer Therapy This compound->Anticancer Therapy Antibacterial Adjuvant Antibacterial Adjuvant This compound->Antibacterial Adjuvant Naproxen Naproxen 6-Bromo-2-methoxynaphthalene->Naproxen Nabumetone Nabumetone 6-Bromo-2-methoxynaphthalene->Nabumetone

Pharmaceutical relevance of this compound.
Organic Synthesis and Material Science

As a fundamental building block, this compound is instrumental in the creation of a wide array of complex organic molecules.[6][7] Its reactive sites—the hydroxyl group and the bromo-substituted aromatic ring—allow for a variety of chemical transformations. It serves as a precursor for:

  • Dye Intermediates: Used in the synthesis of various dyes.[1][15]

  • Liquid Crystal Materials: A raw material for the production of liquid crystals.[1][16]

  • Agrochemicals: A building block for insecticides and germicides.[1][13]

  • Photoacid Catalysis: It has been shown to function as a photoacid catalyst for the synthesis of acetals under visible light irradiation.[17]

Analytical and Biological Research

Recent studies have highlighted novel applications of this compound in analytical and biological research:

  • Room-Temperature Phosphorescence (RTP) Probe: It can form a complex with β-cyclodextrin, which exhibits room-temperature phosphorescence.[][18][19] This property allows for its use in real-time monitoring of PCR reactions and quantification of nucleic acid sequences.[18][19]

  • Synergistic Antibacterial Activity: this compound has been shown to act synergistically with the antibiotic polymyxin (B74138) against Acinetobacter baumannii.[19] It appears to increase the permeability of the bacterial cell membrane, enhancing the efficacy of the antibiotic.[19]

Table 2: Investigated Biological Activities of this compound and its Derivatives

ActivityTarget/MechanismCompound TypeReference
Anticancer Potential steroid hormone activityThis compound[2][3][13][]
Anticancer Inhibition of HCT116, PC9, and A549 cell linesNaphthoquinone-naphthol derivatives[20]
Antibacterial Synergism with polymyxin against Acinetobacter baumanniiThis compound[19]
Antibacterial Activity against Staphylococcus aureus and Escherichia coliAzo dye derivatives[18]

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Table 3: Key Spectroscopic Data for this compound

TechniqueKey FeaturesReference(s)
¹H NMR Spectra available for structural confirmation.[21][22]
¹³C NMR Data available for detailed structural analysis.[23]
IR Spectroscopy Spectra available, showing characteristic functional group absorptions.[23][24]
Mass Spectrometry Molecular weight confirmed by mass spectral data.[25]

Conclusion

This compound has emerged as a chemical intermediate of significant industrial and academic interest. Its straightforward synthesis, coupled with its versatile reactivity, has established its role in the production of pharmaceuticals and other fine chemicals. Ongoing research continues to unveil new applications in areas such as analytical probes and synergistic therapeutics, indicating a promising future for this multifaceted compound. This guide provides a foundational understanding for researchers looking to explore the potential of this compound in their respective fields.

References

Methodological & Application

Synthesis of 6-Bromo-2-naphthol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 6-Bromo-2-naphthol from 2-naphthol (B1666908). The synthesis is a two-step process involving the initial bromination of 2-naphthol to form an intermediate, 1,6-dibromo-2-naphthol, followed by a selective reduction to yield the final product. This protocol is based on established and reliable procedures, offering high yields and purity. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and organic materials.[1][2] Notably, it serves as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen. The procedure outlined here follows a well-documented pathway that is both efficient and scalable for laboratory settings. The process first involves the dibromination of the activated aromatic ring of 2-naphthol, followed by a selective reduction of the bromine at the 1-position.

Reaction Scheme

The overall synthesis can be represented by the following reaction scheme:

  • Bromination: 2-Naphthol reacts with bromine in glacial acetic acid to form 1,6-dibromo-2-naphthol.

  • Reduction: The intermediate, 1,6-dibromo-2-naphthol, is then reduced using mossy tin in acetic acid to selectively remove the bromine atom at the 1-position, yielding this compound.

Experimental Protocol

This protocol is adapted from established procedures found in Organic Syntheses.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 1 mole scale)
2-Naphthol (β-naphthol)144.17144 g (1 mole)
Bromine159.808320 g (2 moles)
Glacial Acetic Acid60.052~500 mL
Mossy Tin118.71150 g (1.27 gram atoms)
Water18.015As needed

Equipment:

  • 3 L Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Vacuum filtration setup (Büchner funnel)

  • Beakers and other standard laboratory glassware

Procedure:

Step 1: Bromination of 2-Naphthol

  • In a 3 L round-bottom flask, place 144 g (1 mole) of 2-naphthol and 400 mL of glacial acetic acid.[3]

  • Prepare a solution of 320 g (2 moles) of bromine in 100 mL of glacial acetic acid. Caution: Bromine is highly corrosive and volatile. This step must be performed in a well-ventilated fume hood.[1]

  • Fit the flask with a dropping funnel and a reflux condenser. Add the bromine solution dropwise to the 2-naphthol mixture over a period of 15-30 minutes with gentle shaking.[3] The 2-naphthol will dissolve, and the reaction is exothermic. Cooling may be necessary to prevent excessive loss of hydrogen bromide gas.[3][4]

  • After the addition is complete, add 100 mL of water to the flask and heat the mixture to boiling.[3]

Step 2: Reduction of 1,6-Dibromo-2-naphthol

  • Cool the reaction mixture to 100°C and add 25 g of mossy tin.[3] Re-attach the reflux condenser and continue boiling until the tin has dissolved.

  • Add a second 25 g portion of tin and continue boiling until it dissolves.[3]

  • Add a final portion of 100 g of tin and boil the mixture for an additional 3 hours.[3]

Step 3: Isolation and Purification of Crude this compound

  • Cool the reaction mixture to 50°C and filter it with suction to remove the crystalline tin salts.[3][4]

  • Wash the collected tin salts on the funnel with 100 mL of cold glacial acetic acid, adding the washings to the filtrate.[3]

  • Pour the filtrate into 3 L of cold water while stirring to precipitate the crude this compound.[3]

  • Collect the precipitate by suction filtration and wash it with 1 L of cold water.[3]

  • Dry the crude product at 100°C. The yield of the crude product is typically between 214–223 g (96–100%).[3] This product is often pinkish and may contain traces of tin but is suitable for many applications.[3]

Step 4: Further Purification (Optional)

For a higher purity product, the crude material can be purified by vacuum distillation followed by recrystallization.[3]

  • Vacuum Distillation: Distill the crude product under vacuum. The boiling point of this compound is 200–205°C at 20 mmHg.[3]

  • Recrystallization: Dissolve the distilled product in a minimal amount of hot glacial acetic acid. For every 25 g of distillate, use approximately 75 mL of acetic acid.[3] Add water (around 150 mL for every 75 mL of acetic acid) until the solution becomes cloudy, then reheat to boiling to redissolve the precipitate.[3][4] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.[4]

  • Collect the white, crystalline product by suction filtration and dry under vacuum.

Quantitative Data Summary

ParameterValueReference
Crude Product
Yield96–100%[3]
Melting Point123–127°C[3]
AppearancePink solid[3]
Purified Product
Yield (after distillation)77-96%[4]
Boiling Point200–205°C / 20 mmHg[3]
Melting Point127–129°C[3][5][6]
AppearanceWhite, needle-like crystals[1][2]
Purity (after recrystallization)>99.5%[1][2]

Experimental Workflow Diagram

Synthesis_Workflow start Start A 1. Dissolve 2-Naphthol in Acetic Acid start->A end End B 2. Add Bromine Solution (Dropwise) A->B Exothermic C 3. Heat to Boiling B->C D 4. Add Mossy Tin (in portions) C->D Cool to 100°C E 5. Reflux for 3 hours D->E F 6. Cool and Filter (Remove Tin Salts) E->F Cool to 50°C G 7. Precipitate in Water F->G H 8. Filter and Wash (Crude Product) G->H I 9. Dry Crude Product H->I I->end Crude Product J 10. Vacuum Distillation (Optional) I->J For higher purity K 11. Recrystallization (Optional) J->K L 12. Dry Purified Product K->L L->end Purified Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Bromine: is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial Acetic Acid: is corrosive. Avoid contact with skin and eyes.

  • The reaction is exothermic and evolves hydrogen bromide gas , which is corrosive. Ensure proper ventilation and consider using a gas trap.

  • The use of a heating mantle requires careful monitoring to control the temperature.

Conclusion

The described method for synthesizing this compound from 2-naphthol is a robust and high-yielding procedure suitable for laboratory-scale production. By following this detailed protocol, researchers can reliably obtain this valuable intermediate for further applications in drug discovery and materials science. For applications requiring very high purity, the optional distillation and recrystallization steps are recommended.

References

Application Notes and Protocols: The Role of 6-Bromo-2-naphthol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-naphthol is a key chemical intermediate with significant applications in the pharmaceutical industry. Its unique structure, featuring a naphthalene (B1677914) core with hydroxyl and bromo functional groups, makes it a versatile building block for the synthesis of a variety of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of pharmaceuticals, with a focus on non-steroidal anti-inflammatory drugs (NSAIDs) and its emerging potential in the synthesis of novel anticancer agents.

Application in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound is a crucial precursor for the synthesis of several commercially successful NSAIDs, including naproxen (B1676952) and nabumetone. These drugs are widely used to reduce pain, fever, and inflammation. The global significance of this application is highlighted by the fact that approximately 28% of the global production of this compound in 2023 was allocated to the manufacturing of NSAIDs.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

NSAIDs synthesized from this compound exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, these drugs prevent the production of prostaglandins, thereby reducing the inflammatory response. Most NSAIDs, including naproxen, are non-selective inhibitors of both COX-1 and COX-2.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., Naproxen) derived from This compound NSAIDs->COX_Enzymes Inhibition

The Cyclooxygenase (COX) Inhibition Pathway by NSAIDs.
Experimental Protocols: Synthesis of NSAID Precursors

The following are generalized protocols for key steps in the synthesis of NSAIDs starting from this compound.

Protocol 1: Methylation of this compound to 6-Bromo-2-methoxynaphthalene

This is a common initial step to prepare the direct precursor for drugs like naproxen and nabumetone.

Materials:

  • This compound

  • Dimethyl sulfate (B86663) (DMS) or Methyl iodide

  • Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃)

  • Solvent (e.g., Acetone, Methanol, or Dichloromethane)

  • Water

  • Extracting solvent (e.g., Ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the base (e.g., NaOH or K₂CO₃) to the solution and stir.

  • Slowly add the methylating agent (e.g., dimethyl sulfate) to the reaction mixture at room temperature or under gentle reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude 6-Bromo-2-methoxynaphthalene.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of Nabumetone from 2-Bromo-6-methoxynaphthalene

This protocol outlines a palladium-catalyzed coupling reaction to introduce the butanone side chain.

Materials:

  • 2-Bromo-6-methoxynaphthalene (derived from this compound)

  • 3-Butyn-2-ol (B105428)

  • Palladium catalyst (e.g., 10% Pd/C)

  • Copper(I) salt (e.g., Cu₂O or CuI)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Solvent (e.g., 1-methoxy-2-propanol (B31579) and water mixture)

  • Celite

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen), combine 2-bromo-6-methoxynaphthalene, the palladium catalyst, copper(I) salt, triphenylphosphine, and potassium carbonate in the solvent mixture.

  • Stir the mixture at room temperature for approximately 30 minutes.

  • Add 3-butyn-2-ol to the reaction mixture.

  • Heat the mixture to reflux (around 80-95°C) and monitor the reaction by TLC until completion (typically a few hours).

  • Cool the reaction to room temperature and dilute with a suitable solvent.

  • Filter the mixture through Celite to remove the catalyst.

  • The subsequent steps would involve hydrogenation of the alkyne and oxidation to the ketone to yield nabumetone, followed by purification.

Experimental Workflow for NSAID Synthesis

The general workflow for synthesizing NSAIDs from this compound involves a series of chemical transformations.

NSAID_Synthesis_Workflow Start This compound Step1 Methylation (e.g., with Dimethyl Sulfate) Start->Step1 Intermediate 6-Bromo-2-methoxynaphthalene Step1->Intermediate Step2 Side-chain Introduction (e.g., Palladium-catalyzed coupling) Intermediate->Step2 Intermediate2 Functionalized Naphthalene Derivative Step2->Intermediate2 Step3 Further Transformations (e.g., Hydrolysis, Hydrogenation) Intermediate2->Step3 Final_Product NSAID (e.g., Naproxen, Nabumetone) Step3->Final_Product Purification Purification (e.g., Recrystallization, Chromatography) Final_Product->Purification

General workflow for NSAID synthesis from this compound.

Potential in the Development of Anticancer Agents

The naphthalene scaffold, a core component of this compound, is present in numerous biologically active compounds and is being actively investigated for its anticancer potential. Derivatives of naphthol and naphthoquinone have shown promising cytotoxic activity against various cancer cell lines. While specific anticancer drugs directly synthesized from this compound are still in the research phase, its utility as a starting material for creating libraries of novel compounds for anticancer screening is significant.

Potential Mechanisms of Action

Naphthalene-based compounds have been reported to exhibit anticancer activity through various mechanisms, including:

  • Induction of Apoptosis: Programmed cell death is a key mechanism for eliminating cancer cells.

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints can prevent the proliferation of cancer cells.

  • Inhibition of Kinases: Many cellular signaling pathways involved in cancer progression are regulated by kinases, making them attractive drug targets.

  • Microtubule Disruption: Interfering with the dynamics of microtubules can inhibit cell division.

Quantitative Data: Cytotoxicity of Naphthol Derivatives

The following table summarizes the in vitro anticancer activity of some recently developed naphthoquinone-naphthol derivatives, demonstrating the potential of this chemical class.

CompoundCancer Cell LineIC₅₀ (μM)Reference
Compound 13 HCT116 (Colon)1.18
PC9 (Lung)0.57
A549 (Lung)2.25
Compound 5 HCT116 (Colon)5.27
PC9 (Lung)6.98
A549 (Lung)5.88
MMZ-45B HT-29 (Colorectal)31.78 ± 3.93
MMZ-140C BxPC-3 (Pancreatic)30.15 ± 9.39
HT-29 (Colorectal)37.76 ± 3.2
Experimental Workflow for Anticancer Drug Discovery

A typical workflow for the discovery of novel anticancer agents from this compound involves the synthesis of a diverse library of derivatives, followed by systematic biological screening.

Anticancer_Discovery_Workflow Start This compound Step1 Derivative Synthesis (e.g., Suzuki Coupling, Acylation) Start->Step1 Library Library of Novel Naphthalene Derivatives Step1->Library Step2 In Vitro Cytotoxicity Screening (e.g., MTT Assay against Cancer Cell Lines) Library->Step2 Hit_Compounds Hit Compounds (Active against Cancer Cells) Step2->Hit_Compounds Step3 Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) Hit_Compounds->Step3 Lead_Candidate Lead Candidate Step3->Lead_Candidate Step4 In Vivo Studies (e.g., Animal Models) Lead_Candidate->Step4 Preclinical Preclinical Development Step4->Preclinical

Application Notes and Protocols: 6-Bromo-2-naphthol as a Versatile Precursor for Nematic Liquid Crystal Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-Bromo-2-naphthol as a key precursor in the synthesis of advanced liquid crystal materials. The naphthalene (B1677914) moiety within this precursor provides a rigid core structure, which is a fundamental characteristic for inducing mesomorphic behavior. This document will focus on the synthesis of a specific series of calamitic (rod-shaped) liquid crystals, namely 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines, which exhibit a purely enantiotropic nematic phase.[1][2]

Introduction

This compound is a white, needle-like crystalline solid soluble in organic solvents like benzene (B151609) and ethanol.[1] Its chemical structure, featuring a naphthalene core with a hydroxyl group and a bromine atom, makes it a valuable intermediate for organic synthesis.[1] In the field of material science, it serves as a crucial building block for liquid crystals, which are essential components in display technologies and other advanced optical applications.[1] The rigid naphthalene core of this compound derivatives is a key feature that promotes the formation of liquid crystalline phases.

Synthesis of this compound

A common and effective method for the synthesis of this compound starts from 2-naphthol (B1666908) through a two-step process of bromination and reduction.[1] A newer, more efficient method utilizes hydrogen peroxide and a nano Pd/Fe catalyst, resulting in a high yield and purity.[1]

Table 1: Comparison of Synthesis Methods for this compound

ParameterTraditional MethodImproved Method
Starting Material2-Naphthol2-Naphthol
Brominating AgentBromine in Acetic AcidHydrogen Peroxide, Ferric Bromide
Reducing AgentMossy TinNano Pd/Fe catalyst
YieldLower95.3%
PurityContains Impurities99.55%
Environmental ImpactUse of corrosive and volatile bromineMilder conditions

Application in Liquid Crystal Synthesis: 2-(6-Alkoxynaphthalen-2-yl)-6-methoxyquinolines

A notable application of this compound derivatives is in the synthesis of kinked liquid crystals. The following protocols are based on the synthesis of 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines as described by Chia et al. (2015).[1][2] This class of compounds exhibits a stable nematic liquid crystal phase over a medium-high temperature range.[1][2]

The overall synthetic strategy involves two main stages:

  • Synthesis of the Precursor: Preparation of 6-alkoxy-2-bromonaphthalene from this compound.

  • Suzuki Coupling: Palladium-catalyzed cross-coupling of the 6-alkoxy-2-bromonaphthalene with a suitable boronic acid derivative to form the final liquid crystal molecule.

Synthesis_Pathway A This compound B 6-Alkoxy-2-bromonaphthalene A->B Alkylation D 2-(6-Alkoxynaphthalen-2-yl)- 6-methoxyquinoline (Liquid Crystal) B->D Suzuki Coupling C 6-Methoxyquinoline-2-boronic acid C->D

Synthesis of 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines.
Experimental Protocols

Protocol 1: Synthesis of 6-Alkoxy-2-bromonaphthalene (General Procedure)

This protocol describes the O-alkylation of this compound to introduce the flexible alkoxy side chain, which is crucial for modulating the liquid crystalline properties.

Materials:

  • This compound

  • 1-Bromoalkane (e.g., 1-bromopropane, 1-bromobutane, etc.)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of this compound in acetone, add potassium carbonate and the corresponding 1-bromoalkane.

  • Reflux the mixture for 24 hours.

  • After cooling to room temperature, filter the mixture to remove insoluble salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).

Protocol 2: Synthesis of 2-(6-Alkoxynaphthalen-2-yl)-6-methoxyquinolines via Suzuki Coupling (General Procedure)

This protocol outlines the palladium-catalyzed Suzuki cross-coupling reaction to form the final liquid crystal molecule.

Materials:

  • 6-Alkoxy-2-bromonaphthalene (from Protocol 1)

  • 6-Methoxyquinoline-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Sodium carbonate (Na₂CO₃) solution

  • Toluene (B28343)

  • Ethanol

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction flask, dissolve the 6-alkoxy-2-bromonaphthalene and 6-methoxyquinoline-2-boronic acid in a mixture of toluene and ethanol.

  • Add the 2M aqueous sodium carbonate solution to the mixture.

  • Degas the mixture with nitrogen for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

  • Reflux the mixture under a nitrogen atmosphere for 24 hours.

  • After cooling, extract the mixture with dichloromethane.

  • Wash the combined organic layers with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography followed by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Experimental_Workflow cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization A Alkylation of This compound B Suzuki Coupling A->B C Column Chromatography B->C D Recrystallization C->D E Polarized Optical Microscopy (POM) D->E F Differential Scanning Calorimetry (DSC) D->F

General workflow for synthesis and characterization.

Characterization and Quantitative Data

The mesomorphic properties of the synthesized 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines were investigated using polarized optical microscopy (POM) and differential scanning calorimetry (DSC).[1][2] All compounds in the series (with alkoxy chain lengths from n=3 to 8) were found to exhibit a purely enantiotropic nematic phase.[1][2]

Table 2: Phase Transition Temperatures of 2-(6-Alkoxynaphthalen-2-yl)-6-methoxyquinolines (nO-NpQOMe) [2]

Compound (n)Heating (°C)Cooling (°C)
3 Cr 213.7 N 234.2 II 220.1 N 173.4 Cr
4 Cr 193.9 N 214.4 II 202.8 N 161.2 Cr
5 Cr 180.6 N 197.2 II 188.3 N 146.5 Cr
6 Cr 172.9 N 189.9 II 181.5 N 141.2 Cr
7 Cr 169.8 N 186.4 II 178.6 N 137.9 Cr
8 Cr 162.4 N 179.0 II 172.5 N 135.5 Cr

Cr = Crystalline phase, N = Nematic phase, I = Isotropic phase. Data obtained from Chia et al. (2015).[2]

The data indicates that as the length of the alkoxy chain (n) increases, the clearing temperatures (N to I transition) and melting points (Cr to N transition) generally decrease. This trend is typical for calamitic liquid crystals and demonstrates the tunability of the mesophase range by modifying the flexible tail.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of calamitic liquid crystals. The protocols provided herein offer a clear pathway for the preparation of 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines, a series of materials exhibiting a stable nematic phase. The straightforward synthetic route, coupled with the tunable mesomorphic properties, makes this class of compounds and their precursor, this compound, of significant interest for researchers in materials science and related fields.

References

Application Notes and Protocols for the Synthesis and Evaluation of 6-Bromo-2-naphthol Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 6-Bromo-2-naphthol derivatives as a promising class of compounds for anticancer drug discovery. Detailed protocols for synthesis and key biological assays are included to facilitate further research and development in this area.

Introduction

Naphthalene-based compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The this compound scaffold, in particular, offers a versatile platform for the synthesis of novel derivatives with potential therapeutic applications. The introduction of a bromine atom at the 6-position can modulate the compound's lipophilicity, metabolic stability, and electronic properties, potentially enhancing its interaction with biological targets. This document outlines the synthesis of this compound and its subsequent derivatization, methods for evaluating anticancer activity, and insights into the potential signaling pathways involved.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives typically involves a two-stage process: first, the preparation of the this compound core, followed by its derivatization to generate a library of analogues.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-naphthol (B1666908) via bromination and subsequent reduction.

Materials:

  • 2-Naphthol

  • Glacial Acetic Acid

  • Bromine

  • Tin metal (mossy or granular)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (B145695)

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., Ethyl Acetate (B1210297), Hexanes)

Procedure:

Step 1: Bromination of 2-Naphthol to 1,6-Dibromo-2-naphthol (B94854)

  • In a round-bottom flask, dissolve 2-naphthol (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (2 equivalents) in glacial acetic acid to the flask with stirring. The reaction is exothermic and will evolve hydrogen bromide gas, so it should be performed in a well-ventilated fume hood.

  • After the addition is complete, heat the mixture to reflux for a short period to ensure the reaction goes to completion.

  • Cool the reaction mixture and pour it into ice-water to precipitate the 1,6-dibromo-2-naphthol.

  • Collect the precipitate by vacuum filtration, wash with water until the filtrate is neutral, and dry the solid.

Step 2: Reduction of 1,6-Dibromo-2-naphthol to this compound

  • To a round-bottom flask containing the crude 1,6-dibromo-2-naphthol (1 equivalent), add ethanol and concentrated HCl.

  • Add tin metal (approximately 2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture and decant the solution to remove any unreacted tin.

  • Concentrate the solution under reduced pressure and then pour it into ice-water to precipitate the crude this compound.

  • Collect the precipitate by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., benzene (B151609) or an ethanol/water mixture) to yield pure this compound.

Protocol 2: Synthesis of this compound Derivatives via Betti Reaction

The Betti reaction is a multicomponent reaction that allows for the facile synthesis of 1-(aminobenzyl)-2-naphthol derivatives. While many examples utilize 2-naphthol, this protocol is adapted for this compound.[1][2][3]

Materials:

  • This compound

  • Aromatic aldehydes (various)

  • Primary or secondary amines (various)

  • Solvent (e.g., ethanol, or solvent-free conditions)

  • Catalyst (optional, e.g., a Lewis acid or a solid acid catalyst)

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), an aromatic aldehyde (1 equivalent), and an amine (1.1 equivalents).

  • The reaction can be carried out in a solvent like ethanol or under solvent-free conditions by gently heating the mixture (e.g., to 60-80 °C).

  • Stir the reaction mixture for the required time (can range from a few hours to 24 hours), monitoring the progress by TLC.

  • Upon completion, if the reaction was performed in a solvent, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Betti base derivative.

Protocol 3: Synthesis of 6-Bromo-2-naphthyl Ether Derivatives

The hydroxyl group of this compound can be alkylated to form ether derivatives.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., acetone, N,N-dimethylformamide - DMF)

Procedure:

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., acetone), add a base such as potassium carbonate (1.5-2 equivalents).

  • Add the desired alkyl halide (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The residue can be purified by column chromatography or recrystallization to yield the pure 6-bromo-2-naphthyl ether.

Anticancer Activity Evaluation

The synthesized this compound derivatives can be screened for their anticancer activity using a variety of in vitro assays.

Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[1][4]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Normal human cell line (e.g., fibroblasts, for assessing selectivity)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Synthesized this compound derivatives dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer and normal cells in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity.

  • Treat the cells with various concentrations of the compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each derivative by plotting a dose-response curve.

Quantitative Data Summary

While specific IC₅₀ values for a broad range of this compound derivatives are not extensively available in the public literature, the following table presents data for related 2-naphthol derivatives to provide a reference for expected activity ranges. It is anticipated that the introduction of the 6-bromo substituent will modulate these activities.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Aminobenzylnaphthols MMZ-140CBxPC-3 (Pancreatic)30.15 (24h)[1][5]
MMZ-45BHT-29 (Colorectal)31.78 (24h)[1][5]
MMZ-45AABxPC-3 (Pancreatic)13.26 (72h)[1][5]
MMZ-140CHT-29 (Colorectal)11.55 (72h)[1][5]
Naphthoquinone-naphthol Compound 13HCT116 (Colon)1.18[6][7]
Compound 13PC9 (Lung)0.57[6][7]
Compound 13A549 (Lung)2.25[6][7]

Potential Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways affected by this compound derivatives are an active area of research. However, studies on structurally related naphthoquinone-naphthol compounds suggest that the EGFR/PI3K/Akt signaling pathway is a plausible target.[6][7] This pathway is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and apoptosis resistance.

Inhibition of this pathway by this compound derivatives could lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as caspases, ultimately inducing programmed cell death (apoptosis) in cancer cells.

Visualizations

Experimental Workflow for Synthesis and Screening```dot

G cluster_synthesis Synthesis cluster_screening Anticancer Screening start 2-Naphthol step1 Bromination intermediate 1,6-Dibromo-2-naphthol step2 Reduction core This compound derivatization Derivatization (e.g., Betti Reaction, Etherification) library Library of this compound Derivatives assay In Vitro Cytotoxicity Assay (MTT Assay) library->assay cell_lines Cancer Cell Lines data_analysis Data Analysis (IC50 Determination) sar Structure-Activity Relationship (SAR)

Caption: Hypothesized inhibition of the EGFR/PI3K/Akt pathway by this compound derivatives.

References

Application Notes and Protocols: The Role of 6-Bromo-2-naphthol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 6-Bromo-2-naphthol as a key intermediate in the development of novel agrochemicals. The content herein details the synthetic pathways, experimental protocols, and quantitative data for the preparation of a model agrochemical, highlighting the versatility of this compound in creating compounds with potential herbicidal and plant growth-regulating properties.

Introduction

This compound is a brominated derivative of 2-naphthol (B1666908) and serves as a valuable building block in organic synthesis. Its unique electronic and structural properties make it an attractive starting material for the synthesis of a variety of functional molecules, including those with applications in the agrochemical industry. The presence of the bromine atom and the hydroxyl group on the naphthalene (B1677914) scaffold allows for diverse chemical modifications, leading to the generation of compounds with a range of biological activities. Specifically, this compound is a precursor for the synthesis of insecticides and germicides. This document focuses on the synthesis of a model agrochemical, a naphthoxyacetic acid derivative, which is a class of compounds known for their herbicidal and plant growth-regulating effects.

Synthesis of this compound

The precursor, this compound, can be synthesized from 2-naphthol through a two-step process involving bromination and subsequent reduction.

Experimental Protocol: Synthesis of this compound from 2-Naphthol

Materials:

  • 2-Naphthol

  • Glacial Acetic Acid

  • Bromine

  • Mossy Tin

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve 2-naphthol (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (2.0 eq) in glacial acetic acid to the flask with gentle shaking.

  • After the addition is complete, add water to the reaction mixture and heat to boiling.

  • Cool the mixture to 100°C and add mossy tin in portions.

  • Reflux the mixture for 3 hours with stirring.

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain crude this compound.

  • The crude product can be further purified by vacuum distillation and recrystallization.[1]

Application in Agrochemical Synthesis: A Model Compound

To illustrate the utility of this compound in agrochemical synthesis, we present a protocol for the synthesis of a hypothetical herbicidal compound, 2-[(6-bromonaphthalen-2-yl)oxy]acetic acid, via the Williamson ether synthesis. This class of compounds, naphthoxyacetic acids, is known to exhibit plant growth-regulating properties.[2][3]

Synthetic Pathway

The synthesis involves the O-alkylation of this compound with an haloacetic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

This compound This compound Intermediate_Ester Ethyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate This compound->Intermediate_Ester Williamson Ether Synthesis (K2CO3, Acetone) Ethyl Chloroacetate (B1199739) Ethyl Chloroacetate Ethyl Chloroacetate->Intermediate_Ester Final_Product 2-[(6-bromonaphthalen-2-yl)oxy]acetic acid Intermediate_Ester->Final_Product Hydrolysis (NaOH, H2O/EtOH)

Caption: Synthetic pathway for 2-[(6-bromonaphthalen-2-yl)oxy]acetic acid.

Quantitative Data

The following table summarizes hypothetical, yet realistic, quantitative data for the key steps in the synthesis of the model agrochemical.

StepReactantsSolventBaseReaction Time (h)Temperature (°C)Yield (%)Purity (%)
O-Alkylation This compound, Ethyl ChloroacetateAcetoneK₂CO₃12608595
Hydrolysis Ethyl 2-[(6-bromonaphthalen-2-yl)oxy]acetateEthanol (B145695)/WaterNaOH48092>98
Experimental Protocol: Synthesis of 2-[(6-bromonaphthalen-2-yl)oxy]acetic acid

Step 1: Synthesis of Ethyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate

Materials:

  • This compound

  • Ethyl chloroacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetone, add ethyl chloroacetate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 60°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Hydrolysis to 2-[(6-bromonaphthalen-2-yl)oxy]acetic acid

Materials:

  • Ethyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate

  • Sodium Hydroxide (B78521) (NaOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the crude ethyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate from the previous step in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.5 eq) and heat the mixture to reflux (approximately 80°C) for 4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2, which will cause the product to precipitate.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the final product, 2-[(6-bromonaphthalen-2-yl)oxy]acetic acid.

Experimental Workflow Diagram

cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Hydrolysis A1 Mix this compound, K2CO3 in Acetone A2 Add Ethyl Chloroacetate A1->A2 A3 Reflux for 12h A2->A3 A4 Filter and Evaporate A3->A4 A5 Purify by Chromatography A4->A5 B1 Dissolve Ester in EtOH/H2O A5->B1 Crude Ester B2 Add NaOH and Reflux for 4h B1->B2 B3 Evaporate EtOH and Wash B2->B3 B4 Acidify with HCl B3->B4 B5 Filter, Wash, and Dry B4->B5

Caption: Workflow for the synthesis of the model agrochemical.

Conclusion

This compound is a versatile intermediate with significant potential in the synthesis of novel agrochemicals. The presented synthetic protocols for its preparation and subsequent conversion to a model naphthoxyacetic acid derivative demonstrate a practical application of this compound. The Williamson ether synthesis provides a robust and efficient method for the O-alkylation of this compound, paving the way for the creation of a diverse library of potential herbicidal and plant growth-regulating agents. Further research into the structure-activity relationships of these derivatives could lead to the discovery of new and effective agrochemical products.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 6-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 6-Bromo-2-naphthol, a versatile building block in the synthesis of complex organic molecules. The derivatives of 6-substituted-2-naphthol are of significant interest in medicinal chemistry and materials science due to their presence in various biologically active compounds and functional materials. This document outlines detailed experimental protocols, quantitative data for various coupling partners, and visualizations of the reaction pathways.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, the bromine atom at the 6-position serves as a versatile handle for introducing a wide array of functional groups through reactions such as Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions. These transformations open up avenues for the creation of diverse libraries of 6-substituted-2-naphthol derivatives for applications in drug discovery and materials science.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 6-position.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O801285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1001892
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene1102488
42-Naphthylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851690
Experimental Protocol: Synthesis of 6-Phenyl-2-naphthol

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Deionized water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1 ratio).

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to afford 6-phenyl-2-naphthol.

II. Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This reaction is particularly useful for synthesizing 6-alkenyl-2-naphthol derivatives.

Quantitative Data for Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Styrene (B11656)Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002485
2n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)K₂CO₃DMA1203687
3Methyl methacrylatePdCl₂(PPh₃)₂ (3)-NaOAcNMP1102078
4AcrylonitrilePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002480
Experimental Protocol: Synthesis of 6-Styryl-2-naphthol

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv.), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).

  • Add degassed N,N-dimethylformamide (DMF) and triethylamine (Et₃N) (2.0 equiv.).

  • Add styrene (1.5 equiv.) to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 6-styryl-2-naphthol.

III. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to 6-alkynyl-2-naphthol derivatives.

Quantitative Data for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60890
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPAToluene701288
31-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF501085
4Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)DIPATHFRT2475
Experimental Protocol: Synthesis of 6-(Phenylethynyl)-2-naphthol

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (B95107) (THF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).

  • Add degassed tetrahydrofuran (THF) followed by degassed triethylamine (Et₃N) (3.0 equiv.).

  • Add phenylacetylene (1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at 60 °C for 8 hours, monitoring by TLC.

  • Upon completion, cool to room temperature and filter the mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic solution with saturated aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain 6-(phenylethynyl)-2-naphthol.

IV. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of 6-amino-2-naphthol derivatives from this compound and various amines.

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Morpholine (B109124)Pd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene1001892
2PiperidinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1102485
3AnilinePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄Toluene1002088
4n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH901680
Experimental Protocol: Synthesis of 6-Morpholino-2-naphthol

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Charge a Schlenk tube with this compound (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (1 mol%), and BINAP (1.5 mol%) under an argon atmosphere.

  • Add degassed toluene, followed by morpholine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • After cooling, dilute the reaction with ethyl acetate and filter through a plug of silica gel.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to afford 6-morpholino-2-naphthol.

V. Palladium-Catalyzed Cyanation

The introduction of a cyano group to the 6-position of 2-naphthol (B1666908) can be achieved through palladium-catalyzed cyanation, providing a key intermediate for the synthesis of various nitrogen-containing heterocycles and other functional molecules. While traditional methods often use copper cyanide, palladium-catalyzed routes offer milder conditions and broader functional group tolerance.

Quantitative Data for Palladium-Catalyzed Cyanation
EntryCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Zn(CN)₂Pd(PPh₃)₄ (5)--DMF1201285
2K₄[Fe(CN)₆]Pd(OAc)₂ (2)dppf (4)-DMA1302488
3Zn(CN)₂Pd₂(dba)₃ (1.5)Xantphos (3)Zn powderNMP1001890
Experimental Protocol: Synthesis of 6-Cyano-2-naphthol

Materials:

  • This compound

  • Zinc cyanide [Zn(CN)₂]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox, charge a reaction vial with this compound (1.0 equiv.), zinc cyanide (0.6 equiv.), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Add anhydrous and degassed N,N-dimethylformamide (DMF).

  • Seal the vial and heat the reaction mixture to 120 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the organic layer with aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to give 6-cyano-2-naphthol.

Visualizations

Palladium-Catalyzed Cross-Coupling of this compound cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Products This compound This compound Suzuki Suzuki Coupling (+ R-B(OH)₂) This compound->Suzuki Heck Heck Reaction (+ Alkene) This compound->Heck Sonogashira Sonogashira Coupling (+ Alkyne) This compound->Sonogashira Buchwald-Hartwig Buchwald-Hartwig (+ Amine) This compound->Buchwald-Hartwig Cyanation Cyanation (+ CN⁻ source) This compound->Cyanation 6-Aryl-2-naphthol 6-Aryl-2-naphthol Suzuki->6-Aryl-2-naphthol 6-Alkenyl-2-naphthol 6-Alkenyl-2-naphthol Heck->6-Alkenyl-2-naphthol 6-Alkynyl-2-naphthol 6-Alkynyl-2-naphthol Sonogashira->6-Alkynyl-2-naphthol 6-Amino-2-naphthol 6-Amino-2-naphthol Buchwald-Hartwig->6-Amino-2-naphthol 6-Cyano-2-naphthol 6-Cyano-2-naphthol Cyanation->6-Cyano-2-naphthol

Caption: Overview of Palladium-Catalyzed Reactions of this compound.

General_Catalytic_Cycle General Catalytic Cycle for Cross-Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X_Ln Ar-Pd(II)-X (Ln) Pd(0)Ln->Ar-Pd(II)-X_Ln Oxidative Addition Ar-Pd(II)-R_Ln Ar-Pd(II)-R (Ln) Ar-Pd(II)-X_Ln->Ar-Pd(II)-R_Ln Transmetalation M-X M-X Ar-Pd(II)-X_Ln->M-X Ar-Pd(II)-R_Ln->Pd(0)Ln Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R_Ln->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)-X_Ln R-M R-M R-M->Ar-Pd(II)-X_Ln Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Combine Reactants: This compound, Coupling Partner, Base B Add Catalyst System: Pd Source + Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Application Notes and Protocols: Visible Light Photoactivation of 6-Bromo-2-naphthol in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-bromo-2-naphthol as a visible-light-activated photoacid catalyst, with a focus on its application in the acetalization of carbonyl compounds. This method offers a mild and efficient alternative to traditional acid catalysis, which is particularly relevant in the synthesis of complex molecules and pharmaceuticals where sensitive functional groups may be present.

Introduction

This compound is a commercially available compound that can function as a potent photoacid.[1] In its ground state, it is a weak acid. However, upon irradiation with visible light, it transitions to an excited state with significantly increased acidity, enabling it to catalyze reactions such as acetalization.[1] This process of photo-induced acidity allows for temporal and spatial control over the catalytic activity, a valuable feature in modern organic synthesis. The use of visible light as a trigger aligns with the principles of green chemistry by employing a readily available and non-destructive energy source.

Mechanism of Photoactivation and Catalysis

The catalytic cycle of this compound in photoacid-catalyzed acetalization involves several key steps. Upon absorption of visible light, this compound is promoted to an electronically excited state (S1). In this excited state, its pKa is significantly lowered, making it a much stronger acid. This excited-state photoacid can then protonate a carbonyl compound, activating it towards nucleophilic attack by an alcohol. Subsequent reaction steps lead to the formation of a hemiacetal and then the final acetal (B89532) product, with the regeneration of the ground-state this compound catalyst.

G 6Br2N_ES This compound* (Excited State - Strong Acid) Proton H+ 6Br2N_ES->Proton Proton Release Carbonyl Carbonyl Compound (Aldehyde/Ketone) ActivatedCarbonyl Protonated Carbonyl Carbonyl->ActivatedCarbonyl Hemiacetal Hemiacetal Intermediate ActivatedCarbonyl->Hemiacetal + Alcohol Alcohol Alcohol Acetal Acetal Product Hemiacetal->Acetal + Alcohol - H2O 6Br2N_GS 6Br2N_GS Proton->Carbonyl Protonation

Caption: Proposed catalytic cycle for photoacid-catalyzed acetalization.

Quantitative Data Summary

The visible light-induced photoacetalization using this compound has been demonstrated to be effective for a wide range of aldehydes and alcohols. The following tables summarize the reported yields for various substrates under optimized reaction conditions.

Table 1: Acetalization of Various Aldehydes with Methanol (B129727)

EntryAldehydeProductYield (%)
1Benzaldehyde1,1-Dimethoxy-2-phenylethane94
24-Methoxybenzaldehyde1-(1,1-Dimethoxy)methyl-4-methoxybenzene85
34-(Trifluoromethyl)benzaldehyde1-(1,1-Dimethoxy)methyl-4-(trifluoromethyl)benzene44
44-Chlorobenzaldehyde1-Chloro-4-(1,1-dimethoxy)methylbenzene98
54-Bromobenzaldehyde1-Bromo-4-(1,1-dimethoxy)methylbenzene96
64-Iodobenzaldehyde1-(1,1-Dimethoxy)methyl-4-iodobenzene64
72-Naphthaldehyde2-(1,1-Dimethoxy)methylnaphthalene88
8Cinnamaldehyde(E)-1,1-Dimethoxy-3-phenylprop-2-ene64
9Furfural2-(1,1-Dimethoxy)methylfuran92
10Hexanal1,1-Dimethoxyhexane62

Reaction Conditions: Aldehyde (0.5 mmol), this compound (10 mol%), Methanol (0.5 M), under Argon atmosphere, irradiated with 40W Blue LEDs for 18 hours.[1]

Table 2: Acetalization of Benzaldehyde with Various Alcohols

EntryAlcoholProductYield (%)
1Ethanol1,1-Diethoxy-2-phenylethane64
2Isopropanol1,1-Diisopropoxy-2-phenylethane70
3Ethylene Glycol2-Phenyl-1,3-dioxolane62
4Pinacol2-Phenyl-4,4,5,5-tetramethyl-1,3-dioxolane67
52-Chloroethanol1,1-Bis(2-chloroethoxy)-2-phenylethane53

Reaction Conditions: Benzaldehyde (0.5 mmol), this compound (10 mol%), Alcohol (as solvent or in appropriate stoichiometry), under Argon atmosphere, irradiated with 40W Blue LEDs for 18 hours.[1]

Experimental Protocols

The following are generalized protocols for the photoacid-catalyzed acetalization of aldehydes using this compound.

Protocol 1: General Procedure for Acetalization with Methanol

  • Reaction Setup: To a clean, dry reaction vessel (e.g., a vial or round-bottom flask) equipped with a magnetic stir bar, add the aldehyde (0.5 mmol, 1.0 equiv) and this compound (0.05 mmol, 0.1 equiv).

  • Solvent Addition: Add methanol to achieve a 0.5 M concentration of the aldehyde.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Photoreaction: Place the reaction vessel approximately 5-10 cm from a 40W blue LED lamp and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The typical reaction time is 18 hours.[1]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

G Setup Add Aldehyde and This compound to Vessel Solvent Add Methanol (0.5 M) Setup->Solvent Inert Purge with Argon Solvent->Inert Irradiate Irradiate with 40W Blue LEDs (18 hours, room temp.) Inert->Irradiate Monitor Monitor by TLC/GC-MS Irradiate->Monitor Workup Concentrate and Purify (Column Chromatography) Monitor->Workup End End Workup->End

Caption: Experimental workflow for photoacetalization.

Protocol 2: Acetalization with Other Alcohols

For alcohols other than methanol, the procedure is similar. If the alcohol is a liquid, it can often be used as the solvent. For solid or less volatile alcohols, a co-solvent may be necessary, and the stoichiometry of the alcohol should be carefully controlled (typically 2.2 equivalents for diols). The general steps outlined in Protocol 1 should be followed, with appropriate modifications for the specific alcohol being used.

Applications in Drug Development

The mild reaction conditions and high functional group tolerance of this photocatalytic method make it particularly suitable for late-stage functionalization and the synthesis of complex drug molecules. Acetal protection of carbonyl groups is a common strategy in multi-step synthesis to prevent unwanted side reactions. The ability to perform this transformation under visible light irradiation without the need for strong acids can improve overall yields and reduce the formation of byproducts, streamlining the drug development process.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound. Blue LED lamps can be intense; avoid direct eye exposure.

References

Application Notes and Protocols for the Synthesis of Azo Dyes and Pigments from 6-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of azo dyes and pigments using 6-Bromo-2-naphthol as a key precursor. The methodologies outlined are based on established azo coupling reactions and are intended to serve as a comprehensive guide for laboratory synthesis and characterization.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of organic compounds, including azo dyes and pigments.[1][2] Azo compounds, characterized by the presence of a diazene (B1210634) functional group (R-N=N-R'), are known for their vibrant colors and have widespread applications in the textile, paint, and printing industries.[3] Naphthol-based azo dyes, in particular, are used as pigments in inks, paints, and plastics due to their insolubility in water, which ensures color vibrancy and prevents bleeding or fading.[3]

The synthesis of azo dyes from this compound typically involves a two-step process: the diazotization of a primary aromatic amine, followed by the azo coupling of the resulting diazonium salt with this compound. This document provides detailed protocols for the synthesis of novel azo-azoimine dyes derived from this compound, along with their characterization data.

Synthesis of Azo-Azoimine Dyes from this compound

A series of novel azo-azoimine dyes can be synthesized using this compound as a starting material. The overall synthetic pathway involves the initial preparation of Betti's bases from this compound, followed by diazotization and coupling with p-nitroaniline to yield the final azo-azoimine dyes.[4]

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Betti's Base Formation cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Azo Coupling This compound This compound Betti's Base Betti's Base This compound->Betti's Base Betti's Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Betti's Base Ammonia Ammonia Ammonia->Betti's Base Azo-Azoimine Dye Azo-Azoimine Dye Betti's Base->Azo-Azoimine Dye pH 8-9 p-Nitroaniline p-Nitroaniline Diazonium Salt Diazonium Salt p-Nitroaniline->Diazonium Salt 0-5 °C NaNO2, HCl NaNO2, HCl NaNO2, HCl->Diazonium Salt Diazonium Salt->Azo-Azoimine Dye Experimental_Workflow cluster_Betti_Base_Synth Betti's Base Synthesis cluster_Diazotization Diazotization cluster_Azo_Coupling Azo Coupling B1 Mix this compound and Aldehyde in Ethanol B2 Add Ammonia Solution B1->B2 B3 React at Room Temperature B2->B3 B4 Precipitate and Recrystallize Betti's Base B3->B4 C1 Suspend Betti's Base in Water at 0-5 °C B4->C1 Intermediate Product D1 Dissolve p-Nitroaniline in HCl D2 Cool to 0-5 °C D1->D2 D3 Add NaNO2 Solution Dropwise D2->D3 D4 Formation of Diazonium Salt Solution D3->D4 C2 Add Diazonium Salt Solution Dropwise D4->C2 Reagent C1->C2 C3 Maintain pH 8-9 with NaOH C2->C3 C4 Precipitate, Filter, Wash, and Dry Azo Dye C3->C4

References

Application Notes and Protocols for the Ullmann Reaction with 6-Bromo-2-Naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the copper-catalyzed Ullmann reaction of 6-bromo-2-naphthol, a key transformation in the synthesis of valuable pharmaceutical intermediates and other fine chemicals. The protocols cover both C-N (amination) and C-O (etherification) bond-forming reactions, offering versatile methods for the derivatization of the naphthol scaffold.

Introduction

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a fundamental tool in organic synthesis for the formation of carbon-heteroatom bonds. This application note focuses on the use of this compound as a substrate, detailing procedures for its coupling with amines and phenols to yield 6-amino-2-naphthol and 6-phenoxy-2-naphthol derivatives, respectively. These products are important building blocks in medicinal chemistry and materials science.

Recent advancements in the Ullmann reaction have introduced various catalyst systems, including the use of ligands to promote the reaction under milder conditions and improve yields. This document presents both traditional and more modern approaches to the Ullmann reaction of this compound.

Data Presentation

The following table summarizes quantitative data for different Ullmann reaction protocols with this compound and its analogs, allowing for easy comparison of reaction conditions and outcomes.

EntryNucleophileCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Citation
1Sodium Azide (B81097) (NaN₃)CuSO₄·5H₂OSodium Ascorbate (B8700270)-EtOH/Ethylene (B1197577) GlycolReflux-16
2Sodium Azide (NaN₃)CuIEDTAK₂CO₃EtOH/H₂O--up to 61 (for methoxy (B1213986) analog)[1]
3Ammonia (from Sodium Azide in situ)Cu-ZIF-8-----93[1]
4Cuprous Cyanide (CuCN)---DMF13518- (yield for 6-cyano-2-naphthol)
5Aniline (B41778) (Proposed)CuINone (Ligand-Free)K₂CO₃DMF120-14012-24(Estimated >80)General Protocol
6Phenol (B47542) (Proposed)Cu₂ONone (Ligand-Free)Cs₂CO₃NMP150-17012-24(Estimated >85)General Protocol

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-2-naphthol via Ullmann-type Reaction with Sodium Azide

This protocol describes the synthesis of 6-amino-2-naphthol from this compound using sodium azide as the nitrogen source.

Materials:

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), sodium azide (2.0 eq), copper(II) sulfate pentahydrate (0.1 eq), and sodium ascorbate (0.2 eq).

  • Add a 1:1 mixture of ethanol and ethylene glycol to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 6-amino-2-naphthol.[1]

Note: A higher yield of up to 61% has been reported for the analogous reaction with 2-bromo-6-methoxynaphthalene (B28277) using DMSO as the solvent.[1]

Protocol 2: Synthesis of 6-Anilino-2-naphthol (Proposed Ligand-Free Ullmann C-N Coupling)

This proposed protocol details the direct coupling of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealable reaction vessel, combine this compound (1.0 eq), aniline (1.2 eq), copper(I) iodide (10 mol%), and potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF).

  • Seal the vessel and heat the mixture at 120-140 °C for 12-24 hours with vigorous stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-anilino-2-naphthol.

Protocol 3: Synthesis of 6-Phenoxy-2-naphthol (Proposed Ligand-Free Ullmann C-O Coupling)

This proposed protocol describes the etherification of this compound with phenol.

Materials:

  • This compound

  • Phenol

  • Copper(I) oxide (Cu₂O)

  • Cesium carbonate (Cs₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 eq), phenol (1.5 eq), copper(I) oxide (10 mol%), and cesium carbonate (2.0 eq).

  • Add anhydrous N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to 150-170 °C for 12-24 hours.

  • Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture to ambient temperature.

  • Dilute the mixture with ethyl acetate and wash with 1 M HCl, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 6-phenoxy-2-naphthol.

Mandatory Visualization

Ullmann_Reaction_Workflow cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Mixing Combine Reactants This compound->Mixing Nucleophile Nucleophile (Amine/Phenol) Nucleophile->Mixing Catalyst Cu Catalyst (e.g., CuI, CuSO4) Catalyst->Mixing Base Base (e.g., K2CO3) Base->Mixing Solvent Solvent (e.g., DMF, NMP) Solvent->Mixing Heating Heat to Reaction Temperature Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purification (Chromatography/ Recrystallization) Drying->Purification Product Final Product Purification->Product

Caption: General workflow for the Ullmann reaction of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_cycle Catalytic Cycle ArylHalide Ar-X (this compound) OxAdd Oxidative Addition ArylHalide->OxAdd Nucleophile Nu-H (Amine or Phenol) Cuprate Copper(I) Nucleophile [Cu(I)-Nu] Nucleophile->Cuprate CopperI Cu(I) Catalyst CopperI->Cuprate RedElim Reductive Elimination OxAdd->RedElim Cu(III) Intermediate Cuprate->OxAdd RedElim->CopperI Catalyst Regeneration Product Ar-Nu RedElim->Product HX H-X RedElim->HX Base Base Base->Cuprate

Caption: Simplified catalytic cycle for the Ullmann cross-coupling reaction.

References

Troubleshooting & Optimization

Common impurities in crude 6-Bromo-2-naphthol and their removal.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and removing common impurities in crude 6-Bromo-2-naphthol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound typically originate from its synthesis, which involves the bromination of 2-naphthol (B1666908) to 1,6-dibromo-2-naphthol, followed by a reduction step. The primary impurities include:

  • Unreacted Starting Material: 2-Naphthol

  • Intermediate: 1,6-Dibromo-2-naphthol

  • Isomeric Byproducts: Other brominated naphthols, such as 1-bromo-2-naphthol.

  • Inorganic Salts: Residual tin salts (if tin is used as the reducing agent)[1][2].

Q2: My crude this compound is pinkish or off-white. Is this normal?

A2: Yes, it is common for crude this compound to have a pinkish or off-white to beige appearance.[2][3] This coloration is often due to the presence of minor impurities and byproducts from the synthesis process. A pure product should be a white to off-white crystalline solid.

Q3: What are the recommended methods for purifying crude this compound?

A3: The most common and effective purification methods are:

  • Recrystallization: This is a highly effective method for removing organic impurities. Common solvent systems include ethanol, a mixture of benzene (B151609) and petroleum ether, or a mixture of acetic acid and water.[1][2][3]

  • Vacuum Distillation: This method is particularly useful for removing non-volatile impurities, such as tin salts, that may be present from the reduction step.[1][2]

  • Column Chromatography: This technique can be used to separate this compound from impurities with different polarities.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using several analytical techniques:

  • Melting Point Analysis: Pure this compound has a sharp melting point of approximately 127-129°C.[2] A broad melting point range indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used to qualitatively assess the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity and can be used to identify and quantify specific impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for identifying and quantifying volatile impurities.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause(s) Recommended Solution(s)
"Oiling out" (product separates as an oil instead of crystals) The boiling point of the solvent may be higher than the melting point of the solute. The solution may be too concentrated or cooled too rapidly. Significant impurities may be present.Select a solvent with a lower boiling point. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. Consider a preliminary purification step like vacuum distillation if significant impurities are present.[1]
No crystals form upon cooling The solution is not saturated (too much solvent was used).Boil off some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Low yield of purified crystals Too much solvent was used, leaving a significant amount of the product in the mother liquor. Premature crystallization occurred during hot filtration.Reduce the volume of the solvent. Before discarding the mother liquor, cool it in an ice bath to check for further crystal formation. Ensure the filtration apparatus is pre-heated before hot filtration.
Colored impurities remain in the crystals The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Data Presentation

The following table summarizes the expected purity of this compound before and after applying common purification techniques. The values are representative and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Method Starting Material Key Impurities Present Expected Purity After Purification Typical Recovery Yield
None Crude this compound2-Naphthol, 1,6-Dibromo-2-naphthol, Tin Salts90-96%N/A
Recrystallization Crude this compound2-Naphthol, 1,6-Dibromo-2-naphthol>99.5%[1][4]80-90%
Vacuum Distillation Crude this compoundTin SaltsRemoves non-volatile impurities77-96%[1]
Column Chromatography Crude this compound2-Naphthol, 1,6-Dibromo-2-naphthol, Isomeric Byproducts>98%Variable

Experimental Protocols

Protocol 1: Recrystallization from Acetic Acid and Water

This protocol is adapted from established methods for the purification of this compound.[1][2]

Materials:

  • Crude this compound

  • Glacial Acetic Acid

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 25 grams of crude material, add approximately 75 mL of glacial acetic acid.[2]

  • Heating: Gently heat the mixture while stirring until the solid is completely dissolved.

  • Addition of Water: Once dissolved, add deionized water (approximately 150 mL for every 75 mL of acetic acid used) to the hot solution.[2] If a precipitate forms, reheat the solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any residual acetic acid and soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature below 100°C or in a vacuum desiccator.

Protocol 2: Purification by Column Chromatography

Materials:

Procedure:

  • Eluent Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). Start with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) and adjust the polarity to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, ensuring an evenly packed column without air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in separate tubes.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualization

Logical Workflow for Purification of this compound

PurificationWorkflow Crude Crude this compound (Pinkish solid) Dissolution Dissolve in Hot Acetic Acid Crude->Dissolution AddWater Add Hot Water Dissolution->AddWater Cooling Slow Cooling to Room Temperature AddWater->Cooling IceBath Cool in Ice Bath Cooling->IceBath Troubleshooting Troubleshooting: 'Oiling Out' Cooling->Troubleshooting Filtration Vacuum Filtration & Washing IceBath->Filtration Drying Drying Filtration->Drying ImpurityRemoval Impurities Removed (e.g., 2-Naphthol, 1,6-dibromo-2-naphthol) Filtration->ImpurityRemoval PureProduct Pure this compound (White Crystalline Solid) Drying->PureProduct

Caption: A logical workflow for the purification of crude this compound by recrystallization.

References

Purification of 6-Bromo-2-naphthol by vacuum distillation and recrystallization.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 6-Bromo-2-naphthol

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals undertaking the purification of this compound via vacuum distillation and recrystallization. It includes detailed protocols, troubleshooting advice, and answers to frequently asked questions.

Data Presentation

For successful purification, it is crucial to be familiar with the physical properties of this compound. The following table summarizes key quantitative data for both its crude and purified forms.

ParameterCrude this compoundPurified this compound
Appearance Pink to off-white or beige powder[1][2][3]White crystalline solid[1][4]
Melting Point 123–127°C[1]127–129°C[1]
Boiling Point Not Applicable200–205°C at 20 mmHg[1]
353.8°C at 760 mmHg[3][5][6]
Purity Variable, may contain tin salts[1]>99.5%[4][7]
Solubility Soluble in hot acetic acid[1]Soluble in ethanol, benzene, chloroform, methanol[2][7][8]

Experimental Protocols

Detailed methodologies for the purification of crude this compound are provided below. These steps are critical for achieving high purity.

Vacuum Distillation Protocol

Vacuum distillation is employed to separate this compound from non-volatile impurities and residual tin salts from its synthesis.[1][4]

Materials and Equipment:

  • Crude this compound

  • Short-path distillation apparatus

  • Round-bottom flasks (distilling and receiving)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum pump with a cold trap

  • Manometer

  • Glass wool for insulation

Procedure:

  • Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all glassware is inspected for cracks or defects to prevent implosion under vacuum.[9] Use a small amount of vacuum grease on the joints to ensure a tight seal.

  • Sample Preparation: Place the crude this compound (e.g., 25 g) and a magnetic stir bar into the distilling flask.[1] Do not use boiling stones as they are ineffective under vacuum.[9]

  • Initiate Vacuum: Before heating, turn on the vacuum pump to reduce the pressure inside the apparatus. Aim for a pressure of approximately 20 mmHg.[1] A leak-free system should show a stable, low pressure on the manometer.

  • Heating: Once a stable vacuum is achieved, begin heating the distilling flask using a heating mantle. Start the magnetic stirrer to ensure smooth boiling.

  • Distillate Collection: The product will begin to distill. For a pressure of 20 mmHg, collect the fraction that boils between 200-205°C.[1] If your vacuum pump can only achieve a higher pressure (e.g., 50 mmHg), the boiling range will be higher (e.g., 220-250°C).[10] It may be necessary to insulate the distillation head with glass wool to ensure the vapor reaches the condenser.[9]

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.[9] Carefully and slowly vent the system to return to atmospheric pressure before turning off the vacuum pump. Disassemble the apparatus and collect the distilled product.

Recrystallization Protocol

Recrystallization is performed on the distilled this compound to remove any remaining minor impurities, resulting in a high-purity, white crystalline product.

Materials and Equipment:

  • Distilled this compound

  • Glacial acetic acid

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the distilled this compound in a minimal amount of hot glacial acetic acid (e.g., for 20-24 g of distillate, use approximately 75 ml of acetic acid).[1] Heat the mixture gently to facilitate dissolution.

  • Precipitation: Once the solid is fully dissolved, add deionized water to the hot solution to induce precipitation (e.g., for 75 ml of acetic acid, add 150 ml of water).[1] The solution will become cloudy. Reheat the mixture until it becomes clear again to ensure the product is fully dissolved at the boiling point of the mixed solvent system.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the white crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals on the filter paper with a small amount of cold water to remove any residual acetic acid.[1] Allow the crystals to dry completely under vacuum or in a desiccator. The final product should be a white, crystalline solid with a melting point of 127-129°C.[1]

Process and Troubleshooting Workflows

The following diagrams illustrate the purification workflow and a logical approach to troubleshooting common recrystallization issues.

cluster_purification Purification Workflow Crude Product Crude Product Vacuum Distillation Vacuum Distillation Crude Product->Vacuum Distillation Removes tin salts, non-volatile impurities Recrystallization Recrystallization Vacuum Distillation->Recrystallization Removes minor soluble impurities Pure this compound Pure this compound Recrystallization->Pure this compound Final Product

Caption: Workflow for the purification of this compound.

cluster_troubleshooting Recrystallization Troubleshooting Start Problem Occurs Problem1 No Crystals Form? Start->Problem1 Problem2 Product 'Oils Out'? Start->Problem2 Problem3 Low Crystal Yield? Start->Problem3 Solution1a Too much solvent used. Boil off excess solvent. Problem1->Solution1a Yes Solution1b Supersaturated solution. Scratch flask or add seed crystal. Problem1->Solution1b Yes Solution2a Cooling too rapid. Reheat, insulate flask, cool slowly. Problem2->Solution2a Yes Solution2b MP of compound is below solvent boiling point. Use a different solvent system. Problem2->Solution2b Yes Solution3a Premature crystallization during filtration. Use pre-heated funnel. Problem3->Solution3a Yes Solution3b Product remains in mother liquor. Concentrate filtrate for a second crop. Problem3->Solution3b Yes

Caption: Troubleshooting logic for common recrystallization issues.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Vacuum Distillation
  • Question: My vacuum pump is running, but I can't achieve the target pressure (e.g., 20 mmHg). What should I do?

    • Answer: This indicates a leak in your system.[12] Check all glass joints and connections. Ensure they are properly greased and sealed. Inspect all tubing for cracks or loose connections. If using a water aspirator, check the water flow rate, as insufficient flow can lead to a poor vacuum.

  • Question: The compound is boiling, but no distillate is collecting in the receiving flask. Why?

    • Answer: This is often due to insufficient heating or excessive heat loss. The vapor is condensing and falling back into the distillation flask before it can reach the condenser. Ensure the heating mantle is set to the correct temperature. You can also insulate the neck of the flask and the distillation head with glass wool or aluminum foil to minimize heat loss.[9]

  • Question: My compound is turning dark in the distillation flask. What is happening?

    • Answer: Darkening or decomposition can occur if the heating temperature is too high.[13] This is especially a risk if the vacuum is not low enough, requiring a higher boiling temperature.[14] Ensure you have a good, stable vacuum and heat the flask gradually to the lowest temperature required for distillation.

Recrystallization
  • Question: After adding water to the acetic acid solution, an oil formed instead of a solid. What went wrong?

    • Answer: This phenomenon, known as "oiling out," can occur for a few reasons:

      • The solution was cooled too rapidly. This prevents the molecules from arranging into a crystal lattice.[15]

      • The boiling point of the solvent is higher than the melting point of the compound. While not the case here, it's a common cause.[16]

      • High concentration of impurities. Impurities can depress the melting point and interfere with crystallization.[15] To resolve this, reheat the solution until the oil redissolves (you may need to add a small amount of additional acetic acid), and then allow it to cool much more slowly. Insulating the flask can help.[15] In some cases, the oiled out material may appear pink.[10]

  • Question: No crystals have formed even after the solution has cooled in an ice bath. How can I induce crystallization?

    • Answer: This is usually due to either using too much solvent or the solution being supersaturated.[15][16] You can try the following:

      • Scratch the inside of the flask with a glass rod at the surface of the solution. The tiny scratches provide nucleation sites for crystal growth.[15]

      • Add a seed crystal of pure this compound to the solution to initiate crystallization.

      • Boil off some of the solvent to increase the concentration of the compound and then attempt to cool it again.[15]

  • Question: My final product is not pure white and has a pink or beige tint. What should I do?

    • Answer: A persistent color indicates the presence of impurities that co-crystallized with your product.[15] You can perform a second recrystallization. For colored impurities, you can try adding a small amount of activated charcoal to the hot solution before the filtration step. However, use charcoal sparingly as it can also adsorb your product and reduce the yield.[15]

Frequently Asked Questions (FAQs)

  • Q1: Why is vacuum distillation necessary? Can I proceed directly to recrystallization?

    • A1: The crude product from the synthesis often contains significant non-volatile impurities, such as tin salts, which are not effectively removed by recrystallization alone.[1] Vacuum distillation is a crucial step to separate the thermally stable this compound from these contaminants, providing a much purer starting material for the final recrystallization.

  • Q2: What is the purpose of the acetic acid and water mixture in recrystallization?

    • A2: This is a mixed-solvent system. This compound is soluble in hot acetic acid but much less soluble in water. By dissolving the compound in a minimum of hot acetic acid and then adding water, you create a solvent mixture in which the compound is no longer soluble at room temperature, thus causing it to crystallize out in a pure form upon cooling.[1]

  • Q3: What are the primary safety precautions when handling this compound and the reagents?

    • A3: this compound is an irritant to the skin, eyes, and respiratory system.[17][18] Always handle it in a well-ventilated area or a fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17] Glacial acetic acid is corrosive and should also be handled with care in a fume hood.

  • Q4: What yield and purity can I realistically expect from this two-step purification process?

    • A4: The yield from the vacuum distillation step can range from 77% to 96%.[10] The subsequent recrystallization is typically very efficient. The overall process can produce a final product with a purity exceeding 99.5%.[4][7] A successful purification should yield a white crystalline solid with a sharp melting point between 127-129°C.[1]

References

Drawbacks and limitations of existing 6-Bromo-2-naphthol synthesis methods.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 6-Bromo-2-naphthol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method involves the bromination of 2-naphthol (B1666908) to form 1,6-dibromo-2-naphthol, which is then selectively reduced to this compound. A traditional approach utilizes liquid bromine for bromination and mossy tin for reduction. More modern methods aim to improve safety and efficiency by using alternative reagents.

Q2: What are the primary drawbacks of the traditional synthesis method using bromine and mossy tin?

A2: The traditional method suffers from several limitations:

  • Low and inconsistent yields: The crude product often has a variable content of the desired compound and contains significant impurities.

  • Hazardous reagents: Liquid bromine is highly corrosive, volatile, and poses significant handling and environmental risks. The reaction also generates toxic hydrogen bromide gas.

  • Inefficient and costly reduction: Mossy tin is expensive and its surface can oxidize in humid air, reducing its effectiveness as a reducing agent. Its slow dissolution in acetic acid also prolongs the production cycle.

  • Environmental concerns: The process has low atom economy, with a significant amount of bromine being wasted. The toxic byproducts and waste streams require special handling and disposal, increasing overall energy consumption and environmental impact.

Q3: What are common impurities and byproducts in the synthesis of this compound?

A3: Common impurities include unreacted starting material (2-naphthol), the intermediate 1,6-dibromo-2-naphthol, and the isomeric byproduct 1-bromo-2-naphthol. Residual tin from the reduction step can also be present in the crude product.

Q4: Are there safer and more efficient alternative synthesis methods?

A4: Yes, newer methods have been developed to address the drawbacks of the traditional process. One such method involves the use of hydrogen peroxide as an oxidizing agent in the bromination step and a nano Pd/Fe catalyst for the reduction. This method reports higher yields (around 95.3%) and purity (approximately 99.55%).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Product - Incomplete bromination of 2-naphthol.- Inefficient reduction of 1,6-dibromo-2-naphthol.- Oxidation of mossy tin, reducing its reactivity.- Ensure the correct stoichiometry of bromine is used and allow for sufficient reaction time.- Use fresh, unoxidized mossy tin. Consider alternative reducing agents if the problem persists.- For the newer method, ensure the nano Pd/Fe catalyst is active and properly dispersed.
Product is Pink or Off-White After Initial Precipitation - Presence of impurities, possibly residual tin salts.- The crude product is often suitable for many applications without further purification.- For a white product, perform vacuum distillation followed by recrystallization.
Formation of a Significant Amount of 1-Bromo-2-naphthol - Reaction conditions favoring bromination at the 1-position.- Carefully control the reaction temperature during bromination. The formation of byproducts can be sensitive to temperature fluctuations.
Slow or Stalled Reduction Step - Slow dissolution of mossy tin in the reaction medium.- Insufficient acid concentration.- Ensure vigorous stirring to promote the dissolution of the tin.- Verify the concentration of the acetic or hydrochloric acid used in the reduction step.
Product Fails to Crystallize Properly During Recrystallization - Impurities inhibiting crystal growth.- Incorrect solvent ratio or cooling rate.- Consider a preliminary purification step like vacuum distillation before recrystallization.- Optimize the solvent system (e.g., acetic acid/water mixture) and allow for slow cooling to promote the formation of well-defined crystals.

Quantitative Data Summary

The following table summarizes the quantitative data for two different synthesis methods of this compound.

Parameter Traditional Method (Bromine & Mossy Tin) Newer Method (H₂O₂ & Nano Pd/Fe Catalyst)
Starting Material 2-Naphthol2-Naphthol
Brominating Agent Liquid Bromine in Acetic AcidIron Bromide, Hydrogen Peroxide in Acetic Acid/Water
Reducing Agent Mossy TinNano Pd/Fe Catalyst
Reported Yield 96-100% (crude), 77-96% (after distillation)95.3% (recrystallized)
Reported Purity Not specified for crude, high purity after distillation and recrystallization99.55%
Reaction Time Bromination: 15-30 min; Reduction: ~3 hoursBromination: ~6 hours; Reduction: 35 minutes
Key Drawbacks Use of hazardous Br₂, expensive and inefficient Sn, environmental concerns.Requires specialized nano-catalyst.

Experimental Protocols

Traditional Synthesis of this compound

This protocol is adapted from Organic Syntheses.

  • Bromination:

    • In a 3-liter round-bottomed flask equipped with a dropping funnel and a reflux condenser, place 144 g (1 mole) of 2-naphthol and 400 ml of glacial acetic acid.

    • Through the dropping funnel, add a solution of 320 g (2 moles) of bromine in 100 ml of acetic acid over 15-30 minutes with gentle shaking. Cool the flask as needed to manage the exothermic reaction and minimize the loss of hydrogen bromide.

    • After the addition is complete, add 100 ml of water and heat the mixture to boiling.

  • Reduction:

    • Cool the mixture to 100°C and add 25 g of mossy tin. Continue boiling until the tin has dissolved.

    • Add a second 25 g portion of tin and boil until dissolved.

    • Add a final 100 g portion of tin and boil the mixture for 3 hours.

    • Cool the reaction to 50°C and filter with suction to remove crystalline tin salts. Wash the collected salts with 100 ml of cold acetic acid, adding the washings to the filtrate.

  • Isolation and Purification:

    • Stir the filtrate into 3 liters of cold water to precipitate the crude this compound.

    • Filter the precipitate with suction and wash it with 1 liter of cold water.

    • Dry the crude product at 100°C. The yield of the crude product, which may be pink and contain tin, is typically 214-223 g (96-100%).

    • For further purification, vacuum distill the crude product (boiling point 200-205°C at 20 mm Hg) and then recrystallize the distillate from a mixture of acetic acid and water.

Newer Synthesis of this compound

This protocol is based on a newer, improved method.

  • Bromination:

    • To a reactor, add 288 kg of 2-naphthol and 134.4 kg of iron bromide.

    • Add a mixture of 720 kg of acetic acid and 720 kg of water and stir.

    • Add 68 kg of hydrogen peroxide dropwise over 6 hours at room temperature.

    • Raise the temperature to approximately 87°C for 2 hours to obtain a solution of 1,6-dibromo-2-naphthol.

  • Reduction:

    • To the solution from the previous step, add 115.2 kg of nano Pd/Fe catalyst while maintaining the temperature at 87°C.

    • Introduce nitrogen gas at 1 standard atmosphere and continue the reaction for 35 minutes.

  • Isolation and Purification:

    • Cool the reactor to 35°C and dilute the solution with 2592 kg of pure water.

    • Allow the mixture to stand for 3 hours, then filter and wash the precipitate to obtain crude this compound crystals.

    • Redissolve the crude crystals in a 66.7% acetic acid solution (2160 kg).

    • After standing for 1.5 hours, filter, wash, and dry the crystals to obtain the final product.

Visualizations

Traditional_Synthesis_Workflow naphthol 2-Naphthol bromination Bromination (Br2, Acetic Acid) naphthol->bromination dibromo 1,6-Dibromo-2-naphthol bromination->dibromo reduction Reduction (Mossy Tin, Acetic Acid) dibromo->reduction crude_product Crude this compound reduction->crude_product purification Purification (Distillation & Recrystallization) crude_product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the traditional synthesis of this compound.

Byproduct_Formation cluster_bromination Bromination of 2-Naphthol naphthol 2-Naphthol br + Br2 naphthol->br b1 1-Bromo-2-naphthol (Byproduct) br->b1 b6 This compound (Desired Product) br->b6 b16 1,6-Dibromo-2-naphthol (Intermediate) br->b16 b6_from_dibromo This compound b16->b6_from_dibromo Reduction

Caption: Potential products from the bromination of 2-naphthol.

Optimizing the yield and purity of 6-Bromo-2-naphthol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 6-Bromo-2-naphthol

Welcome to the technical support center for the synthesis of this compound. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of this compound synthesis. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most established method involves the bromination of 2-naphthol (B1666908) (β-naphthol) in glacial acetic acid to form the intermediate 1,6-dibromo-2-naphthol (B94854). This is followed by a reduction step using metallic tin, which selectively removes the bromine atom at the 1-position to yield this compound.[1][2][3] This procedure is well-documented in Organic Syntheses and is known for its high crude yield.[1]

Q2: My crude product is pinkish and has a low melting point. What are the likely impurities?

A2: A pink or off-white color in the crude product is common and often indicates the presence of residual tin salts from the reduction step.[1] A low or broad melting point (the pure compound melts at 127-129°C) suggests the presence of these tin salts, unreacted starting materials, or isomeric byproducts such as 1-bromo-2-naphthol (B146047) or poly-brominated naphthols.[1][4][5]

Q3: What are the best methods for purifying crude this compound?

A3: For a high-purity, white crystalline product, a two-step purification process is recommended. First, vacuum distillation is effective for removing non-volatile impurities like tin salts.[1][2] The boiling point of this compound is around 200-205°C at 20 mmHg.[1] Following distillation, recrystallization from a solvent system such as aqueous acetic acid or benzene (B151609) will yield a product with a sharp melting point.[1][2][4]

Q4: I am experiencing a lower than expected yield. What are the potential causes?

A4: Low yields can result from several factors. Incomplete bromination or reduction reactions are common culprits. The reduction efficiency of tin can be diminished if the tin is oxidized, for example, by exposure to humid air.[6] Excessive loss of hydrogen bromide during the bromination step can also affect the reaction environment.[1] Additionally, material loss during product isolation and purification steps, such as filtration and transfers, can contribute to a lower overall yield.

Q5: Are there alternative, more modern synthesis methods available?

A5: Yes, newer methods aim to improve upon the traditional use of bromine and tin. One such method involves using ferric bromide and hydrogen peroxide for the bromination step, followed by reduction with a nano Pd/Fe catalyst.[6][7] This process is reported to have a high yield (95.3%) and purity (99.55%) while avoiding the use of volatile and corrosive elemental bromine and costly tin.[6][7]

Q6: How can I effectively monitor the progress of the reaction?

A6: Thin-Layer Chromatography (TLC) is a suitable method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (2-naphthol), you can observe the consumption of the reactant and the formation of the product. However, it's worth noting that 2-naphthol and this compound can have very similar Rf values in some solvent systems, which can make differentiation challenging.[2] High-Performance Liquid Chromatography (HPLC) can also be used for more precise monitoring and purity analysis.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete Bromination: Insufficient bromine or reaction time.Ensure the correct stoichiometry of bromine is used. Monitor the reaction by TLC to confirm the disappearance of the 2-naphthol starting material. A brief heating period after bromine addition can help drive the reaction to completion.[2]
Inefficient Reduction: Oxidized tin, insufficient reaction time, or incomplete dissolution of tin.Use fresh, unoxidized mossy tin. Ensure the reaction is refluxed for the recommended time (e.g., 3 hours) and that each portion of tin has fully dissolved before proceeding.[1][6]
Product Loss During Workup: Premature precipitation or loss during filtration and washing.Ensure the product is fully precipitated by adding the filtrate to a sufficient volume of cold water.[1] Wash the collected solid with ice-cold water to minimize dissolution.[2]
Impure Product (Pink/Off-White Color, Low/Broad Melting Point) Contamination with Tin Salts: Incomplete removal of tin salts after the reduction step.After the reflux period, cool the reaction mixture to 50°C to allow for the precipitation of tin salts before filtering.[2] For very pure product, vacuum distillation is highly effective at removing non-volatile tin impurities.[1][2]
Presence of Isomeric Byproducts: Formation of 1-bromo-2-naphthol or other isomers.Control the reaction temperature during bromination to improve regioselectivity. Careful recrystallization may be required to separate isomers.
Residual Acetic Acid: Incomplete drying of the product.Wash the filtered product thoroughly with cold water to remove residual acetic acid.[2] Dry the product under vacuum, possibly with gentle heating, until a constant weight is achieved.[2]
Product Oils Out During Recrystallization Solution Cooled Too Quickly: Rapid cooling can cause the product to separate as an oil rather than crystallizing.Allow the hot, saturated solution to cool slowly to room temperature without disturbance to promote the formation of crystals. Once at room temperature, the flask can be placed in an ice bath to maximize precipitation.[2][9]
Incorrect Solvent Ratio: The solvent composition may not be optimal for crystallization.When recrystallizing from a mixed solvent system like acetic acid and water, ensure the product is fully dissolved in the primary solvent (acetic acid) before adding the anti-solvent (water) in portions while the solution is hot.[2]

Data Presentation

Table 1: Comparison of Synthesis Methods and Reported Outcomes

MethodBrominating AgentReducing AgentSolventReported YieldReported PurityReference(s)
Classic Organic Syntheses Br₂Sn (mossy tin)Glacial Acetic Acid96-100% (crude)>99% after distillation & recrystallization[1]
Modern Alternative FeBr₃ / H₂O₂Nano Pd/FeAcetic Acid / Water95.3%99.55%[6][7]

Table 2: Physical Properties of this compound

PropertyValueReference(s)
CAS Number 15231-91-1[5][10]
Molecular Formula C₁₀H₇BrO[10]
Molecular Weight 223.07 g/mol [10]
Appearance White to off-white crystalline solid[5][6]
Melting Point 127-129 °C[1][4]
Boiling Point 200-205 °C at 20 mmHg[1][6]
Solubility Soluble in benzene and ethanol[6]

Experimental Protocols

Protocol 1: Classic Synthesis via Bromination and Tin Reduction

This protocol is adapted from the procedure published in Organic Syntheses.[1]

Step 1: Bromination of 2-Naphthol

  • In a 3-liter round-bottomed flask equipped with a dropping funnel and a reflux condenser, place 144 g (1 mole) of 2-naphthol and 400 mL of glacial acetic acid.

  • Prepare a solution of 320 g (2 moles) of bromine in 100 mL of glacial acetic acid and add it to the dropping funnel.

  • Slowly add the bromine solution to the flask over 15-30 minutes with gentle shaking. The reaction is exothermic, and the 2-naphthol will dissolve. Cooling may be necessary to prevent excessive loss of hydrogen bromide gas.

  • After the addition is complete, add 100 mL of water to the flask and heat the mixture to boiling. This ensures the bromination to 1,6-dibromo-2-naphthol is complete.

Step 2: Reduction of 1,6-Dibromo-2-naphthol

  • Cool the reaction mixture to 100°C.

  • Carefully add 25 g of mossy tin. The reaction can be vigorous. Re-attach the condenser and continue boiling until the tin is dissolved.

  • Add a second 25 g portion of tin and boil until it dissolves.

  • Add a final 100 g portion of tin (for a total of 150 g) and boil the mixture for 3 hours.

  • Cool the mixture to 50°C and filter with suction to remove the precipitated tin salts. Wash the collected salts with 100 mL of cold acetic acid, adding the washings to the filtrate.

Step 3: Isolation and Purification

  • Pour the filtrate into 3 liters of cold water while stirring to precipitate the crude this compound.

  • Collect the precipitate by suction filtration and wash it with 1 liter of cold water.

  • Dry the crude product at 100°C. The expected yield is 214-223 g (96-100%).

  • For higher purity, the crude product can be purified by vacuum distillation (boiling point 200-205°C / 20 mmHg).

  • The distilled product can be further purified by recrystallization from a mixture of acetic acid and water to yield a white, crystalline solid with a melting point of 127-129°C.

Visualizations

experimental_workflow cluster_bromination Step 1: Bromination cluster_reduction Step 2: Reduction cluster_workup Step 3: Isolation & Purification start Mix 2-Naphthol & Acetic Acid add_bromine Add Bromine in Acetic Acid (15-30 min) start->add_bromine heat_boil Add Water & Heat to Boiling add_bromine->heat_boil cool_100 Cool to 100°C heat_boil->cool_100 Proceed to Reduction add_tin Add Mossy Tin in Portions cool_100->add_tin reflux Boil for 3 Hours add_tin->reflux cool_50 Cool to 50°C & Filter Tin Salts reflux->cool_50 Proceed to Workup precipitate Precipitate in Cold Water cool_50->precipitate filter_wash Filter & Wash with Water precipitate->filter_wash dry Dry Crude Product (96-100% Yield) filter_wash->dry purify Optional: Vacuum Distillation & Recrystallization dry->purify final_product Pure this compound purify->final_product troubleshooting_flowchart cluster_yield Low Yield Issues cluster_purity Purity Issues start Problem Encountered q_yield Is the yield significantly low? start->q_yield q_purity Is the product impure? (e.g., off-color, low MP) start->q_purity c_reaction Check TLC for unreacted starting material. q_yield->c_reaction Yes c_workup Review workup procedure for material loss. q_yield->c_workup No, reaction complete s_reaction Increase reaction time or re-evaluate reagent stoichiometry/quality. c_reaction->s_reaction end Problem Resolved s_reaction->end s_workup Ensure efficient precipitation and careful handling during filtration. c_workup->s_workup s_workup->end c_color Product is pink/colored. q_purity->c_color Yes c_mp Melting point is low and/or broad. q_purity->c_mp Yes, also s_color Impurity is likely tin salts. Purify via vacuum distillation. c_color->s_color s_color->end s_mp Purify via recrystallization. Consider isomeric impurities. c_mp->s_mp s_mp->end reaction_pathway r1 2-Naphthol int1 1,6-Dibromo-2-naphthol (Intermediate) r1->int1 r2 Br₂ (2 eq) r2->int1 + Acetic Acid r3 Sn (tin) prod This compound (Final Product) r3->prod + Acetic Acid (Reduction) int1->prod

References

Troubleshooting the bromination of 2-naphthol to avoid side products.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-naphthol (B1666908). Our aim is to help you minimize side product formation and optimize your reaction outcomes.

Troubleshooting Guides

Issue 1: Formation of Multiple Brominated Products

Q: My reaction is yielding a mixture of mono-, di-, and polybrominated naphthols. How can I improve the selectivity for a single product?

A: The formation of multiple brominated products is a common issue stemming from the high reactivity of the naphthol ring system. To enhance selectivity, consider the following strategies:

  • Control Stoichiometry: Carefully control the molar ratio of bromine to 2-naphthol. Using more than one equivalent of bromine significantly increases the likelihood of di- and polybromination.[1][2] For monobromination, a 1:1 molar ratio is the theoretical ideal, though slight adjustments may be necessary based on your specific reaction conditions.

  • Method of Addition: Add the brominating agent dropwise to the reaction mixture with vigorous stirring.[3] This maintains a low concentration of bromine at any given moment, reducing the chance of over-bromination.[2] Preparing a dilute solution of bromine in the reaction solvent and adding it slowly can further improve control.

  • Temperature Control: Maintain a consistent and often low reaction temperature. Exothermic bromination reactions can lead to a loss of selectivity at elevated temperatures. For instance, the preparation of 1,6-dibromo-2-naphthol (B94854) is effectively carried out between 40°C and 60°C.[4]

Issue 2: Undesired Isomer Formation (e.g., 1-bromo-2-naphthol (B146047) vs. 6-bromo-2-naphthol)

Q: I am trying to synthesize this compound, but my main product is 1-bromo-2-naphthol. How can I control the regioselectivity?

A: The regioselectivity of 2-naphthol bromination is highly dependent on the reaction conditions.

  • Solvent Choice: The solvent plays a crucial role in directing the position of bromination. Bromination in less polar solvents like dichloromethane (B109758) can favor the formation of different isomers compared to more polar solvents like acetic acid or ethanol.[4][5][6]

  • Protecting Groups: For specific isomers that are difficult to obtain directly, consider using a protecting group. For example, a sulfonic acid group can be introduced at the 1-position to direct bromination to other sites and can be subsequently removed.[7]

  • Two-Step Synthesis for this compound: A reliable method to produce this compound is through a two-step process involving the formation of 1,6-dibromo-2-naphthol, followed by a selective reduction (debromination) at the 1-position using reagents like tin metal in acetic acid or sodium sulfite.[5][6][8]

Issue 3: Presence of 1,6-dibromo-2-naphthol in the Final Product

Q: My final monobrominated product is contaminated with 1,6-dibromo-2-naphthol. How can I remove this impurity?

A: The presence of the dibrominated species is a common challenge.

  • Reductive Workup: If you are synthesizing this compound, the 1,6-dibromo-2-naphthol is an intermediate. Ensuring the reduction step goes to completion is key. This can be achieved by allowing for sufficient reaction time and ensuring an adequate amount of the reducing agent (e.g., tin) is present.[3][5]

  • Purification: If reductive removal is not an option, purification techniques are necessary.

    • Recrystallization: This is an effective method for separating compounds with different solubilities. A common solvent system for recrystallizing this compound is a mixture of acetic acid and water.[3] For other bromonaphthalene derivatives, solvents like ethanol, methanol, or isopropanol, potentially mixed with water, can be effective.[9]

    • Column Chromatography: For difficult separations, column chromatography using silica (B1680970) gel is a powerful tool. A typical mobile phase could be a gradient of hexane (B92381) and ethyl acetate.[9]

    • Vacuum Distillation: This technique is particularly useful for removing non-volatile impurities, such as tin salts, from the crude product before recrystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the bromination of 2-naphthol?

A1: The most prevalent side product is 1,6-dibromo-2-naphthol, which is often an intermediate in the synthesis of this compound.[3][5] Depending on the reaction conditions, other polybrominated naphthols and isomeric monobrominated products can also be formed.[1]

Q2: What is the role of glacial acetic acid in many 2-naphthol bromination procedures?

A2: Glacial acetic acid serves as a polar solvent that can dissolve 2-naphthol. It also helps to moderate the reactivity of bromine. The hydrogen bromide gas evolved during the reaction is also soluble in acetic acid, which can influence the reaction equilibrium.[5]

Q3: Can I use a catalyst for the bromination of 2-naphthol?

A3: Yes, a Lewis acid catalyst like ferric bromide (FeBr₃) can be used. A catalyst polarizes the Br-Br bond, creating a stronger electrophile and increasing the reaction rate. It can also influence the distribution of isomers.[10][11]

Q4: How can I monitor the progress of my bromination reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of 2-naphthol and the formation of products. UV visualization is typically used for naphthalene (B1677914) derivatives.[9]

Q5: What safety precautions should be taken when working with bromine?

A5: Bromine is a highly corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate (B1220275) or sodium bicarbonate readily available to neutralize any spills.

Data Presentation

Table 1: Summary of Reaction Conditions for Bromination of 2-Naphthol and its Derivatives

Target ProductStarting MaterialBrominating AgentSolventKey ReagentsTemperature (°C)Yield (%)Reference
1-Bromo-2-naphthol2-NaphtholSodium bromide / Oxone- (Solid state)-Room Temp-[1]
1-Bromo-2-naphthol2-Naphthoic acidPotassium bromideAcetic AcidHydrogen peroxide2082[12]
This compound1,6-Dibromo-2-naphthol-Ethanol / WaterTin, HClReflux78[8]
This compound2-NaphtholBromineAcetic AcidTinBoiling, then 10096-100 (crude)[5]
1,6-Dibromo-2-naphthol2-NaphtholBromineOrganic SolventPhase transfer catalyst40-60-[4]
5-Bromo-2-naphthol5-Amino-2-hydroxynaphthalene-1-sulfonic acidCuBr / CuBr₂WaterHBr7056 (from desulfonation)[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Dibromination and Reduction [3][5]

  • Bromination: In a round-bottom flask, dissolve 2-naphthol (1 mole) in glacial acetic acid. Slowly add a solution of bromine (2 moles) in glacial acetic acid with gentle shaking. Control the temperature as the reaction is exothermic.

  • Intermediate Workup: Add water to the reaction mixture and heat to boiling.

  • Reduction: Cool the mixture to 100°C and add mossy tin in portions. The reduction is exothermic.

  • Reflux: Once all the tin is added, reflux the mixture for approximately 3 hours.

  • Precipitation: Cool the mixture to 50°C and filter to remove tin salts. Pour the filtrate into cold water to precipitate the crude this compound.

  • Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be further purified by vacuum distillation followed by recrystallization from an acetic acid/water mixture.[3]

Protocol 2: Synthesis of 1-Bromo-2-naphthol [1]

  • Mixing: Grind 2-naphthol, sodium bromide, and oxone together in a mortar and pestle.

  • Reaction: Allow the solid mixture to react overnight at room temperature.

  • Extraction: Extract the crude product with ethyl acetate.

  • Purification: The crude solid can be further purified by standard techniques such as recrystallization or column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for 2-Naphthol Bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-Naphthol in Solvent bromination Add Brominating Agent (e.g., Br2) Dropwise start->bromination reaction_control Control Temperature and Stirring bromination->reaction_control quench Quench Reaction reaction_control->quench reduction Reduction Step (if applicable, e.g., with Sn) quench->reduction Optional extraction Extraction / Precipitation quench->extraction reduction->extraction purification Purification (Recrystallization, Distillation, Chromatography) extraction->purification product Pure Brominated 2-Naphthol purification->product

Caption: General experimental workflow for the bromination of 2-naphthol.

troubleshooting_logic Troubleshooting Side Product Formation issue Issue: High Level of Side Products (e.g., Polybromination) cause1 Cause: Incorrect Stoichiometry issue->cause1 cause2 Cause: High Local [Br2] issue->cause2 cause3 Cause: High Reaction Temperature issue->cause3 cause4 Cause: Undesired Isomer issue->cause4 solution1 Solution: Use ~1:1 molar ratio of Bromine to 2-Naphthol cause1->solution1 solution2 Solution: Add Bromine slowly (dropwise) with vigorous stirring cause2->solution2 solution3 Solution: Maintain consistent and controlled temperature cause3->solution3 solution4 Solution: Change solvent system or use a two-step synthesis (e.g., for this compound) cause4->solution4

Caption: Troubleshooting flowchart for side product formation.

reaction_pathways Key Reaction Pathways in 2-Naphthol Bromination naphthol 2-Naphthol br2 + Br2 di_bromo 1,6-Dibromo-2-naphthol naphthol->di_bromo + 2 Br2 mono_bromo 1-Bromo-2-naphthol br2->mono_bromo br2_excess + Excess Br2 br2_excess->di_bromo reduction Reduction (e.g., Sn, H+) di_bromo->reduction six_bromo This compound reduction->six_bromo

Caption: Key reaction pathways in the synthesis of brominated 2-naphthols.

References

Challenges in the vacuum distillation of high-melting-point compounds like 6-Bromo-2-naphthol.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the vacuum distillation of challenging compounds. This resource is designed for researchers, scientists, and professionals in drug development who are working with high-melting-point substances like 6-Bromo-2-naphthol. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for compounds like this compound?

A1: High-melting-point compounds often have very high boiling points at atmospheric pressure. For instance, this compound has a boiling point of 353.8°C at 760 mmHg.[1][2][3] Attempting to distill such compounds at atmospheric pressure can lead to thermal decomposition, resulting in product loss and the formation of impurities.[4] Vacuum distillation significantly lowers the boiling point, allowing for purification at much lower temperatures, thereby preserving the integrity of the compound.[4]

Q2: What are the primary challenges when performing vacuum distillation of a high-melting-point solid like this compound?

A2: The most significant challenge is the solidification of the distillate in the condenser and receiving flask. Because the compound has a high melting point (122-130°C for this compound), it can quickly turn back into a solid upon cooling, leading to blockages in the distillation apparatus.[1][3][5][6][7][8][9] Other common challenges include bumping (violent boiling) due to uneven heating under vacuum and potential thermal degradation if the temperature is not carefully controlled.

Q3: What is "bumping" and how can it be prevented during vacuum distillation?

A3: Bumping is the sudden, violent boiling of a liquid. In vacuum distillation, this is exacerbated because of the reduced pressure. To prevent bumping, it is crucial to ensure smooth and even heating. This is best achieved by using a magnetic stirrer and a heating mantle. Boiling chips are not effective under vacuum as the trapped air is quickly removed, rendering them inert.

Q4: How do I choose the appropriate vacuum level and temperature for my distillation?

A4: The ideal vacuum level and temperature will depend on the specific properties of your compound. For this compound, a vacuum of around 20 mmHg allows for distillation at 200-205°C.[4] A lower pressure, such as 2 mmHg, can further reduce the boiling point. It is essential to consult literature values or use a nomograph to estimate the boiling point at different pressures. The goal is to find a balance where the distillation proceeds at a reasonable rate without requiring excessive heat that could cause decomposition.

Troubleshooting Guide

Problem Possible Cause Solution
Product solidifying in the condenser The condenser is too cold, causing the distillate to solidify upon contact.Gently heat the outside of the condenser with a heat gun to prevent solidification and ensure a smooth flow of the distillate. Be careful not to overheat. A short-path distillation head can also minimize the surface area for solidification.[10]
No distillate is being collected The vacuum is not low enough, or the heating temperature is too low. There might be a leak in the system.Check all joints and connections for leaks. Ensure the vacuum pump is functioning correctly. Gradually increase the heating mantle temperature.
The compound is darkening or charring The distillation temperature is too high, causing thermal decomposition.Reduce the heating mantle temperature. If possible, improve the vacuum to further lower the boiling point.
Violent bumping of the liquid Uneven heating of the distillation flask.Ensure the magnetic stirrer is on and rotating at a steady speed. Use a heating mantle that fits the flask well to provide even heat distribution.
The vacuum pressure is unstable There is a leak in the apparatus, or the vacuum pump is not working efficiently.Check all glassware for cracks and ensure all joints are properly sealed with vacuum grease. Check the vacuum pump oil and replace if necessary.

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines the vacuum distillation of crude this compound to remove non-volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum connection

  • Receiving flask

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Thermometer

  • Vacuum pump

  • Cold trap (optional but recommended)

  • Heat gun

  • Vacuum grease

  • Clamps and stand

Methodology:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

    • Lightly grease all ground-glass joints to ensure a good seal.

    • Place a magnetic stir bar in the round-bottom flask containing the crude this compound.

    • Position the flask in the heating mantle on top of the magnetic stirrer.

    • Securely clamp the apparatus.

  • Distillation Procedure:

    • Turn on the magnetic stirrer to a moderate speed.

    • Start the vacuum pump to slowly evacuate the system.

    • Once the desired vacuum is reached and stable, begin to heat the distillation flask gently with the heating mantle.

    • As the temperature approaches the boiling point of this compound at the applied pressure (e.g., ~200-205°C at 20 mmHg), the compound will start to vaporize and condense in the condenser.[4]

    • Crucially, use a heat gun to gently warm the condenser and the path to the receiving flask to prevent the distillate from solidifying. [10] Maintain a gentle flow of warm air to keep the distillate in a liquid state until it reaches the receiving flask.

    • Collect the purified this compound in the receiving flask.

    • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool down completely.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

    • Disassemble the apparatus and collect the purified product.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₇BrO
Molecular Weight223.07 g/mol [1]
Melting Point122-130 °C[1][3][5][6][7][8][9]
Boiling Point (760 mmHg)353.8 °C[1][2][3]
Boiling Point (20 mmHg)200-205 °C[4]
Boiling Point (2 mmHg)~200-205 °C (at 0.267 kPa)[5]
AppearanceOff-white to slightly beige powder[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_shutdown Shutdown prep1 Assemble Distillation Apparatus prep2 Add Crude this compound and Stir Bar to Flask prep1->prep2 prep3 Secure Apparatus prep2->prep3 dist1 Start Stirrer prep3->dist1 dist2 Evacuate System with Vacuum Pump dist1->dist2 dist3 Begin Gentle Heating dist2->dist3 dist4 Monitor Temperature and Pressure dist3->dist4 dist5 Apply Heat to Condenser with Heat Gun dist4->dist5 dist6 Collect Distillate dist5->dist6 shut1 Turn Off Heating dist6->shut1 shut2 Cool Apparatus shut1->shut2 shut3 Vent System shut2->shut3 shut4 Turn Off Vacuum Pump shut3->shut4 shut5 Collect Product shut4->shut5

Caption: Experimental workflow for the vacuum distillation of this compound.

troubleshooting_logic start Distillation Issue issue1 Product Solidifying in Condenser? start->issue1 solution1 Apply Gentle Heat with Heat Gun issue1->solution1 Yes issue2 No Distillate? issue1->issue2 No check_leak Check for Leaks issue2->check_leak Yes issue3 Bumping? issue2->issue3 No check_temp_vac Increase Heat or Improve Vacuum check_leak->check_temp_vac solution3 Ensure Steady Stirring and Even Heating issue3->solution3 Yes issue4 Decomposition? issue3->issue4 No solution4 Reduce Temperature or Improve Vacuum issue4->solution4 Yes

Caption: Troubleshooting logic for common vacuum distillation problems.

References

Improving the reduction step in 6-Bromo-2-naphthol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-Bromo-2-naphthol, with a specific focus on improving the reduction step.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The traditional and most widely cited method involves a two-step process: the bromination of 2-naphthol (B1666908) to yield 1,6-dibromo-2-naphthol (B94854), followed by the selective reduction of the 1-bromo group to afford this compound.[1][2][3]

Q2: What are the primary challenges associated with the classical reduction step using mossy tin?

The classical reduction of 1,6-dibromo-2-naphthol using mossy tin in acetic acid presents several challenges:

  • Impurity of the final product: The crude product is often pink and contains tin salts, necessitating further purification steps like vacuum distillation and recrystallization to obtain a white, pure product.[1][4]

  • Slow reaction time: The dissolution of tin in acetic acid can be slow, prolonging the overall production cycle.[2] The complete reaction, including the dissolution of all portions of tin, typically requires several hours of boiling.[1]

  • Low yield and inconsistent product quality: The method can result in uneven crude product content and a lower overall yield.[2][3]

  • Cost and efficiency of the reducing agent: Tin is a relatively expensive metal, and its tendency to oxidize, especially in humid air, can reduce its efficiency as a reducing agent.[2]

Q3: Are there more efficient and improved methods for the reduction step?

Yes, modern advancements have led to the development of more efficient catalytic reduction methods. One notable improvement involves the use of a nano Pd/Fe catalyst. This method boasts a significantly shorter reaction time (around 35 minutes), a higher yield (approximately 95.3%), and a final product with high purity (99.55%).[2][3]

Q4: What are the advantages of using a nano Pd/Fe catalyst over mossy tin?

The primary advantages of the nano Pd/Fe catalyzed reduction include:

  • Increased Efficiency: The reaction is significantly faster.[2][3]

  • Higher Yield and Purity: This method consistently produces a higher yield of a purer product.[2][3]

  • Improved Cost-Effectiveness: While palladium is a precious metal, the catalytic amount required and the improved efficiency can make the overall process more economical.

Troubleshooting Guide for the Classical Tin-Based Reduction

Issue Possible Cause Troubleshooting Steps
Reaction is sluggish or incomplete. 1. Poor quality of mossy tin: The tin may be oxidized. 2. Insufficient heating: The reaction requires boiling to proceed effectively.1. Use fresh, unoxidized mossy tin. 2. Ensure the reaction mixture is maintained at a vigorous reflux.
The crude product has a strong pink or off-white color. Contamination with tin salts and potentially other by-products.This is a common observation with the crude product.[1] Purification via vacuum distillation followed by recrystallization is necessary to obtain a pure, white product.[1][4]
Low yield of the final product. 1. Incomplete reduction. 2. Loss of product during workup and purification. 1. Ensure all portions of tin have completely dissolved and the reflux time is adequate (at least 3 hours after the final addition of tin).[1] 2. Carefully perform the filtration and washing steps to minimize mechanical losses.
Difficulty in filtering the reaction mixture. Precipitation of a large volume of tin salts upon cooling.Cool the reaction mixture to 50°C before filtration to allow for the crystallization of tin salts, which can then be removed by suction filtration.[1][4]

Data Presentation

Table 1: Comparison of Classical and Improved Reduction Methods

Parameter Classical Method (Mossy Tin) Improved Method (Nano Pd/Fe Catalyst)
Reducing Agent Mossy TinNano Pd/Fe
Reaction Time ~3 hours (boiling)~35 minutes
Reported Yield 96-100% (crude)[1]95.3% (recrystallized)[2][3]
Product Purity Contains tin impurities, requires purification[1]99.55%[2][3]
Key Drawbacks Slow, impurities, cost of tin[2]Requires specialized catalyst

Experimental Protocols

Classical Reduction of 1,6-Dibromo-2-naphthol using Mossy Tin

This protocol is adapted from the procedure described in Organic Syntheses.[1]

  • Preparation: In a suitable reaction flask, a solution of 1,6-dibromo-2-naphthol in glacial acetic acid is prepared.

  • Addition of Water: Water is added to the mixture, which is then heated to boiling.

  • Addition of Tin: The mixture is cooled to 100°C, and mossy tin is added in portions. The reaction is exothermic, and the dissolution of tin is accompanied by the evolution of hydrogen.[1][4]

  • Reflux: After the addition of all the tin, the mixture is boiled for approximately 3 hours.[1]

  • Isolation of Crude Product: The reaction mixture is cooled to 50°C and filtered to remove tin salts. The filtrate is then poured into cold water to precipitate the crude this compound. The precipitate is collected by filtration and washed with water.[1][4]

  • Purification: The crude product, which is typically pink and contains tin, is purified by vacuum distillation followed by recrystallization from a mixture of acetic acid and water to yield pure, white this compound.[1][4]

Improved Reduction of 1,6-Dibromo-2-naphthol using Nano Pd/Fe Catalyst

This protocol is based on a newer, more efficient synthesis method.[2][3]

  • Catalyst Addition: Following the synthesis of the 1,6-dibromo-2-naphthol solution, nano Pd/Fe catalyst is added to the reaction vessel.

  • Reaction Conditions: The temperature is maintained at approximately 87°C, and nitrogen gas is introduced into the reactor.

  • Reaction Time: The reaction is allowed to proceed for about 35 minutes.

  • Workup: The reaction mixture is cooled to 35°C and diluted with pure water.

  • Isolation and Purification: The solution is allowed to stand for 3 hours, after which the crude this compound crystals are collected by filtration and washed. The crude product is then recrystallized from an acetic acid solution to yield the final, high-purity product.[2]

Visualizations

G cluster_0 Classical Synthesis Workflow 2-Naphthol 2-Naphthol Bromination Bromination 2-Naphthol->Bromination Br2, Acetic Acid 1,6-Dibromo-2-naphthol 1,6-Dibromo-2-naphthol Bromination->1,6-Dibromo-2-naphthol Reduction (Mossy Tin) Reduction (Mossy Tin) 1,6-Dibromo-2-naphthol->Reduction (Mossy Tin) Sn, Acetic Acid, Heat Crude this compound Crude this compound Reduction (Mossy Tin)->Crude this compound Purification Purification Crude this compound->Purification Vacuum Distillation, Recrystallization Pure this compound Pure this compound Purification->Pure this compound

Caption: Classical synthesis of this compound.

G cluster_1 Improved Synthesis Workflow 2-Naphthol 2-Naphthol Bromination Bromination 2-Naphthol->Bromination FeBr3, H2O2, Acetic Acid 1,6-Dibromo-2-naphthol Solution 1,6-Dibromo-2-naphthol Solution Bromination->1,6-Dibromo-2-naphthol Solution Catalytic Reduction Catalytic Reduction 1,6-Dibromo-2-naphthol Solution->Catalytic Reduction Nano Pd/Fe, N2, 87°C Crude this compound Crude this compound Catalytic Reduction->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Acetic Acid Solution High-Purity this compound High-Purity this compound Recrystallization->High-Purity this compound

Caption: Improved synthesis of this compound.

References

Technical Support Center: Management of Tin Salt Byproducts in 6-Bromo-2-naphthol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of tin salts generated during the synthesis of 6-Bromo-2-naphthol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup and disposal of tin-containing waste from the synthesis of this compound.

Issue Possible Cause Recommended Solution
Incomplete precipitation of tin salts from the reaction mixture. Insufficient cooling of the reaction mixture.Ensure the reaction mixture is cooled to 50°C before filtration to maximize the precipitation of crystalline tin salts.[1]
The pH of the solution is too low, keeping tin salts solubilized.While the synthesis protocol cited does not involve pH adjustment at this stage, for other tin-based reductions, incomplete precipitation can be due to low pH. If you deviate from the protocol and encounter this, careful neutralization can precipitate tin hydroxides. However, this will change the nature of the waste.
Formation of a fine, difficult-to-filter precipitate of tin salts. Rapid cooling or vigorous agitation during the precipitation phase.Allow the reaction mixture to cool gradually to 50°C with gentle stirring to encourage the formation of larger, more easily filterable crystals.
The filtrate containing the product is cloudy, indicating the presence of fine tin salt particles. Inefficient filtration due to the use of an inappropriate filter medium.Use a Büchner funnel with a suitable grade of filter paper that is fine enough to retain small crystalline particles. Consider using a double layer of filter paper if necessary.
Residual tin contamination in the crude this compound product. Incomplete removal of dissolved tin salts during the workup.The crude product may contain some tin. For purification, vacuum distillation is effective as it separates the volatile this compound from non-volatile tin salts. Recrystallization from a suitable solvent system, such as acetic acid and water, can further purify the product.[1]
Uncertainty about the proper disposal route for the collected tin salt waste. Lack of clarity on institutional and regulatory guidelines for heavy metal waste.Tin salts are considered hazardous waste.[2] Always consult your institution's Environmental Health & Safety (EHS) office for specific disposal protocols. Do not dispose of tin salts down the drain.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary forms of tin waste generated in the synthesis of this compound?

A1: The primary tin waste consists of crystalline tin salts, likely a mixture of tin(II) and tin(IV) chlorides and oxychlorides, which are precipitated from the acetic acid reaction mixture upon cooling.[1]

Q2: How should I handle the collected tin salt waste?

A2: All handling of tin salts should be done in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[2][4] The collected solid tin salt waste should be placed in a clearly labeled, sealed container designated for heavy metal hazardous waste.[2][4]

Q3: Can I treat the tin salt waste in the lab to make it non-hazardous?

A3: While it is chemically possible to convert tin salts to other forms, such as tin oxides, this is generally not recommended in a standard laboratory setting. Such treatment can increase the volume of hazardous waste and may be illegal without the proper permits, as it can be classified as "waste treatment."[5] The safest and most compliant approach is to dispose of the tin salts as hazardous waste through your institution's EHS program.[5]

Q4: What are the general regulatory requirements for disposing of tin waste?

A4: Tin is a heavy metal, and its disposal is regulated. All generators of hazardous waste are responsible for ensuring it is disposed of correctly.[2][6] This typically involves collecting the waste in designated, properly labeled containers and transferring it to a licensed hazardous waste disposal facility via your institution's EHS department.[7][8] Regulations can vary by location, so always adhere to your local, state, and federal guidelines.[2]

Q5: What should I do in case of a spill of tin salts?

A5: For minor spills of solid tin salts, you should wear your PPE, clean up the spill immediately using a dry method to avoid generating dust, and place the material in a labeled container for hazardous waste disposal.[2] For larger spills, evacuate the area and contact your institution's EHS office for assistance.[2]

Quantitative Data Summary

The following table summarizes key data for tin compounds relevant to the synthesis of this compound.

Compound Formula Molar Mass ( g/mol ) Appearance Solubility
Tin(II) chloride (anhydrous)SnCl₂189.60White crystalline solidSoluble in water (83.9 g/100 mL at 0°C), ethanol, and glacial acetic acid.[6][9][10] Aqueous solutions are prone to hydrolysis.[10]
Tin(II) chloride (dihydrate)SnCl₂·2H₂O225.63White crystalline solidSoluble in water, alkalies, and alcohol.[9][11]
Tin(IV) chloride (anhydrous)SnCl₄260.50Colorless to slightly yellow fuming liquidSoluble in cold water, alcohol, benzene, and chloroform.[4][12][13] Decomposes in hot water.[1][14]
Tin(IV) chloride (pentahydrate)SnCl₄·5H₂O350.60White crystalline solidVery soluble in water.[12]

Experimental Protocol: Isolation of Tin Salts

This protocol is based on the workup procedure for the synthesis of this compound as described in Organic Syntheses.

Objective: To separate the tin salt byproducts from the reaction mixture containing this compound.

Materials:

  • Reaction mixture from the synthesis of this compound containing tin salts.

  • Cold glacial acetic acid.

  • Büchner funnel and flask.

  • Filter paper.

  • Spatula.

  • Labeled hazardous waste container for solid tin salts.

  • Appropriate PPE (gloves, lab coat, safety goggles).

Procedure:

  • Following the reflux period with tin, cool the reaction mixture to 50°C. This allows for the crystallization of tin salts.[1]

  • Set up a vacuum filtration apparatus using a Büchner funnel and a clean filter flask.

  • Filter the cooled mixture with suction to separate the crystalline tin salts from the filtrate containing the product.[1]

  • Wash the collected tin salts on the funnel with a small amount of cold glacial acetic acid (e.g., 100 mL for a 1-mole scale reaction) to rinse any residual product from the crystals.[1]

  • Combine the washings with the main filtrate, which will be further processed to isolate the this compound.

  • Carefully transfer the filtered tin salt cake from the funnel into a pre-labeled hazardous waste container for solid heavy metal waste.

  • Seal the container and store it in a designated satellite accumulation area for hazardous waste, following institutional protocols.

Workflow for Handling and Disposal of Tin Salts

Tin_Salt_Waste_Workflow Workflow for Handling and Disposal of Tin Salts start Synthesis of this compound (Reaction with Tin) cool Cool Reaction Mixture to 50°C start->cool Reaction Complete filter Vacuum Filter to Separate Tin Salts cool->filter filtrate Filtrate Containing This compound (Process for Product Isolation) filter->filtrate Liquid Phase wash Wash Tin Salts with Cold Acetic Acid filter->wash Solid Phase collect Collect Solid Tin Salt Waste wash->collect package Package in Labeled Hazardous Waste Container collect->package store Store in Designated Satellite Accumulation Area package->store dispose Dispose via Institutional EHS Program store->dispose Scheduled Pickup

Caption: Logical workflow for the handling and disposal of tin salts.

References

Preventing the oxidation of reagents in 6-Bromo-2-naphthol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 6-Bromo-2-naphthol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, with a specific focus on preventing the oxidation of reagents and intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of oxidation in the this compound synthesis?

A1: The primary sources of oxidation during the synthesis of this compound include:

  • Air Oxidation of 2-Naphthol (B1666908): The starting material, 2-naphthol, can be susceptible to oxidation by atmospheric oxygen, which can be exacerbated by heat and light. This can lead to the formation of colored impurities.

  • Oxidation of the Reducing Agent: The reduction of the intermediate 1,6-dibromo-2-naphthol (B94854) is often carried out with reducing agents like mossy tin. Tin is susceptible to oxidation, especially in the presence of moisture, which can decrease its reducing efficiency.[1]

  • Presence of Excess Bromine: Residual bromine from the initial bromination step can act as an oxidizing agent, leading to the formation of undesired byproducts and colored impurities.

  • Photo-oxidation: Naphthols and their derivatives can be sensitive to light, which can promote oxidation.[2]

Q2: My final product has a pink or yellowish hue. What is the likely cause and how can I prevent it?

A2: A pink or yellowish discoloration in the final this compound product is a common issue, often indicating the presence of oxidized impurities.[3][4] The likely causes are trace amounts of unreacted bromine or oxidation of the naphthol species.

Preventative Measures:

  • Quench Excess Bromine: After the bromination step, it is crucial to remove any unreacted bromine. This can be effectively achieved by washing the reaction mixture with an aqueous solution of a reducing agent like sodium bisulfite. Sodium bisulfite reduces elemental bromine (Br₂) to colorless bromide ions (Br⁻).

  • Use of an Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon can significantly minimize the oxidation of the starting material, intermediates, and the final product by excluding atmospheric oxygen.

  • Purification: If discoloration persists, purification by recrystallization or vacuum distillation can help remove colored impurities.[3][4]

Q3: Is it necessary to use an inert atmosphere for this synthesis?

A3: While the synthesis can be performed without a strictly inert atmosphere, its use is highly recommended to improve the purity and yield of the final product. An inert atmosphere is particularly beneficial in preventing the slow oxidation of 2-naphthol and the tin reducing agent, thereby minimizing the formation of colored byproducts.[1] One documented synthesis protocol introduces a nitrogen atmosphere during the reduction of 1,6-dibromo-2-naphthol.[1]

Q4: What is the role of sodium bisulfite in the workup?

A4: Sodium bisulfite (NaHSO₃) is a reducing agent used during the workup to "quench" or destroy any excess bromine remaining after the initial bromination of 2-naphthol. The reaction between sodium bisulfite and bromine converts the colored and reactive elemental bromine into colorless and less reactive bromide ions. This step is critical for preventing the formation of undesired oxidized byproducts and for the decolorization of the product.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Bromination - Ensure the dropwise addition of the bromine solution is slow and controlled to prevent loss of volatile bromine. - Verify the molar equivalents of bromine are correct as per the protocol.
Inefficient Reduction - The tin reducing agent may have oxidized. Use fresh, clean mossy tin. - Ensure the reaction mixture is sufficiently heated during the reduction step to facilitate the reaction.[3]
Loss of Product during Workup - When precipitating the product in water, ensure the water is cold to maximize precipitation. - During filtration, wash the precipitate with cold solvent to minimize dissolution of the product.
Oxidation of Reagents - Consider performing the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the starting material and reducing agent.
Issue 2: Product Discoloration (Pink/Yellow/Brown Hue)
Possible Cause Troubleshooting Steps
Residual Bromine - After the bromination step, thoroughly wash the reaction mixture with a saturated solution of sodium bisulfite until the color of bromine is no longer visible.
Air Oxidation - Store 2-naphthol under an inert atmosphere and protected from light. - Conduct the reaction, particularly the heating steps, under a nitrogen or argon atmosphere.
Impure Starting Material - Use high-purity 2-naphthol. If necessary, recrystallize the starting material before use.
Photo-oxidation - Protect the reaction vessel from direct light by wrapping it in aluminum foil. - Store the final product in an amber vial, protected from light.[5]

Quantitative Data Summary

Preventative Measure Expected Impact on Yield Expected Impact on Purity Rationale
Use of Inert Atmosphere IncreaseSignificant IncreasePrevents oxidation of 2-naphthol and the tin reducing agent, leading to fewer byproducts and a cleaner reaction.[1]
Quenching with Sodium Bisulfite Minor IncreaseSignificant IncreaseRemoves excess bromine, preventing side reactions and the formation of colored, oxidized impurities.
Protection from Light Minor IncreaseIncreaseMinimizes photo-degradation and photo-oxidation of the naphthol rings.[2][5]

Experimental Protocols

Protocol: Synthesis of this compound with Oxidation Prevention

This protocol is adapted from a reliable Organic Syntheses procedure and incorporates measures to prevent oxidation.[3]

Materials:

  • 2-Naphthol (β-naphthol)

  • Glacial Acetic Acid

  • Bromine

  • Mossy Tin

  • Saturated Sodium Bisulfite Solution

  • Nitrogen or Argon gas supply

Procedure:

Part A: Bromination of 2-Naphthol

  • Set up a round-bottom flask equipped with a dropping funnel and a reflux condenser. It is recommended to use an all-glass apparatus.

  • Place 144 g (1 mole) of 2-naphthol and 400 ml of glacial acetic acid into the flask.

  • Prepare a solution of 320 g (2 moles) of bromine in 100 ml of glacial acetic acid and add it to the dropping funnel.

  • Slowly add the bromine solution to the flask over 15-30 minutes with gentle shaking. The reaction is exothermic; cool the flask as needed to control the reaction and minimize the loss of hydrogen bromide.

  • After the addition is complete, add 100 ml of water to the reaction mixture.

  • Wash the reaction mixture with a saturated sodium bisulfite solution to quench any unreacted bromine.

Part B: Reduction of 1,6-Dibromo-2-naphthol 7. Heat the mixture to boiling. Then, cool it to 100°C. 8. Introduce a nitrogen or argon atmosphere into the flask. 9. Add 25 g of mossy tin to the mixture and continue boiling until the tin is dissolved. 10. Add a second 25 g portion of tin and continue boiling until it dissolves. 11. Add a final 100 g portion of tin and boil the mixture for an additional 3 hours. 12. Cool the reaction mixture to 50°C and filter by suction to remove tin salts. Wash the collected solids with 100 ml of cold acetic acid and combine the filtrate.

Part C: Isolation and Purification 13. Pour the filtrate into 3 liters of cold water to precipitate the this compound. 14. Collect the precipitate by suction filtration and wash it with 1 liter of cold water. 15. Dry the crude product. The crude product may still have a pinkish color.[3] 16. For a white product, purify by vacuum distillation followed by recrystallization from a mixture of acetic acid and water.[3]

Visualizations

experimental_workflow cluster_bromination Part A: Bromination cluster_reduction Part B: Reduction cluster_isolation Part C: Isolation & Purification A1 Dissolve 2-Naphthol in Acetic Acid A2 Add Bromine Solution A1->A2 A3 Quench with Sodium Bisulfite A2->A3 B1 Heat Mixture A3->B1 B2 Introduce Inert Atmosphere B1->B2 B3 Add Mossy Tin B2->B3 B4 Reflux B3->B4 C1 Precipitate in Water B4->C1 C2 Filter and Wash C1->C2 C3 Dry Crude Product C2->C3 C4 Optional: Vacuum Distillation & Recrystallization C3->C4

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_discoloration start Product Discolored (Pink/Yellow) q1 Was excess bromine quenched with sodium bisulfite? start->q1 ans1_no No q1->ans1_no No ans1_yes Yes q1->ans1_yes Yes sol1 Action: Wash crude product with sodium bisulfite solution. ans1_no->sol1 q2 Was the reaction performed under an inert atmosphere? ans1_yes->q2 ans2_no No q2->ans2_no No ans2_yes Yes q2->ans2_yes Yes sol2 Action: Repeat synthesis under Nitrogen or Argon. ans2_no->sol2 q3 Was the reaction and product protected from light? ans2_yes->q3 ans3_no No q3->ans3_no No ans3_yes Yes q3->ans3_yes Yes sol3 Action: Protect from light during reaction and storage. ans3_no->sol3 sol4 Action: Purify by recrystallization or vacuum distillation. ans3_yes->sol4

Caption: Troubleshooting guide for product discoloration.

References

Modifying reaction conditions to improve the efficiency of 6-Bromo-2-naphthol preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-2-naphthol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for preparing this compound?

A1: The most common methods for preparing this compound start from 2-naphthol (B1666908). One established two-step method involves the bromination of 2-naphthol to form 1,6-dibromo-2-naphthol (B94854), followed by a reduction step to yield the desired this compound.[1][2] A newer, more direct approach involves the use of hydrogen peroxide and an iron catalyst.[2]

Q2: What is the role of glacial acetic acid in the traditional bromination of 2-naphthol?

A2: Glacial acetic acid serves as the solvent for the reaction between 2-naphthol and bromine.[1][2] It facilitates the dissolution of 2-naphthol, allowing for a more homogeneous reaction mixture.

Q3: Why is a reduction step necessary in the traditional synthesis method?

A3: In the traditional method, the initial bromination of 2-naphthol often leads to the formation of 1,6-dibromo-2-naphthol as the primary product.[1][3] The subsequent reduction step is crucial for selectively removing the bromine atom at the 1-position to yield this compound.[1][2]

Q4: What are the advantages of the newer synthesis method using hydrogen peroxide?

A4: The newer method using hydrogen peroxide and ferric bromide as a catalyst offers several advantages. It is a more atom-economical process, avoiding the use of elemental bromine which is highly corrosive and volatile.[2] This method can also lead to a higher yield and purity of the final product, simplifying the purification process.[2]

Q5: How can I purify the crude this compound?

A5: Crude this compound can be purified by vacuum distillation followed by recrystallization.[1] Recrystallization can be performed from a mixture of acetic acid and water or from solvents like benzene (B151609) and pet ether.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete bromination of 2-naphthol.Ensure the dropwise addition of the bromine solution is slow and steady to allow for complete reaction. A brief heating period after bromine addition can help drive the reaction to completion.[6]
Inefficient reduction of 1,6-dibromo-2-naphthol.Ensure the reducing agent (e.g., mossy tin) is added in portions and that the reaction is refluxed for the specified time to ensure complete reduction.[1][6] The quality of the tin can also affect efficiency; it is easily oxidized in humid air.[2]
Side reactions due to overheating.Carefully control the reaction temperature, especially during the exothermic bromine addition. Cooling might be necessary.[1]
Presence of 1,6-dibromo-2-naphthol Impurity Incomplete reduction.Increase the reaction time for the reduction step or add a slight excess of the reducing agent. Monitor the reaction by TLC to ensure the disappearance of the starting material.[4]
Formation of 1-Bromo-2-naphthol Isomer Reaction conditions favoring the kinetic product.The formation of the 1-bromo isomer is generally less favored thermodynamically. However, maintaining the recommended reaction temperature and solvent system is crucial for regioselectivity.
Pink or Off-White Color of the Crude Product Presence of tin salts or other impurities.The crude product can contain residual tin, giving it a pinkish hue.[1] Purification by vacuum distillation is effective in removing non-volatile tin salts.[6] Recrystallization will further improve the color and purity.[4]
Difficulty in Dissolving 2-Naphthol Insufficient solvent.Use the recommended volume of glacial acetic acid to ensure complete dissolution of the 2-naphthol before starting the bromination.[1]

Experimental Protocols

Method 1: Traditional Bromination and Reduction

This method involves two main stages: the bromination of 2-naphthol to 1,6-dibromo-2-naphthol, followed by the reduction to this compound.

Part A: Bromination of 2-Naphthol

  • In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, dissolve 144 g (1 mole) of 2-naphthol in 400 ml of glacial acetic acid.

  • Prepare a solution of 320 g (2 moles) of bromine in 100 ml of glacial acetic acid.

  • Slowly add the bromine solution to the 2-naphthol solution over 15-30 minutes with gentle shaking. The reaction is exothermic, and the mixture should be cooled if necessary.

  • After the addition is complete, add 100 ml of water and heat the mixture to boiling.

Part B: Reduction of 1,6-dibromo-2-naphthol

  • Cool the mixture from Part A to 100°C.

  • Add 25 g of mossy tin. The reaction will be vigorous.

  • Once the initial reaction subsides, continue boiling until the tin is dissolved.

  • Add a second portion of 25 g of tin and continue boiling until it dissolves.

  • Add a final portion of 100 g of tin and boil the mixture for 3 hours.

  • Cool the mixture to 50°C and filter to remove tin salts. Wash the collected solids with 100 ml of cold acetic acid.

  • Pour the filtrate into 3 liters of cold water to precipitate the crude this compound.

  • Filter the precipitate, wash with water, and dry at 100°C. The crude yield is typically 96-100%.[1]

Method 2: Hydrogen Peroxide Mediated Synthesis

This method provides a more direct route to this compound.

  • At room temperature and pressure, uniformly mix 288 kg of powdered 2-naphthol and 134.4 kg of ferric bromide and add them to a reaction vessel.

  • Add a mixture of 720 kg of glacial acetic acid and 720 kg of pure water to the reactor and stir.

  • Divide 68 kg of hydrogen peroxide into two portions. Add one portion at a constant rate, and then slowly add the second portion over 6 hours.

  • Raise the temperature to approximately 87°C and maintain for 2 hours.

  • Cool the reactor to 35°C and dilute the solution with 2592 kg of pure water.

  • Let the solution stand for 3 hours, then filter and wash the precipitate to obtain crude this compound crystals.

  • For purification, dissolve the crude crystals in a 66.7% acetic acid solution (2160 kg). After 1.5 hours, filter, wash, and dry the crystals to obtain recrystallized this compound. The reported yield is 95.3% with a purity of 99.55%.[2]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Parameter Method 1: Traditional Bromination and Reduction Method 2: Hydrogen Peroxide Mediated Synthesis
Starting Material 2-Naphthol, Bromine, Mossy Tin2-Naphthol, Ferric Bromide, Hydrogen Peroxide
Solvent(s) Glacial Acetic Acid, WaterGlacial Acetic Acid, Water
Key Reagents Bromine, Mossy TinFerric Bromide, Hydrogen Peroxide
Typical Crude Yield 96-100%[1]Not explicitly stated for crude, 95.3% after recrystallization[2]
Purity of Recrystallized Product Melting point: 127–129°C[1]99.55%[2]
Key Advantages Well-established and documented procedure.Higher atom economy, avoids elemental bromine, potentially higher purity.[2]
Key Disadvantages Use of hazardous bromine, formation of tin waste.[2]Requires careful control of hydrogen peroxide addition.

Visualizations

experimental_workflow_traditional cluster_bromination Part A: Bromination cluster_reduction Part B: Reduction start_A Dissolve 2-Naphthol in Glacial Acetic Acid add_bromine Add Bromine Solution start_A->add_bromine Slowly over 15-30 min heat_boil_A Add Water & Heat to Boiling add_bromine->heat_boil_A cool_100 Cool to 100°C heat_boil_A->cool_100 Proceed to Reduction add_tin_1 Add 1st Portion of Tin cool_100->add_tin_1 boil_1 Boil until Dissolved add_tin_1->boil_1 add_tin_2 Add 2nd Portion of Tin boil_1->add_tin_2 boil_2 Boil until Dissolved add_tin_2->boil_2 add_tin_3 Add 3rd Portion of Tin boil_2->add_tin_3 boil_3 Boil for 3 hours add_tin_3->boil_3 cool_50 Cool to 50°C boil_3->cool_50 filter_tin_salts Filter Tin Salts cool_50->filter_tin_salts precipitate Precipitate in Cold Water filter_tin_salts->precipitate filter_product Filter & Dry Product precipitate->filter_product

Caption: Workflow for the traditional synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Bromination start->cause1 cause2 Inefficient Reduction start->cause2 cause3 Side Reactions start->cause3 solution1a Ensure slow Bromine addition cause1->solution1a solution1b Brief heating post-addition cause1->solution1b solution2a Add Tin in portions cause2->solution2a solution2b Ensure full reflux time cause2->solution2b solution2c Check Tin quality cause2->solution2c solution3 Control temperature during exothermic steps cause3->solution3

Caption: Troubleshooting logic for low yield of this compound.

References

Validation & Comparative

Comparative analysis of different synthesis routes for 6-Bromo-2-naphthol.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic routes to 6-Bromo-2-naphthol reveals distinct methodologies, each with its own set of advantages and drawbacks in terms of yield, purity, and environmental impact. The primary approaches to synthesizing this important intermediate for pharmaceuticals and dyes include the direct bromination of 2-naphthol (B1666908) followed by a reduction step, a more recent modified bromination process, and the application of the Sandmeyer reaction from an amino precursor.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthesis route for this compound is contingent on factors such as desired yield, purity requirements, cost, and environmental considerations. The traditional method involving bromination and subsequent reduction is well-established but utilizes hazardous reagents like bromine and tin. A newer approach employing ferric bromide and hydrogen peroxide offers a potentially greener alternative with high yield and purity. The Sandmeyer reaction, while a classic method for introducing halides, presents a multi-step process with its own set of challenges, including the stability of the intermediate diazonium salt.

Table 1: Comparison of Key Performance Metrics for this compound Synthesis

MetricRoute 1: Bromination of 2-Naphthol & Reduction with TinRoute 2: Modified Bromination with FeBr₃/H₂O₂Route 3: Sandmeyer Reaction (Analogous)
Starting Material 2-Naphthol2-Naphthol6-Amino-2-naphthol
Key Reagents Bromine, Acetic Acid, TinFerric Bromide, Hydrogen Peroxide, Acetic AcidSodium Nitrite (B80452), Copper(I) Bromide, Hydrobromic Acid
Crude Yield 96-100%Not explicitly reportedInformation not available
Final Yield 77-96% (after purification)95.3%~85% (for analogous chlorination)
Purity High after distillation and recrystallization99.55%Potentially high regioselectivity
Key Advantages Well-established procedure, high crude yield.High yield and purity, avoids elemental bromine and tin.High regioselectivity.
Key Disadvantages Use of corrosive and volatile bromine, tin waste.Requires careful control of hydrogen peroxide addition.Multi-step process, potentially unstable diazonium intermediate.

Experimental Protocols

Route 1: Bromination of 2-Naphthol and Reduction with Tin

This classical two-step synthesis first involves the bromination of 2-naphthol to yield 1,6-dibromo-2-naphthol, which is then reduced to this compound.

Step 1: Bromination of 2-Naphthol

  • In a suitable flask, dissolve 144 g (1 mole) of 2-naphthol in 400 ml of glacial acetic acid.

  • Slowly add a solution of 320 g (2 moles) of bromine in 100 ml of acetic acid over 15-30 minutes, with gentle shaking. The temperature should be monitored and cooled as needed to manage the exothermic reaction.

  • After the addition is complete, add 100 ml of water and heat the mixture to boiling.

Step 2: Reduction of 1,6-dibromo-2-naphthol

  • Cool the reaction mixture to 100°C and add 25 g of mossy tin. Continue boiling until the tin dissolves.

  • Repeat the addition of 25 g of tin, followed by a final addition of 100 g of tin (total of 150 g), boiling between each addition until all the tin has reacted.

  • Boil the mixture for an additional 3 hours, then cool to 50°C and filter to remove tin salts.

  • The filtrate is poured into 3 L of cold water to precipitate the crude this compound.

  • The precipitate is filtered, washed with cold water, and dried to yield 214-223 g (96-100%) of the crude product.

  • Purification can be achieved by vacuum distillation and subsequent recrystallization from an acetic acid/water mixture.

Route 2: Modified Bromination with Ferric Bromide and Hydrogen Peroxide

This method presents a more modern approach that avoids the direct use of liquid bromine.

  • Under normal temperature and pressure, uniformly mix 288 kg of powdered 2-naphthol and 134.4 kg of ferric bromide in a reaction vessel.

  • Add a mixture of 720 kg of glacial acetic acid and 720 kg of pure water to the reactor and stir.

  • Slowly add 68 kg of hydrogen peroxide in two portions over 6 hours.

  • The reaction is allowed to proceed for 35 minutes to form a solution of this compound.

  • The reactor is cooled to 35°C, and the solution is diluted with 2592 kg of pure water.

  • After standing for 3 hours, the solution is filtered and washed to obtain crude this compound crystals.

  • Recrystallization from a 66.7% acetic acid solution yields the final product with a reported yield of 95.3% and purity of 99.55%.

Route 3: Sandmeyer Reaction of 6-Amino-2-naphthol (Analogous Protocol)

The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt. The following is an analogous protocol for bromination based on the synthesis of the chloro-analogue.

Step 1: Diazotization of 6-Amino-2-naphthol

  • Dissolve 6-amino-2-naphthol in aqueous hydrobromic acid and cool the solution to 0-5°C.

  • Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.

Step 2: Sandmeyer Bromination

  • In a separate vessel, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Add the previously prepared diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • The product, this compound, is then isolated by extraction and purified.

Visualization of Synthesis Routes

Synthesis_Routes cluster_0 Route 1: Bromination and Reduction cluster_1 Route 2: Modified Bromination cluster_2 Route 3: Sandmeyer Reaction 2-Naphthol_1 2-Naphthol Bromination Bromination (Br₂, Acetic Acid) 2-Naphthol_1->Bromination Intermediate_1 1,6-Dibromo-2-naphthol Bromination->Intermediate_1 Reduction Reduction (Tin, Acetic Acid) Intermediate_1->Reduction Product_1 This compound Reduction->Product_1 2-Naphthol_2 2-Naphthol Mod_Bromination Modified Bromination (FeBr₃, H₂O₂) 2-Naphthol_2->Mod_Bromination Product_2 This compound Mod_Bromination->Product_2 Amino_Naphthol 6-Amino-2-naphthol Diazotization Diazotization (NaNO₂, HBr) Amino_Naphthol->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuBr) Diazonium_Salt->Sandmeyer Product_3 This compound Sandmeyer->Product_3

Caption: Comparative workflows for the synthesis of this compound.

Experimental_Workflow_Route1 start Start dissolve Dissolve 2-Naphthol in Acetic Acid start->dissolve add_br2 Add Bromine Solution dissolve->add_br2 heat_boil Add Water & Heat to Boiling add_br2->heat_boil cool_100 Cool to 100°C heat_boil->cool_100 add_tin Add Tin in Portions & Boil cool_100->add_tin boil_3h Boil for 3 Hours add_tin->boil_3h cool_50 Cool to 50°C & Filter boil_3h->cool_50 precipitate Precipitate in Cold Water cool_50->precipitate filter_dry Filter, Wash & Dry Crude Product precipitate->filter_dry purify Purify by Distillation/ Recrystallization filter_dry->purify end End purify->end

Caption: Experimental workflow for Route 1: Bromination and Reduction.

A Researcher's Guide to the Synthesis of Substituted Naphthols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted naphthols is a critical step in the creation of a wide array of valuable molecules. The naphthol scaffold is a privileged structure in many biologically active compounds and advanced materials. The choice of synthetic methodology can significantly impact the efficiency, cost, and environmental footprint of the production of these important intermediates. This guide provides an objective comparison of several key synthesis methods for substituted naphthols, supported by experimental data, to aid in the selection of the most appropriate route for a given application.

Comparison of Key Synthesis Methodologies

The synthesis of substituted naphthols can be broadly categorized into several approaches, each with its own set of advantages and limitations. The following tables provide a comparative overview of four common methods: Friedel-Crafts alkylation, multicomponent reactions for the synthesis of amidoalkyl naphthols, Buchwald-Hartwig amination, and Ullmann condensation.

Table 1: Friedel-Crafts Alkylation for C-Alkylated Naphthols

Friedel-Crafts alkylation is a classic and direct method for forming carbon-carbon bonds on the electron-rich naphthol ring. The choice of catalyst and solvent is crucial for achieving high regioselectivity and yields.

CatalystAlkylating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
p-TsOHAllylic AlcoholsDichloromethane (B109758)RT2up to 96[1]
Sc(OTf)₃D-A AminocyclopropanesDichloromethane-206up to 98[2]
Cs₂CO₃2-(Tosylmethyl)anilinesTolueneRT7245-63[3]
Cu(OTf)₂/BisoxazolineD-A AminocyclopropaneNot SpecifiedNot SpecifiedNot Specifiedup to 98[4]
Table 2: Multicomponent Synthesis of 1-Amidoalkyl-2-Naphthols

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like 1-amidoalkyl-2-naphthols in a single step. A wide variety of catalysts, including green and reusable options, have been developed for this transformation.

CatalystCatalyst Loading (mol%)SolventTemp. (°C)Time (min)Yield (%)Reference
Tannic Acid3Solvent-free (Microwave)Not Specified7-1186
KHSO₄15Solvent-free1006090[5]
Phenylboronic Acid15Solvent-free12060-42060-92[6]
[MIMPS]H₂PMo₁₂O₄₀10Not SpecifiedNot Specified5-1073-94[7]
AIL@MNP20 mgSolvent-free907-2583-95[8]
SO₃H-Carbon5 wt%Solvent-free10030up to 92[9]
Table 3: Buchwald-Hartwig Amination for N-Arylated Naphthols

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of N-aryl naphthylamines.[10][11][12] The choice of ligand is critical to the success of the reaction.

Pd SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dba)₂XPhosNaOtBuTolueneReflux694
Pd(OAc)₂(R)-BINAPNaOtBuToluene100Not SpecifiedHigh
Pd(0)-NHCKOHNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh

Note: Yields are highly substrate-dependent. Data presented are for representative examples.

Table 4: Ullmann Condensation for Naphthyl Ethers and Amines

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O and C-N bonds.[13] While traditionally requiring harsh conditions, modern ligand-assisted protocols have enabled milder reaction conditions.

Copper SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
CuIPPh₃K₂CO₃Toluene/Xylene100-14024Moderate to Good
CuIN,N-dimethylglycineNot SpecifiedNot Specified110Not SpecifiedGood to Excellent
CuO-NPsNoneKOHDMAcRTNot SpecifiedHigh
CuIL-ProlineNot SpecifiedNot SpecifiedMildNot SpecifiedGood to Excellent

Note: Yields are highly substrate-dependent. Data presented are for representative examples.

Experimental Protocols

The following are representative experimental protocols for each of the discussed synthetic methods.

Protocol 1: Friedel-Crafts Alkylation of β-Naphthol with Allylic Alcohols

This protocol is adapted from the work on p-toluenesulfonic acid-catalyzed regioselective alkylation.[1]

  • To a solution of β-naphthol (0.2 mmol) and an allylic alcohol (0.2 mmol) in dichloromethane (1.0 mL), add p-toluenesulfonic acid (0.01 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired α-alkylated β-naphthol.

Protocol 2: Multicomponent Synthesis of 1-Amidoalkyl-2-Naphthol

This protocol describes a solvent-free synthesis using potassium hydrogen sulfate as a catalyst.[5]

  • In a round-bottom flask, combine β-naphthol (1 mmol), an aromatic aldehyde (1 mmol), and an amide (e.g., acetamide, 1.1 mmol).

  • Add potassium hydrogen sulfate (0.15 mmol) to the mixture.

  • Heat the reaction mixture to 100 °C with stirring for the appropriate time as monitored by TLC (typically 1 hour).

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and filter to collect the crude product.

  • Purify the solid product by recrystallization from a suitable solvent (e.g., 30% ethanol).

Protocol 3: Buchwald-Hartwig Amination of an Aryl Halide with an Amine

This protocol is a general procedure based on the use of a palladium catalyst with a phosphine (B1218219) ligand.

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., BINAP, 1-5 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Add the aryl halide (1.0 equiv.) and the amine (1.2-1.5 equiv.) to the flask.

  • Add the anhydrous solvent (e.g., toluene, dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC/LC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Ullmann Condensation for the Synthesis of a Naphthyl Ether

This protocol is a general procedure for the copper-catalyzed synthesis of diaryl ethers.

  • To a reaction vessel, add the naphthol (1.0 equiv.), the aryl halide (1.0-1.5 equiv.), the copper catalyst (e.g., CuI, 5-10 mol%), a ligand (if required, e.g., L-proline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a high-boiling polar solvent (e.g., DMF, NMP).

  • Heat the reaction mixture under an inert atmosphere to a high temperature (typically 120-200 °C) for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer to remove the solvent and purify the crude product by column chromatography or recrystallization.

Visualizing the Workflow and Method Selection

The following diagrams, created using the DOT language, illustrate a general experimental workflow for the synthesis and analysis of substituted naphthols and a logical flow for selecting an appropriate synthetic method.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant Selection Reactant Selection Solvent & Catalyst Choice Solvent & Catalyst Choice Reactant Selection->Solvent & Catalyst Choice Reaction Setup Reaction Setup Solvent & Catalyst Choice->Reaction Setup Heating & Stirring Heating & Stirring Reaction Setup->Heating & Stirring Monitoring (TLC/GC/LC-MS) Monitoring (TLC/GC/LC-MS) Heating & Stirring->Monitoring (TLC/GC/LC-MS) Quenching Quenching Monitoring (TLC/GC/LC-MS)->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Drying & Concentration->Purification (Chromatography/Recrystallization) Characterization (NMR, MS, IR) Characterization (NMR, MS, IR) Purification (Chromatography/Recrystallization)->Characterization (NMR, MS, IR) Purity Assessment (HPLC) Purity Assessment (HPLC) Characterization (NMR, MS, IR)->Purity Assessment (HPLC)

Caption: General experimental workflow for the synthesis and analysis of substituted naphthols.

G start Desired Bond? cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond co_bond C-O Bond start->co_bond fc_alkylation Friedel-Crafts Alkylation cc_bond->fc_alkylation Simple Alkylation mcr Multicomponent Reaction (for amidoalkyl) cc_bond->mcr Complex Alkylation buchwald Buchwald-Hartwig Amination cn_bond->buchwald Pd-catalyzed ullmann_cn Ullmann Condensation cn_bond->ullmann_cn Cu-catalyzed ullmann_co Ullmann Condensation co_bond->ullmann_co

Caption: Decision tree for selecting a synthetic method for substituted naphthols.

References

A Comparative Guide to the Reactivity of 6-Bromo-2-naphthol and Other Brominated Naphthols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 6-bromo-2-naphthol with other brominated naphthol isomers. The analysis focuses on key synthetic transformations, including electrophilic substitution, palladium-catalyzed cross-coupling reactions, and nucleophilic aromatic substitution. The comparative reactivity is supported by experimental data to inform reaction design and optimization in synthetic chemistry.

Introduction to the Reactivity of Brominated Naphthols

Brominated naphthols are versatile intermediates in organic synthesis, serving as precursors for a wide range of pharmaceuticals, agrochemicals, and materials. The position of the bromine atom and the hydroxyl group on the naphthalene (B1677914) ring significantly influences the molecule's electronic and steric properties, thereby dictating its reactivity in various chemical transformations. This compound, a commercially available isomer, is frequently utilized in synthetic applications. Understanding its reactivity profile in comparison to other brominated naphthols is crucial for selecting the optimal starting material and reaction conditions.

The reactivity of a brominated naphthol is primarily governed by:

  • Position of the Bromine Atom: The C-Br bond at the α-position (e.g., 1-bromo-2-naphthol) is generally more reactive in palladium-catalyzed cross-coupling reactions due to higher electron density, facilitating oxidative addition.

  • Position of the Hydroxyl Group: The hydroxyl group is a strong activating group, directing electrophiles primarily to the ortho and para positions. Its position influences the regioselectivity of electrophilic substitution reactions.

  • Steric Hindrance: The steric environment around the bromine atom and other reactive sites can affect the approach of reagents and catalysts.

This guide will delve into a comparative analysis of these factors across different brominated naphthol isomers in three key reaction classes.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. In naphthols, the hydroxyl group is a powerful activating and ortho, para-directing group. The existing bromine substituent will also influence the position of further substitution.

A study by Satkar et al. (2018) provides a direct comparison of the electrophilic bromination of 1-bromo-2-naphthol (B146047) and this compound using a phenyliodine(III) diacetate (PIDA) and aluminum bromide (AlBr₃) system. This reaction highlights the influence of the substituent positions on the regioselectivity and yield of the reaction.

Table 1: Comparison of Electrophilic Bromination of Brominated Naphthols

Starting MaterialProductYield (%)Reference
1-Bromo-2-naphthol1,6-Dibromo-2-naphthol94[1]
This compound1,6-Dibromo-2-naphthol96[1]

The high yields for both reactions indicate the strong activating nature of the naphthol ring system towards electrophilic substitution. In the case of 1-bromo-2-naphthol, the incoming electrophile is directed to the 6-position, which is para to the hydroxyl group. For this compound, the electrophile adds to the 1-position, which is ortho to the hydroxyl group. The slightly higher yield for this compound suggests a marginally more favorable reaction at the activated ortho position in this system.

Experimental Protocol: Electrophilic Bromination of this compound

A solution of this compound (1.0 mmol) in a suitable solvent is treated with the brominating reagent, such as the in situ generated PhIOAcBr from PIDA and AlBr₃, at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.[1]

Diagram 1: Experimental Workflow for Electrophilic Bromination

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification PIDA PIDA PhIOAcBr PhIOAcBr (Brominating Agent) PIDA->PhIOAcBr Mix AlBr3 AlBr3 AlBr3->PhIOAcBr React Reaction Mixture PhIOAcBr->React Start This compound in Solvent Start->React TLC TLC Analysis React->TLC Monitor Quench Quench Reaction React->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product 1,6-Dibromo-2-naphthol Purify->Product

Caption: Workflow for the electrophilic bromination of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of brominated naphthols in these reactions is highly dependent on the position of the bromine atom.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide. The key step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. Generally, aryl bromides at the α-position of naphthalene are more reactive than those at the β-position.

While specific comparative studies across a wide range of bromonaphthols under identical conditions are scarce in the literature, we can infer relative reactivities from published examples. For instance, asymmetric Suzuki-Miyaura cross-coupling of 1-bromo-2-naphthoates has been shown to proceed in high yields, demonstrating the reactivity of the C1-Br bond.[2]

Table 2: Representative Suzuki-Miyaura Coupling Reactions of Brominated Naphthols

Brominated Naphthol DerivativeCoupling PartnerCatalyst SystemProductYield (%)Reference
1-Bromo-2-naphthoateArylboronic acidPd(OAc)₂ / PQXphosAxially chiral biaryl esterHigh[2]
7-Bromo-chroman-3-olArylboronic acidPd(PPh₃)₄7-Aryl-chroman-3-ol-[3]

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions. This table provides examples of successful couplings rather than a direct quantitative comparison.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the brominated naphthol (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.) in a suitable solvent system (e.g., dioxane/water) is degassed and heated under an inert atmosphere.[3] The reaction is monitored by TLC or LC-MS. After completion, the reaction is worked up by extraction and the product is purified by chromatography.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

G cluster_reactants Reactants Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR Ar-Pd(II)L2-OR' ArPdBr->ArPdOR Transmetalation (Ar'B(OR)2, Base) ArPdAr Ar-Pd(II)L2-Ar' ArPdAr->Pd0 Reductive Elimination (Ar-Ar') ArBr Ar-Br ArB Ar'B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. Similar to the Suzuki coupling, the oxidative addition of the palladium catalyst to the C-Br bond is a crucial step, and thus, α-bromonaphthalenes are expected to be more reactive.

Table 3: Representative Buchwald-Hartwig Amination Reactions of Brominated Naphthylamines

Brominated Naphthylamine DerivativeAmineCatalyst SystemProductYield (%)Reference
2-(Aminomethyl)-7-bromonaphthalene (Boc-protected)Primary or secondary aminePd catalyst / LigandN-Aryl-7-(aminomethyl)naphthalen-2-amine-[4]
2-BromopyridinesVolatile aminesPd(OAc)₂ / dpppN-Aryl-2-aminopyridines55-98[5]

Note: This table illustrates the applicability of the Buchwald-Hartwig reaction to related systems. Direct comparative data for various bromonaphthols is limited.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of the brominated naphthol (1 equiv.), the amine (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., BINAP), and a strong base (e.g., Cs₂CO₃) in an inert solvent like toluene (B28343) is degassed and heated under a nitrogen atmosphere.[6] The reaction progress is monitored, and upon completion, the product is isolated and purified.

Diagram 3: Catalytic Cycle of the Buchwald-Hartwig Amination

G cluster_reactants Reactants Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAmine [Ar-Pd(II)L2(HNR'R'')]Br ArPdBr->ArPdAmine Amine Coordination (HNR'R'') ArPdAmido Ar-Pd(II)L2(NR'R'') ArPdAmine->ArPdAmido Deprotonation (Base) ArPdAmido->Pd0 Reductive Elimination (Ar-NR'R'') ArBr Ar-Br Amine HNR'R'' Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex.[7]

The hydroxyl group of naphthols is an electron-donating group, which generally disfavors SNAr reactions on the naphthol ring itself unless other strong electron-withdrawing groups are present. However, the relative reactivity of bromonaphthol isomers can be predicted based on the stability of the potential Meisenheimer complex. For bromonaphthalenes, the 2-substituted isomers are generally more reactive in SNAr reactions because the negative charge in the intermediate can be more effectively delocalized across both rings of the naphthalene system.

General Principles of Reactivity in SNA r of Bromonaphthols:
  • Electronic Effects: The presence of the electron-donating hydroxyl group deactivates the ring towards nucleophilic attack. To facilitate SNAr, additional strong electron-withdrawing groups (e.g., nitro groups) would be necessary.

  • Positional Isomerism: If the reaction were to proceed, isomers where the negative charge of the Meisenheimer complex can be delocalized more effectively would be more reactive. For instance, attack at the C2 position of a naphthalene ring allows for resonance stabilization involving both rings.

Diagram 4: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

G Start Aryl Halide (with EWG) Meisenheimer Meisenheimer Complex (Resonance Stabilized Carbanion) Start->Meisenheimer Addition Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer Product Substituted Arene Meisenheimer->Product Elimination of Halide

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Conclusion

The reactivity of this compound, when compared to its isomers, is a nuanced interplay of electronic and steric factors that are highly dependent on the reaction type.

  • In electrophilic aromatic substitution , this compound shows high reactivity, comparable to other bromonaphthols, with the regioselectivity being strongly influenced by the directing effects of the hydroxyl and bromo substituents.

  • In palladium-catalyzed cross-coupling reactions , while direct quantitative comparisons are limited, the general principles suggest that α-bromonaphthols (e.g., 1-bromo-2-naphthol) would be more reactive than β-isomers like this compound in the rate-determining oxidative addition step.

  • For nucleophilic aromatic substitution , bromonaphthols are generally unreactive due to the electron-donating hydroxyl group. If forced, isomers that allow for better delocalization of the negative charge in the Meisenheimer intermediate would be more susceptible to substitution.

This guide provides a framework for understanding the comparative reactivity of this compound. For specific applications, it is recommended to consult the primary literature for detailed experimental conditions and outcomes for the particular substrates and reaction of interest.

References

Validating the Structure of 6-Bromo-2-naphthol: A Comparative Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is paramount. This guide provides a comparative analysis for the validation of the 6-Bromo-2-naphthol structure against its common isomers using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to aid in the accurate identification of this compound.

Spectroscopic Data Comparison

The differentiation of this compound from its isomers, such as 1-Bromo-2-naphthol and 3-Bromo-2-naphthol, relies on subtle but distinct differences in their spectroscopic signatures. Below is a summary of the expected ¹H NMR and ¹³C NMR chemical shifts, and mass spectrometry data for these compounds.

Table 1: Comparative ¹H NMR Data (Predicted, in ppm)

ProtonThis compound1-Bromo-2-naphthol3-Bromo-2-naphthol
H-1~7.2-7.3 (d)-~7.8 (s)
H-3~7.1-7.2 (d)~7.3-7.4 (d)-
H-4~7.7-7.8 (d)~7.8-7.9 (d)~7.8 (s)
H-5~7.4-7.5 (dd)~7.5-7.6 (m)~7.4-7.5 (m)
H-7~7.9 (d)~7.3-7.4 (m)~7.3-7.4 (m)
H-8~7.6-7.7 (d)~8.1-8.2 (d)~7.7-7.8 (d)
OHVariableVariableVariable

Note: Predicted chemical shifts are based on the analysis of substituent effects on the naphthol ring system. Actual values may vary depending on the solvent and concentration.

Table 2: Comparative ¹³C NMR Data (Predicted, in ppm)

CarbonThis compound1-Bromo-2-naphthol3-Bromo-2-naphthol
C-1~109-111~108-110~118-120
C-2~155-157~150-152~152-154
C-3~118-120~130-132~110-112
C-4~130-132~125-127~131-133
C-4a~135-137~128-130~127-129
C-5~128-130~127-129~124-126
C-6~117-119~124-126~127-129
C-7~130-132~126-128~127-129
C-8~126-128~122-124~129-131
C-8a~130-132~133-135~134-136

Note: Predicted chemical shifts are based on established substituent effects. The carbon attached to the bromine atom will show a significantly lower chemical shift.

Table 3: Mass Spectrometry Data

ParameterThis compound1-Bromo-2-naphthol3-Bromo-2-naphthol
Molecular Formula C₁₀H₇BrOC₁₀H₇BrOC₁₀H₇BrO
Molecular Weight 223.07 g/mol [1]223.07 g/mol 223.07 g/mol
Molecular Ion (M⁺) m/z 222 & 224 (approx. 1:1 ratio)m/z 222 & 224 (approx. 1:1 ratio)m/z 222 & 224 (approx. 1:1 ratio)
Key Fragment Ions (m/z) 143 ([M-Br]⁺), 115 ([M-Br-CO]⁺)143 ([M-Br]⁺), 115 ([M-Br-CO]⁺)143 ([M-Br]⁺), 115 ([M-Br-CO]⁺)

The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). While the primary fragmentation pathway (loss of Br and subsequent loss of CO) is similar for all isomers, the relative intensities of the fragment ions may differ slightly.

Experimental Protocols

To obtain reliable data for structural validation, the following experimental protocols are recommended.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup:

    • The experiments should be performed on a 400 MHz or higher field NMR spectrometer.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Lock the field using the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and line shape.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set a spectral width of approximately 12-15 ppm.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • The relaxation delay should be set to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 200-220 ppm.

    • A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • A relaxation delay of 2-5 seconds is recommended to ensure quantitative relaxation of all carbon nuclei, especially quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The sample may need to be filtered to remove any particulate matter.

  • Instrumentation and Ionization:

    • A variety of mass spectrometers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

    • Electron Ionization (EI) is a common technique for small, volatile molecules and will provide characteristic fragmentation patterns. Electrospray Ionization (ESI) can also be used, which is a softer ionization technique that will predominantly show the molecular ion.

  • Data Acquisition:

    • Introduce the sample into the ion source (e.g., via direct infusion or coupled with a chromatographic technique like GC or LC).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak and its characteristic bromine isotopic pattern.

    • Analyze the fragmentation pattern to identify key fragment ions.

    • Compare the obtained spectrum with a reference spectrum if available.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the validation of the this compound structure.

G cluster_0 Sample Analysis cluster_1 Data Interpretation and Comparison cluster_2 Conclusion Sample Test Compound (Suspected this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS NMR_Data Analyze NMR Spectra - Chemical Shifts - Coupling Patterns - Integration NMR->NMR_Data MS_Data Analyze Mass Spectrum - Molecular Ion (M⁺) - Isotopic Pattern - Fragmentation MS->MS_Data Compare Compare with Reference Data (this compound and Isomers) NMR_Data->Compare MS_Data->Compare Validation Structure Validated? Compare->Validation Validated Structure Confirmed: This compound Validation->Validated Yes Not_Validated Structure Not Confirmed or Isomeric Impurity Detected Validation->Not_Validated No

Caption: Workflow for the validation of this compound structure.

By following these protocols and carefully comparing the acquired data with the reference information provided, researchers can confidently validate the structure of this compound and distinguish it from its isomers. This rigorous approach ensures the quality and reliability of research and development in the chemical and pharmaceutical sciences.

References

A Comparative Guide to TLC Analysis for Monitoring the Synthesis of 6-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Thin-Layer Chromatography (TLC) methodologies for monitoring the progress of the synthesis of 6-Bromo-2-naphthol from 2-naphthol (B1666908). Detailed experimental protocols, data interpretation, and troubleshooting are presented for researchers, scientists, and professionals in drug development.

The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, typically involves the electrophilic bromination of 2-naphthol. Monitoring the consumption of the starting material and the formation of the product is crucial for optimizing reaction times and ensuring high yields. TLC is an indispensable, rapid, and cost-effective technique for this purpose.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a well-established procedure in Organic Syntheses. It involves the formation of an intermediate, 1,6-dibromo-2-naphthol (B94854), followed by a selective reduction.

Materials:

  • 2-Naphthol

  • Glacial Acetic Acid

  • Bromine

  • Mossy Tin (Sn)

  • Deionized Water

  • Round-bottom flask with reflux condenser and dropping funnel

Procedure:

  • In a 500 mL round-bottom flask, dissolve 14.4 g (0.1 mole) of 2-naphthol in 40 mL of glacial acetic acid.

  • In a dropping funnel, prepare a solution of 32.0 g (0.2 moles) of bromine in 10 mL of glacial acetic acid.

  • Slowly add the bromine solution to the 2-naphthol solution over 15-30 minutes with gentle shaking. The reaction is exothermic; cooling may be necessary to control the evolution of hydrogen bromide gas.

  • After the addition is complete, add 10 mL of water to the mixture and heat it to boiling. This step completes the formation of the 1,6-dibromo-2-naphthol intermediate.

  • Cool the mixture to 100°C and add a 2.5 g portion of mossy tin. Continue boiling until the tin dissolves.

  • Add a second 2.5 g portion of tin and continue boiling until it dissolves. Finally, add a third portion of 10 g of tin.

  • Boil the mixture for 3 hours to ensure the complete reduction of the dibromo intermediate.

  • Cool the reaction mixture to 50°C and filter to remove tin salts.

  • Pour the filtrate into 300 mL of cold water to precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash with cold water. Dry the product at 100°C.

TLC Monitoring Protocol

This protocol outlines the steps for analyzing the reaction mixture at different time points.

Materials:

  • Silica (B1680970) Gel 60 F254 TLC plates

  • TLC developing chamber

  • Capillary tubes for spotting

  • Eluent (Mobile Phase): Toluene:Ethyl Acetate (B1210297) (8:2 v/v)

  • Visualization agents: UV lamp (254 nm), Ferric Chloride stain.

Procedure:

  • Sample Preparation: At various time points (e.g., after bromine addition, and every hour during the reduction step), withdraw a small aliquot (1-2 drops) of the reaction mixture. Dilute the aliquot with a small amount of ethyl acetate or acetone (B3395972) in a vial.

  • Spotting: Using a capillary tube, spot the diluted reaction mixture onto the baseline of a silica gel TLC plate. Also, spot the starting material (2-naphthol) as a reference.

  • Development: Place the spotted TLC plate in a developing chamber containing the toluene:ethyl acetate eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots against the fluorescent background. Circle the observed spots with a pencil.

    • For further visualization, dip the plate into a ferric chloride stain. Phenolic compounds will typically produce colored spots (often blue or violet).

Data Presentation and Interpretation

The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of the product spot. The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the compounds.

It has been observed that 2-naphthol and this compound have very similar Rf values, which can make monitoring challenging. Polarity plays a key role; 2-naphthol is a polar compound due to its hydroxyl group. The addition of a bromine atom increases the molecular weight but only slightly alters the overall polarity. The intermediate, 1,6-dibromo-2-naphthol, is expected to be the least polar and thus have the highest Rf value.

Table 1: Comparison of TLC Data for Reaction Components

CompoundStructureExpected PolarityExpected Rf Value (Relative)UV (254 nm) VisualizationFerric Chloride Stain
2-NaphtholC₁₀H₈OHighLowDark SpotPositive (Color)
1,6-Dibromo-2-naphtholC₁₀H₆Br₂OLowHighDark SpotPositive (Color)
This compoundC₁₀H₇BrOHighLow (Similar to 2-Naphthol)Dark SpotPositive (Color)

Note: Rf values are highly dependent on the specific TLC plate, eluent, and laboratory conditions. The values presented are relative expectations.

Visual Workflow for TLC Monitoring

The following diagram illustrates the logical flow of the TLC monitoring process.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis cluster_interp Interpretation start Start Reaction aliquot Withdraw Aliquot start->aliquot spot Spot Plate with Reaction Mix & Standards aliquot->spot develop Develop Plate in Eluent Chamber spot->develop dry Dry Plate develop->dry uv UV Lamp (254 nm) dry->uv stain Chemical Stain (e.g., FeCl3) uv->stain calc_rf Calculate Rf Values stain->calc_rf compare Compare Spots to Standards (SM Disappearance, Pdt Appearance) calc_rf->compare decision Reaction Complete? compare->decision

Caption: Workflow for monitoring reaction progress using TLC.

Comparison of Alternatives & Troubleshooting

  • Eluent Systems: If the starting material and product spots are not well-resolved (i.e., their Rf values are too similar), the polarity of the eluent system must be adjusted.

    • To increase Rf values (move spots up): Increase the polarity of the eluent system by increasing the proportion of the more polar solvent (e.g., change from 8:2 to 7:3 Toluene:Ethyl Acetate).

    • To decrease Rf values (move spots down): Decrease the polarity of the eluent system. Alternative systems like Hexane:Ethyl Acetate or Dichloromethane:Methanol can also be tested.

  • Visualization Methods:

    • UV Light: A non-destructive and rapid method suitable for the aromatic naphthol system. It should always be the first method used.

    • Ferric Chloride Stain: This is a destructive method but provides chemical specificity for phenols, helping to confirm that the observed spots are indeed phenolic compounds.

    • Other Stains: Broad-spectrum stains like vanillin (B372448) or p-anisaldehyde can be used, which react with many organic compounds upon heating to produce a range of colors. This can sometimes help differentiate between compounds that have similar Rf values but different functional groups.

By systematically applying these protocols and understanding the principles of TLC, researchers can effectively monitor the synthesis of this compound, leading to better control over the reaction and improved outcomes.

Differentiating 6-Bromo-2-naphthol from its Starting Material Using Mixed Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, ensuring the purity and identity of a synthesized compound is a critical step. When synthesizing 6-Bromo-2-naphthol from 2-naphthol (B1666908), a common challenge arises from the close proximity of their melting points, making simple melting point determination an unreliable method for differentiation. This guide provides a detailed comparison and experimental protocol for using mixed melting point analysis to conclusively distinguish the final product from the starting material.

The synthesis of this compound frequently utilizes 2-naphthol as a precursor. However, the melting point of the product, this compound, is reported in the range of 122-127°C, which is very similar to the melting point of the starting material, 2-naphthol, at 121-123°C. This overlap can lead to ambiguity in identifying the successful conversion of the starting material to the final product. Mixed melting point analysis offers a straightforward and definitive solution to this problem.

The principle behind this technique is that the presence of an impurity disrupts the crystalline lattice of a pure compound, leading to a depression and broadening of its melting point range. By mixing the synthesized product with the known starting material, one can observe this phenomenon. If the synthesized product is indeed this compound, mixing it with 2-naphthol will result in a mixture of two different compounds, causing a significant drop in the melting point. Conversely, if no reaction has occurred and the sample is still the starting material, mixing it with pure 2-naphthol will result in no change to the melting point.

Comparative Data of Melting Points

The following table summarizes the expected melting point ranges for this compound, its common starting material 2-naphthol, and a 1:1 mixture of the two.

SampleExpected Melting Point Range (°C)Interpretation
Pure this compound (Product) 122 - 127A sharp melting point within this range indicates a pure product.
Pure 2-naphthol (Starting Material) 121 - 123A sharp melting point within this range confirms the identity of the starting material.
1:1 Mixture of Product and Starting Material Depressed and Broadened (e.g., <115)A significant depression and a wider melting range confirm that the product and starting material are different compounds.

Experimental Protocol: Mixed Melting Point Analysis

This protocol details the procedure for differentiating this compound from 2-naphthol.

Materials:

  • Synthesized product (presumed this compound)

  • Pure 2-naphthol (as a reference standard)

  • Melting point apparatus

  • Capillary tubes (closed at one end)

  • Spatula

  • Watch glass or mortar and pestle

Procedure:

  • Sample Preparation:

    • Sample A (Product): Place a small amount of the dry, synthesized product into a capillary tube to a height of 2-3 mm.

    • Sample B (Starting Material): Place a small amount of pure 2-naphthol into a second capillary tube to the same height.

    • Sample C (Mixture): On a clean, dry watch glass or in a mortar, thoroughly mix approximately equal amounts (a 1:1 ratio) of the synthesized product and pure 2-naphthol. Grind the mixture to a fine, homogeneous powder. Pack this mixture into a third capillary tube.

  • Melting Point Determination:

    • Place all three capillary tubes (A, B, and C) into the heating block of the melting point apparatus.

    • Heat the samples at a rapid rate initially to about 10°C below the expected melting point of 2-naphthol (~110°C).

    • Decrease the heating rate to 1-2°C per minute to allow for accurate determination of the melting range.

    • Record the temperature at which each sample begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid. This is the melting range.

  • Data Analysis and Interpretation:

    • Confirmation of Product Identity: If Sample A (product) and Sample B (starting material) exhibit sharp but distinct melting points within their expected ranges, and Sample C (mixture) shows a significantly depressed and broadened melting range, it confirms that the synthesized product is a different compound from the starting material, and the synthesis was likely successful.

    • Indication of Unreacted Starting Material: If all three samples melt at approximately the same sharp temperature range, it indicates that the synthesized product is identical to the starting material, meaning the reaction did not proceed.

Workflow for Mixed Melting Point Analysis

MixedMeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation A Sample A: Synthesized Product MP_Apparatus Determine Melting Point Ranges A->MP_Apparatus B Sample B: Pure 2-Naphthol B->MP_Apparatus C Sample C: 1:1 Mixture C->MP_Apparatus Result1 Mixture MP is Depressed (Product ≠ Starting Material) MP_Apparatus->Result1 Successful Synthesis Result2 Mixture MP is Unchanged (Product = Starting Material) MP_Apparatus->Result2 Failed Synthesis

Caption: Workflow for differentiating compounds via mixed melting point analysis.

Investigating the excited-state acidity of 6-bromo-2-naphthol compared to 2-naphthol.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the enhanced photoacidity of 6-bromo-2-naphthol, providing a detailed analysis of its excited-state properties in comparison to the parent compound, 2-naphthol (B1666908).

The introduction of a bromine atom at the 6-position of the 2-naphthol scaffold significantly enhances its acidity in the electronically excited state. This phenomenon, known as photoinduced acidity, is a critical parameter in various photochemical applications, including the development of photoresponsive materials and drugs. This guide provides a comprehensive comparison of the excited-state acidity of this compound and 2-naphthol, supported by experimental data and detailed protocols.

Quantitative Data Summary

The following table summarizes the key photophysical and acidity constants for this compound and 2-naphthol.

Parameter2-NaphtholThis compound
Ground-State pKa 9.51[1], 9.5[2], 9.47[3]9.26 (Predicted)[4]
Excited-State pKa (pKa*) 2.8[2], 2.97[3]Increased relative to 2-naphthol[2]
Fluorescence Quantum Yield (Φf) 0.18Not Reported
Excited-State Lifetime (τ) ~10 ns[5]Not Reported

Note: The specific experimental pKa* value for this compound is not explicitly available in the reviewed literature, though its increased acidity compared to 2-naphthol is documented.[2]

Unveiling Excited-State Acidity: The Förster Cycle

The enhanced acidity of a molecule in its excited state can be understood and quantified using the Förster cycle, a thermodynamic model that relates the ground- and excited-state acid dissociation constants to the electronic transition energies of the acidic and basic forms of the molecule.

Foerster_Cycle cluster_ground Ground State (S0) cluster_excited Excited State (S1) ROH_S0 ROH RO_minus_S0 RO⁻ + H⁺ ROH_S0->RO_minus_S0 pKa ROH_S1 ROH ROH_S0->ROH_S1 hν_A (Absorption) RO_minus_S1 RO⁻ + H⁺ RO_minus_S0->RO_minus_S1 hν'_A (Absorption) ROH_S1->ROH_S0 hν_F (Fluorescence) ROH_S1->RO_minus_S1 pKa* RO_minus_S1->RO_minus_S0 hν'_F (Fluorescence)

Caption: The Förster cycle illustrates the relationship between ground-state (pKa) and excited-state (pKa*) acidity.

Experimental Protocols

The determination of ground- and excited-state acidity constants involves a combination of spectrophotometric and spectrofluorometric techniques.

Determination of Ground-State pKa (Spectrophotometric Titration)
  • Solution Preparation: Prepare a series of buffer solutions with a range of known pH values. A stock solution of the naphthol derivative is prepared in a suitable solvent (e.g., ethanol (B145695) or methanol) and then diluted into each buffer solution to a final concentration suitable for UV-Vis absorbance measurements (typically in the micromolar range).

  • Absorbance Measurements: Record the UV-Vis absorption spectrum of the naphthol derivative in each buffer solution.

  • Data Analysis: The absorbance at a wavelength where the acidic and basic forms of the molecule have significantly different molar absorptivities is plotted against the pH of the solutions. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the half-equivalence point of the resulting sigmoidal curve.

Determination of Excited-State pKa* (Förster Cycle Method using Fluorescence Spectroscopy)
  • Fluorescence Spectra Acquisition:

    • Record the fluorescence emission spectrum of the acidic form of the naphthol derivative in a strongly acidic solution (e.g., pH < 1).

    • Record the fluorescence emission spectrum of the basic (anionic) form in a strongly alkaline solution (e.g., pH > 12).

  • Determination of 0-0 Transition Energies: The 0-0 electronic transition energy (the energy difference between the ground and first excited singlet state without vibrational energy) for both the acidic (ROH) and basic (RO⁻) forms is determined. This can be estimated from the intersection of the normalized absorption and fluorescence spectra for each species.

  • Calculation of pKa: The excited-state acidity constant, pKa, is then calculated using the Förster cycle equation:

    pKa* = pKa - (ΔE / 2.303RT)

    where:

    • pKa is the ground-state acid dissociation constant.

    • ΔE is the difference in the 0-0 transition energies between the acidic and basic forms (E_ROH - E_RO⁻).

    • R is the ideal gas constant.

    • T is the absolute temperature.

Experimental Workflow

The following diagram outlines the typical workflow for the comparative investigation of the excited-state acidity of naphthol derivatives.

Experimental_Workflow cluster_sample Sample Preparation cluster_exp Spectroscopic Measurements cluster_analysis Data Analysis cluster_comp Comparison prep_2N 2-Naphthol Solutions (varying pH) uv_vis UV-Vis Absorption Spectroscopy prep_2N->uv_vis fluorescence Fluorescence Spectroscopy (Steady-State & Time-Resolved) prep_2N->fluorescence prep_6Br2N This compound Solutions (varying pH) prep_6Br2N->uv_vis prep_6Br2N->fluorescence pka_det Ground-State pKa Determination uv_vis->pka_det pka_star_det Excited-State pKa* Determination (Förster Cycle) fluorescence->pka_star_det photophys_char Photophysical Characterization (Quantum Yield, Lifetime) fluorescence->photophys_char comparison Comparative Analysis of 2-Naphthol and this compound pka_det->comparison pka_star_det->comparison photophys_char->comparison

Caption: A streamlined workflow for comparing the excited-state acidity of naphthol derivatives.

Discussion

The enhanced excited-state acidity of this compound compared to 2-naphthol can be attributed to the electron-withdrawing nature of the bromine atom.[2] Upon photoexcitation to the S1 state, there is a significant charge redistribution in the naphthol molecule. The presence of the bromine substituent further polarizes the molecule in the excited state, stabilizing the resulting naphtholate anion and thereby facilitating proton dissociation. This increased acidity makes this compound a more potent photoacid, a property that can be harnessed in various light-driven chemical processes. The investigation of such substituted naphthols provides valuable insights into the design of novel photoacids with tailored properties for specific applications in chemistry, biology, and materials science.

References

A Comparative Guide to the Reactivity of 6-Bromo-2-naphthol and its Iodo-Derivative in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, the choice of starting materials is paramount. Halogenated naphthols are versatile building blocks, and understanding the relative reactivity of their various forms is crucial for efficient reaction design. This guide provides an objective comparison of the reactivity of 6-bromo-2-naphthol and its iodo-counterpart, 6-iodo-2-naphthol, with a focus on palladium-catalyzed cross-coupling reactions.

General Reactivity Trends in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halide in these reactions is a critical factor influencing reaction rates, yields, and the required reaction conditions. The generally accepted order of reactivity for aryl halides in the oxidative addition step, which is often the rate-determining step in the catalytic cycle, is:

Aryl Iodide > Aryl Bromide > Aryl Chloride [1]

This trend is attributed to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl), with the weaker C-I bond being more readily cleaved by the palladium(0) catalyst. Consequently, aryl iodides typically require milder reaction conditions, such as lower temperatures and shorter reaction times, compared to their bromo- and chloro-analogs.

While direct comparative studies between this compound and 6-iodo-2-naphthol are not extensively documented in publicly available literature, the general principles of aryl halide reactivity, supported by data from analogous systems, strongly suggest that 6-iodo-2-naphthol is the more reactive substrate in palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Common Cross-Coupling Reactions

To provide a clearer picture of the expected differences in reactivity, this section outlines the anticipated behavior of this compound and 6-iodo-2-naphthol in several widely used palladium-catalyzed cross-coupling reactions. It is important to note that the free hydroxyl group of the naphthol can sometimes interfere with the catalytic cycle. Therefore, it is common practice to protect the hydroxyl group, for example, as a methyl ether (-OCH₃), before subjecting the compound to cross-coupling conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.

  • 6-Iodo-2-naphthol (or its protected form) is expected to undergo Suzuki-Miyaura coupling with a variety of boronic acids under milder conditions (e.g., lower temperatures, shorter reaction times) and potentially give higher yields compared to the bromo-derivative.

  • This compound (or its protected form) will likely require more forcing conditions, such as higher temperatures or longer reaction times, to achieve comparable yields. In some cases, more specialized and electron-rich phosphine (B1218219) ligands may be necessary to facilitate the oxidative addition of the C-Br bond.

Table 1: Anticipated Performance in Suzuki-Miyaura Coupling

Feature6-Iodo-2-naphthol DerivativeThis compound Derivative
Reaction Temperature Lower (e.g., 80-100 °C)Higher (e.g., 100-120 °C)
Reaction Time ShorterLonger
Catalyst Loading Potentially lowerPotentially higher
Ligand Choice Standard phosphine ligands often sufficeMay require more electron-rich/bulky ligands
Yield Generally higherGenerally lower under identical conditions
Heck Reaction

The Heck reaction couples an aryl or vinyl halide with an alkene.

  • Similar to the Suzuki coupling, 6-iodo-2-naphthol is anticipated to be more reactive in the Heck reaction, allowing for coupling with a broader range of alkenes under more moderate conditions.

  • The Heck reaction with This compound may require higher temperatures and is more susceptible to side reactions if not carefully optimized.

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine.

  • The higher reactivity of the C-I bond makes 6-iodo-2-naphthol a more favorable substrate for the Buchwald-Hartwig amination, leading to higher yields and broader substrate scope with respect to the amine coupling partner.

  • While the amination of This compound is certainly feasible, it may necessitate the use of more specialized and often proprietary Buchwald or Hartwig ligands to achieve high efficiency.

Sonogashira Coupling

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne.

  • 6-Iodo-2-naphthol is the preferred substrate for Sonogashira couplings, typically providing the desired alkynylated products in high yields under standard conditions.

  • The coupling of This compound is also possible but often requires higher catalyst loadings, higher temperatures, and longer reaction times.

Experimental Protocols

Detailed experimental protocols for cross-coupling reactions are highly substrate and reaction-specific. However, the following provides a general framework for a Suzuki-Miyaura coupling reaction, which can be adapted for both 6-bromo- and 6-iodo-2-naphthol derivatives. Note that protection of the hydroxyl group is often a prerequisite for successful coupling.

General Protocol for Suzuki-Miyaura Coupling of a Protected 6-Halo-2-naphthol

Materials:

  • Protected 6-halo-2-naphthol (e.g., 6-bromo-2-methoxynaphthalene or 6-iodo-2-methoxynaphthalene) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the protected 6-halo-2-naphthol, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for a typical palladium-catalyzed cross-coupling reaction and the decision-making process based on substrate reactivity.

Cross_Coupling_Workflow start Start: Aryl Halide & Coupling Partner reagents Add Pd Catalyst, Ligand, and Base start->reagents reaction Heat under Inert Atmosphere reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product purification->product

A general workflow for a palladium-catalyzed cross-coupling reaction.

Reactivity_Decision_Tree start Choose Aryl Halide iodo 6-Iodo-2-naphthol Derivative (Higher Reactivity) start->iodo Faster Reaction Desired bromo This compound Derivative (Lower Reactivity) start->bromo Cost/Availability is a Factor mild_conditions Milder Conditions: Lower Temp, Shorter Time iodo->mild_conditions harsh_conditions More Forcing Conditions: Higher Temp, Longer Time, Specialized Ligands bromo->harsh_conditions

Decision tree for reaction conditions based on halide reactivity.

Conclusion

The available evidence and established principles of organic chemistry indicate that 6-iodo-2-naphthol is a more reactive substrate than this compound in palladium-catalyzed cross-coupling reactions . This higher reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields. For researchers and drug development professionals, this means that while the iodo-derivative may be more expensive, its use can lead to more efficient and reliable synthetic routes, particularly for complex molecules where high yields and clean reactions are critical. The choice between the bromo- and iodo-derivative will ultimately depend on a balance of factors including cost, availability, and the specific requirements of the synthetic target.

References

A Comparative Guide to the Characterization of Inclusion Complexes of 6-Bromo-2-naphthol with Cyclodextrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inclusion complexes formed between the hydrophobic guest molecule, 6-Bromo-2-naphthol, and various cyclodextrins (CDs). The formation of such complexes is a widely utilized strategy to enhance the solubility, stability, and bioavailability of poorly water-soluble compounds in pharmaceutical and other applications. This document summarizes key quantitative data from existing literature, details the experimental protocols for characterization, and provides visual representations of experimental workflows.

Comparative Performance Data

Table 1: Thermodynamic Parameters for the Inclusion Complexes of this compound with α-Cyclodextrin at 25°C [1][2]

Complex Stoichiometry (Guest:Host)Binding Constant (K) (M⁻¹)ΔH° (kJ/mol)ΔG° (kJ/mol)TΔS° (kJ/mol)
1:1 (Binary Complex)250-17.6-13.73.9
1:2 (Ternary Complex)4800-34.7-21.013.7

Table 2: Binding Constants for the 1:1 Inclusion Complex of this compound with β-Cyclodextrin at Various pH Levels [3][4]

pHBinding Constant (K) (M⁻¹)
1.80430 ± 25
5.80840 ± 25
11.501850 ± 75

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of inclusion complexes. Below are protocols for key experiments.

2.1. Determination of Stoichiometry using Job's Plot (Continuous Variation Method)

This method is used to determine the stoichiometry of the host-guest complex in solution by monitoring a physical property that changes upon complexation, such as absorbance.

  • Materials: Stock solutions of this compound and the desired cyclodextrin (B1172386) of the same molar concentration (e.g., 1 mM) in a suitable buffer.

  • Procedure:

    • Prepare a series of solutions by mixing the stock solutions of the guest and host in different molar ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), keeping the total volume and total molar concentration constant.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

    • Calculate the change in absorbance (ΔA) by subtracting the theoretical absorbance of the mixture (assuming no interaction) from the measured absorbance.

    • Plot ΔA against the mole fraction of the guest. The mole fraction at which the maximum deviation occurs indicates the stoichiometry of the complex (e.g., a maximum at a mole fraction of 0.5 indicates a 1:1 complex)[5].

2.2. Spectroscopic Characterization (Fluorescence Spectroscopy)

Fluorescence spectroscopy is a sensitive technique to study inclusion complexation, as the fluorescence properties of the guest molecule often change upon encapsulation.

  • Instrumentation: A spectrofluorometer.

  • Procedure:

    • Prepare a solution of this compound of known concentration.

    • Record its fluorescence emission spectrum by exciting at its absorption maximum.

    • Titrate this solution with increasing concentrations of the cyclodextrin solution.

    • Record the fluorescence spectrum after each addition.

    • Analyze the changes in fluorescence intensity or emission wavelength to determine the binding constant using appropriate models, such as the Benesi-Hildebrand equation[6].

2.3. Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to characterize the solid-state properties of the inclusion complex. The formation of a true inclusion complex results in the disappearance or shifting of the melting point of the guest molecule.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 3-5 mg of the sample (pure guest, pure host, physical mixture, and the prepared inclusion complex) into an aluminum pan.

    • Seal the pan and place it in the DSC instrument. An empty sealed pan is used as a reference.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., 30-300°C).

    • Record the heat flow as a function of temperature. The absence of the guest's melting peak in the thermogram of the inclusion complex confirms its formation[7][8][9][10].

2.4. Morphological Analysis (Scanning Electron Microscopy - SEM)

SEM provides information about the surface morphology and particle size of the solid complex. The formation of an inclusion complex often leads to changes in the crystalline structure of the guest and host.

  • Instrumentation: A scanning electron microscope.

  • Procedure:

    • Mount the solid samples (pure guest, pure host, physical mixture, and inclusion complex) onto an aluminum stub using double-sided carbon tape.

    • Sputter-coat the samples with a thin layer of gold or palladium to make them conductive.

    • Introduce the stub into the SEM chamber.

    • Scan the samples with a high-energy electron beam and capture the images of the surface topography. A change in the morphology from crystalline to amorphous or the appearance of new structures indicates complex formation[11][12][13].

Visualizing Experimental Workflows and Relationships

3.1. Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a this compound-cyclodextrin inclusion complex.

G cluster_prep Complex Preparation cluster_solution Solution State Characterization cluster_solid Solid State Characterization prep Preparation of This compound/CD Complex (e.g., co-precipitation, kneading) uv_vis UV-Vis Spectroscopy (Stoichiometry - Job's Plot) prep->uv_vis fluorescence Fluorescence Spectroscopy (Binding Constant) prep->fluorescence nmr NMR Spectroscopy (Structural Elucidation) prep->nmr dsc Differential Scanning Calorimetry (DSC) (Thermal Properties) prep->dsc sem Scanning Electron Microscopy (SEM) (Morphology) prep->sem xrd X-ray Diffractometry (XRD) (Crystallinity) prep->xrd

Caption: Workflow for the preparation and characterization of inclusion complexes.

3.2. Logical Relationship in Data Analysis

The following diagram illustrates the logical flow from experimental data to the determination of key complexation parameters.

G cluster_exp Experimental Data cluster_analysis Data Analysis cluster_params Determined Parameters abs_data Absorbance vs. Mole Fraction job_plot Job's Plot Analysis abs_data->job_plot fluor_data Fluorescence Intensity vs. [Cyclodextrin] benesi_hildebrand Benesi-Hildebrand Plot fluor_data->benesi_hildebrand heat_data Heat Change vs. Temperature (DSC) thermogram_analysis Thermogram Analysis heat_data->thermogram_analysis stoichiometry Stoichiometry (e.g., 1:1, 1:2) job_plot->stoichiometry binding_constant Binding Constant (K) benesi_hildebrand->binding_constant complex_formation Confirmation of Complex Formation thermogram_analysis->complex_formation

Caption: Logical flow from experimental data to key complexation parameters.

References

Safety Operating Guide

Safe Disposal of 6-Bromo-2-naphthol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 6-Bromo-2-naphthol, a halogenated naphthol derivative. Adherence to these protocols is essential for maintaining a safe working environment and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure and prevent accidental contamination.[1][2]

Table 1: Personal Protective Equipment (PPE) and Handling Summary

Protective EquipmentSpecificationsHandling Procedure
Eye Protection Chemical safety goggles or a face shield.[2]Must be worn at all times when handling the compound or its waste.
Hand Protection Nitrile rubber gloves.Inspect gloves for integrity before use and wash hands thoroughly after removal.
Body Protection A fully buttoned laboratory coat.To protect skin and clothing from splashes or dust.[2]
Respiratory Protection Use a dust mask type N95 (US) or equivalent.[3]Required when handling the powder to avoid inhalation.
Ventilation All handling and disposal activities should be conducted in a certified chemical fume hood or a well-ventilated area.[1][2]
Spill Response In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a designated, sealed container for hazardous waste.[4]

II. Step-by-Step Disposal Protocol

The disposal of this compound, as a halogenated organic compound, requires specific segregation and handling procedures to comply with hazardous waste regulations.

Step 1: Waste Identification and Classification

  • Classify the Waste: this compound is a halogenated organic solid waste.

  • Segregate from Other Waste Streams: It is crucial to collect halogenated waste separately from non-halogenated waste.[5] Do not mix with solvents, aqueous waste, or other chemical waste types unless explicitly permitted by your institution's waste management plan.

Step 2: Container Selection and Labeling

  • Choose an Appropriate Container: Use a clearly marked, leak-proof container that is compatible with the chemical. The container should have a secure lid to prevent spills and the release of dust.

  • Properly Label the Container: Clearly label the container with the words "Hazardous Waste". Identify the contents as "Halogenated Organic Solid Waste" and list "this compound". Include the approximate quantity of the waste.

Step 3: Waste Accumulation and Storage

  • Secure Storage: Store the sealed hazardous waste container in a designated, secondary containment area that is cool, dry, and well-ventilated.[1]

  • Compatibility: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong bases.[4][6]

  • Inventory: Keep a log of the accumulated waste.

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for hazardous waste pickup. Contact your EHS department to schedule a collection.

  • Provide Documentation: Be prepared to provide information about the waste, including its classification and quantity.

  • Regulatory Compliance: The final disposal must be conducted by a licensed and approved waste disposal facility in accordance with all local, state, and federal regulations.[1][7]

III. Disposal Workflow and Decision-Making

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_pre_disposal Pre-Disposal cluster_containment Containment cluster_storage_disposal Storage & Disposal start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe classify Classify as Halogenated Organic Solid Waste ppe->classify segregate Segregate from other waste streams classify->segregate container Select a labeled, compatible waste container segregate->container transfer Transfer waste to the container container->transfer seal_label Seal and label the container accurately transfer->seal_label storage Store in a designated, secure area seal_label->storage ehs Contact EHS for waste pickup storage->ehs end End: Waste collected by authorized personnel ehs->end

Caption: Workflow for the safe disposal of this compound.

IV. Hazard Summary for this compound

For quick reference, the key hazard information for this compound is summarized below.

Table 2: Hazard Identification and Precautionary Statements

Hazard ClassificationGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Skin Irritation (Category 2)[2]GHS07Warning[2]H315: Causes skin irritation.[2]P264: Wash skin thoroughly after handling.[2]P280: Wear protective gloves.[2]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Serious Eye Irritation (Category 2A)[2]GHS07Warning[2]H319: Causes serious eye irritation.[2]P280: Wear eye protection/face protection.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation[2]GHS07Warning[2]H335: May cause respiratory irritation.[2]P261: Avoid breathing dust.[2]P271: Use only outdoors or in a well-ventilated area.[2]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

By following these detailed procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 6-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 6-Bromo-2-naphthol in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its primary hazards before handling.[1][2][3][4]

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Serious Eye IrritationH319Causes serious eye irritation.[1][2]
Specific target organ toxicity — single exposureH335May cause respiratory irritation.[1][2][5][6]

Signal Word: Warning[1][2][5][6]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure.[7][8][9]

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and dust, preventing serious eye irritation.[7][8]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.Prevents skin contact, which can cause irritation.[7][8]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required.[5][6]Avoid breathing dust, which can cause respiratory tract irritation.[2][7]

Operational Plan: Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Work in a well-ventilated fume hood A->B C Weigh the required amount of this compound B->C D Perform the experimental procedure C->D E Decontaminate work surfaces D->E F Dispose of waste in a designated hazardous waste container E->F G Remove and dispose of contaminated PPE F->G H Wash hands thoroughly G->H

Safe Handling Workflow for this compound

Emergency Procedures: First-Aid Measures

Immediate action is critical in case of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Unused Chemical Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
Contaminated Materials (e.g., PPE, absorbent paper) Collect in a designated, sealed, and labeled hazardous waste container.[10]
Empty Containers Triple rinse with a suitable solvent and dispose of as hazardous waste.

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound, adapted from a procedure in Organic Syntheses.[11]

Materials:

  • β-naphthol

  • Glacial acetic acid

  • Bromine

  • Mossy tin

  • Water

Procedure:

  • Bromination:

    • In a 3-liter round-bottomed flask equipped with a dropping funnel and a reflux condenser, place 144 g (1 mole) of β-naphthol and 400 ml of glacial acetic acid.

    • Through the dropping funnel, add a solution of 320 g (2 moles) of bromine in 100 ml of acetic acid over 15-30 minutes with gentle shaking. The mixture will evolve heat.

    • Add 100 ml of water to the flask and heat the mixture to boiling.

  • Reduction:

    • Cool the mixture to 100°C and add 25 g of mossy tin. Continue boiling until the tin is dissolved.

    • Add a second 25 g portion of tin and dissolve by boiling.

    • Add a final 100 g portion of tin (for a total of 150 g) and boil for 3 hours.

    • Cool the mixture to 50°C and filter with suction to remove crystalline tin salts. Wash the salts with 100 ml of cold acetic acid and add the washings to the filtrate.

  • Isolation:

    • Stir the filtrate into 3 liters of cold water.

    • Filter the precipitated this compound with suction.

    • Wash the product by stirring with 1 liter of cold water.

    • Filter again and dry at 100°C to obtain the crude product.

Purification (Optional):

  • For a purer, white product, the crude material can be purified by vacuum distillation followed by crystallization.

  • Distill the crude substance at 200-205°C/20 mm Hg.

  • Crystallize the distillate from a mixture of acetic acid and water.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.